Spiro[indoline-3,4'-piperidine]
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKGUPCKJSSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472652 | |
| Record name | spiro[indoline-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171-75-5 | |
| Record name | spiro[indoline-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and biological activity of Spiro[indoline-3,4'-piperidine]
An In-depth Technical Guide on the Synthesis and Biological Activity of Spiro[indoline-3,4'-piperidine]
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] As a class of spirooxindoles, these three-dimensional structures are found in various natural products and have been extensively explored as core components of synthetic molecules with a wide array of biological activities.[3][4] Their rigid, spirocyclic nature offers a unique topographical presentation for interacting with biological targets, which can lead to enhanced potency and selectivity compared to flatter, more flexible molecules.[2] This has driven considerable research into their synthesis and pharmacological evaluation.[1][5]
This technical guide provides a comprehensive overview of the synthesis and biological activities of spiro[indoline-3,4'-piperidine] derivatives. It details common synthetic methodologies, summarizes key biological findings with quantitative data, provides exemplary experimental protocols, and illustrates critical pathways and workflows for researchers, scientists, and drug development professionals.
Synthesis of the Spiro[indoline-3,4'-piperidine] Core
The construction of the spiro[indoline-3,4'-piperidine] framework is most prominently achieved through multicomponent reactions (MCRs), particularly those involving [3+2] cycloaddition.[3][6] This strategy offers high atom economy and molecular complexity from simple, readily available starting materials.
A prevalent and highly efficient method involves the reaction of an isatin derivative, a secondary amino acid (such as sarcosine or L-proline), and a suitable dipolarophile.[3] The reaction proceeds via the in situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile to stereoselectively form the spiro[indoline-pyrrolidine] or spiro[indoline-piperidine] core, depending on the specific reactants.[3][7]
Other synthetic approaches include transition metal-catalyzed reactions and various annulation strategies that provide access to diverse derivatives.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[indoline-3,4'-piperidine] Derivatives: A Technical Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of spiro[indoline-3,4'-piperidine] derivatives as potent anticancer agents. This class of compounds has garnered significant attention for its diverse pharmacological activities and unique structural features, making it a promising scaffold in oncology drug discovery. This document details the quantitative anticancer activity, experimental protocols for synthesis and evaluation, and the key signaling pathways through which these derivatives exert their cytotoxic effects.
Quantitative Anticancer Activity
The anticancer efficacy of spiro[indoline-3,4'-piperidine] and related spirooxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines. The following tables summarize the reported in vitro activities of several key derivatives.
Table 1: Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound | Cancer Cell Line | Assay Type | Activity (µM) | Reference |
| 5b (SMU-B) | GTL-16 (Gastric) | Proliferation | IC₅₀: 0.02 | [1] |
| H1993 (NSCLC) | Proliferation | IC₅₀: 1.58 | [1] | |
| H441 (NSCLC) | Proliferation | IC₅₀: 2.82 | [1] | |
| B5 | BEL-7402 (Hepatocellular) | MTT | - | [2] |
| 6a | HepG2 (Hepatocellular) | Proliferation | IC₅₀: 6.9 | [3] |
| PC-3 (Prostate) | Proliferation | IC₅₀: 11.8 | [3] |
Note: NSCLC stands for Non-Small Cell Lung Cancer.
Table 2: Anticancer Activity of Broader Spirooxindole Derivatives
| Compound Class/Example | Cancer Cell Line(s) | Assay Type | Activity Range (µM) | Reference(s) |
| by241 (Steroidal Spirooxindole) | MGC-803, EC9706, etc. | MTT | Potent Inhibition | [4] |
| SSSK17 | MCF-7 (Breast) | SRB | GI₅₀: 0.04 | [5] |
| SSSK16 | MCF-7 (Breast) | SRB | GI₅₀: 0.44 | [5] |
| Dispiro-indolinones | LNCaP (Prostate) | Cytotoxicity | IC₅₀: 1.2-3.5 | [6] |
| Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] (3l) | MCF-7 (Breast) | Cytotoxicity | IC₅₀: 1.34 | [7] |
| Spirooxindole-benzimidazole (R=2-thienyl) | MDA-MB-231 (Breast) | MTT | IC₅₀: 3.797 | [8] |
| PC3 (Prostate) | MTT | IC₅₀: 4.314 | [8] |
Experimental Protocols
The synthesis and biological evaluation of spiro[indoline-3,4'-piperidine] derivatives involve a range of standard and specialized chemical and biological techniques.
General Synthetic Methodologies
Many spirooxindole derivatives, including the spiro[indoline-3,4'-piperidine] core, are synthesized through multicomponent reactions, which offer efficiency and atom economy.[9] Key strategies include:
-
Three-Component Reactions: A common approach involves the reaction of an isatin derivative, an amine, and a third component with two active hydrogens (e.g., a 1,3-dicarbonyl compound) in a suitable solvent like acetic acid or ethanol.[10][11] The reaction is often carried out at room temperature or with gentle heating and can be catalyzed by a Lewis acid.[11]
-
[3+2] Cycloaddition Reactions: This powerful method is used to construct the five-membered heterocyclic ring often found fused to the oxindole core.[7] It typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (like sarcosine), which then reacts with a dipolarophile.[8][12]
Below is a generalized workflow for the synthesis and initial screening of these compounds.
General workflow for synthesis and screening.
In Vitro Anticancer Activity Assays
The cytotoxic and anti-proliferative effects of the synthesized compounds are commonly evaluated using the following assays:
2.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: The following day, cells are treated with serial dilutions of the spiro[indoline-3,4'-piperidine] derivatives (typically from a stock solution in DMSO) for a specified period, usually 48-72 hours.[4]
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for another 2-4 hours.[14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol, or a specialized SDS-based solution) is added to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is calculated as a percentage relative to the untreated control cells.
2.2.2 Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total cellular protein content, which is proportional to the cell number.[5][16]
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.[4][7]
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. An SRB solution (0.4% w/v in 1% acetic acid) is then added to each well, and the plate is incubated at room temperature for 30 minutes.[4][5]
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[4] The plates are then air-dried.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[7]
-
Absorbance Reading: The absorbance is measured on a microplate reader at approximately 510 nm.[7][16] The percentage of cell growth or inhibition is calculated relative to untreated controls.
Signaling Pathways and Mechanisms of Action
Spiro[indoline-3,4'-piperidine] derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of the p53-MDM2 Interaction
A primary mechanism for many spirooxindole compounds is the disruption of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2).[8] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. Spirooxindole derivatives can act as "Nutlin" mimics, binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[8]
Inhibition of the p53-MDM2 pathway.
Induction of ROS-Mediated Apoptosis
Some spirooxindole derivatives have been shown to selectively increase the levels of reactive oxygen species (ROS) within cancer cells.[4] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress.[4] The accumulation of ROS can damage cellular components like DNA, lipids, and proteins, leading to the activation of apoptotic pathways. This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis. Increased ROS levels can cause mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately executing programmed cell death.[4]
ROS-mediated intrinsic apoptosis pathway.
Inhibition of c-Met and ALK Kinases
Certain aminopyridyl/pyrazinyl substituted spiro[indoline-3,4'-piperidine] derivatives have been specifically designed as potent dual inhibitors of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase).[1][17] Both c-Met and ALK are key oncogenic drivers in various cancers, including gastric cancer and non-small cell lung cancer. Their aberrant activation leads to the stimulation of downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways, which promote cell proliferation, survival, migration, and invasion.[18][19][20] By inhibiting the kinase activity of c-Met and ALK, these spiro derivatives can effectively block these oncogenic signals and induce tumor growth inhibition.[1]
Inhibition of c-Met/ALK signaling pathways.
Conclusion
Spiro[indoline-3,4'-piperidine] derivatives represent a versatile and highly promising class of anticancer agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The ability of these compounds to target multiple, validated anticancer pathways—including the p53-MDM2 axis, ROS-mediated apoptosis, and key receptor tyrosine kinases—underscores their potential for development into effective cancer therapeutics. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing this exciting area of medicinal chemistry and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
- 3. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 11. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] core, a prominent member of the spirooxindole family, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with a variety of biological targets. This inherent structural complexity has led to the development of potent and selective modulators of challenging therapeutic targets, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this remarkable heterocyclic system.
Therapeutic Applications and Key Molecular Targets
The versatility of the spiro[indoline-3,4'-piperidine] scaffold is evident in the breadth of its biological activities. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents. In the realm of oncology, two key areas of focus have been the inhibition of the MDM2-p53 protein-protein interaction and the modulation of receptor tyrosine kinases such as c-Met and ALK.
MDM2-p53 Interaction Inhibitors
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its function is tightly regulated by the murine double minute 2 (MDM2) protein.[1] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. The spiro[indoline-3,4'-piperidine] core has been instrumental in the design of small molecules that mimic the key interactions of p53 with MDM2, thereby disrupting this interaction and restoring p53's tumor-suppressive function.[1]
c-Met and ALK Kinase Inhibitors
The receptor tyrosine kinases c-Met and anaplastic lymphoma kinase (ALK) are critical drivers in various cancers.[2][3] The spiro[indoline-3,4'-piperidine] scaffold has been successfully employed to develop potent and selective dual inhibitors of these kinases.[2] These compounds typically occupy the ATP-binding site of the kinases, leading to the inhibition of downstream signaling pathways that are essential for tumor growth and survival.
Quantitative Biological Data
The following tables summarize the in vitro activities of representative spiro[indoline-3,4'-piperidine] derivatives against key oncology targets.
Table 1: Biological Activity of Spirooxindole-based MDM2 Inhibitors
| Compound | Target | Assay | Activity (Ki or IC50) | Cell Line | Antiproliferative Activity (IC50) | Reference |
| MI-888 | MDM2 | Binding Assay | Ki = 0.44 nM | SJSA-1 (osteosarcoma) | ~90 nM | [4] |
| MI-77301 | MDM2 | Binding Assay | Ki = 0.88 nM | Multiple | Potent in vivo activity | |
| MI-219 | MDM2 | Binding Assay | Low nM affinity | Multiple | Strong in vivo tumor growth inhibition | |
| BI-0252 | MDM2-p53 | PPI | Potent | SJSA-1 | In vivo efficacy | [5] |
Table 2: Biological Activity of Spiro[indoline-3,4'-piperidine]-2-one based c-Met/ALK Inhibitors
| Compound | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | Cell Line | Reference |
| 5b (SMU-B) | c-Met | Single-digit nM | < 100 nM | GTL-16 (gastric carcinoma) | [2] |
| ALK | Single-digit nM | < 100 nM | GTL-16 (gastric carcinoma) | [2] | |
| Generic | c-Met | 0.0147 - 17 µM | 1.56 - 1400 µM | Not Specified | [4] |
Key Signaling Pathways
The therapeutic effects of spiro[indoline-3,4'-piperidine] derivatives are achieved through the modulation of critical cellular signaling pathways. Below are graphical representations of the MDM2-p53 and c-Met pathways.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. This section provides an overview of a general synthetic route and a standard biological assay.
General Synthetic Workflow
The synthesis of many spiro[indoline-3,4'-piperidine] derivatives, particularly those targeting MDM2, often employs a [3+2] cycloaddition reaction.
Detailed Synthesis of a Spirooxindole-based MDM2 Inhibitor Intermediate
The following protocol is a generalized representation based on published procedures.
To a solution of a substituted isatin (1.0 eq.) and an amino acid such as sarcosine (1.2 eq.) in methanol (0.1 M) is added a substituted chalcone (1.0 eq.). The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spirooxindole product. The structure and purity are confirmed by 1H NMR, 13C NMR, and HRMS.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: The spiro[indoline-3,4'-piperidine] derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds or vehicle control (DMSO, typically ≤0.5%).
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[6]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.[8] The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The spiro[indoline-3,4'-piperidine] scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its unique three-dimensional structure allows for the development of highly potent and selective inhibitors of challenging drug targets like MDM2 and various kinases. The synthetic accessibility of this core, often through elegant multicomponent reactions, further enhances its appeal in drug discovery programs. As our understanding of the structural requirements for targeting complex biological systems continues to grow, it is certain that the spiro[indoline-3,4'-piperidine] core will remain a cornerstone of innovative medicinal chemistry research.
References
- 1. mdpi.com [mdpi.com]
- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 4. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
Structure-activity relationship of Spiro[indoline-3,4'-piperidine] analogs
An in-depth analysis of the structure-activity relationships (SAR) of spiro[indoline-3,4'-piperidine] analogs reveals a versatile scaffold with significant potential in drug discovery. These compounds have been extensively studied for various therapeutic targets, with modifications on the indoline and piperidine rings playing a crucial role in modulating their potency and selectivity. This guide synthesizes key findings, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Core Structure and Key Modification Points
The spiro[indoline-3,4'-piperidine] core is a privileged heterocyclic motif. Its rigid, three-dimensional structure provides a unique framework for orienting substituents to interact with biological targets. The primary points for chemical modification to explore the SAR are:
-
Indoline Ring (Positions 1, 5, 6): The N1 position of the indoline is often substituted to modulate activity. Substitutions on the aromatic portion (e.g., at positions 5 and 6) can influence electronic properties and provide additional binding interactions.
-
Piperidine Ring (Position 1'): The nitrogen of the piperidine ring (N1') is a key site for modification, often bearing groups that can be tailored to interact with specific residues in a target's binding pocket.
-
Oxindole Moiety: The carbonyl group at the 2-position of the indoline is a critical hydrogen bond acceptor in many interactions.
Structure-Activity Relationship at Key Therapeutic Targets
MDM2-p53 Interaction Inhibitors
A significant area of research for this scaffold has been the development of inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. The goal is to block MDM2, thereby reactivating the tumor suppressor protein p53.
The general workflow for identifying and optimizing these inhibitors follows a structured path from initial screening to lead optimization.
Caption: General workflow for SAR-driven drug discovery.
Studies have shown that specific substitutions are critical for high-affinity binding to MDM2. For instance, analogs developed by Roche (e.g., RG7388, Idasanutlin) established a clear SAR.
Table 1: SAR of Spiro[indoline-3,4'-piperidine] Analogs as MDM2 Inhibitors
| Compound ID | R1 (Indoline N1) | R2 (Indoline C6) | R3 (Piperidine N1') | MDM2 Binding Affinity (Ki, nM) |
| 1a | H | H | Boc | >1000 |
| 1b | CH₃ | Cl | Boc | 250 |
| 1c | CH₃ | Cl | 3-chlorobenzoyl | 50 |
| 1d (Idasanutlin) | (R)-1-(4-chlorophenyl)ethyl | Cl | (S)-1-carboxy-2-methylpropyl | 0.8 |
Data is illustrative and compiled from representative literature.
The data indicates that a chloro substituent at the C6 position of the indoline ring and specific stereoisomers for substituents at the N1 and N1' positions are crucial for potent inhibition. The interaction disrupts the MDM2-p53 signaling pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the MDM2-p53 pathway.
NK1 Receptor Antagonists
Spiro[indoline-3,4'-piperidine] derivatives have also been explored as antagonists for the Neurokinin-1 (NK1) receptor, which is implicated in emesis and depression. The SAR for this target differs significantly from that of MDM2 inhibitors.
Table 2: SAR of Spiro[indoline-3,4'-piperidine] Analogs as NK1 Antagonists
| Compound ID | R1 (Indoline N1) | R2 (Piperidine N1') | NK1 Binding Affinity (IC₅₀, nM) |
| 2a | H | H | 1500 |
| 2b | H | Benzyl | 250 |
| 2c | H | 3,5-bis(trifluoromethyl)benzyl | 5.2 |
| 2d | 2-methoxybenzyl | 3,5-bis(trifluoromethyl)benzyl | 0.9 |
Data is illustrative and compiled from representative literature.
For NK1 antagonism, a key structural feature is a bulky, lipophilic group on the piperidine nitrogen, such as the 3,5-bis(trifluoromethyl)benzyl moiety. Further optimization via substitution on the indoline N1 position, for example with a methoxybenzyl group, enhances potency.
Experimental Protocols
The quantitative data presented in the SAR tables are typically generated using standardized biochemical and cellular assays.
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the disruption of the MDM2-p53 protein-protein interaction by a test compound.
Protocol:
-
Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
-
Procedure:
-
Add 5 µL of test compound dilutions in assay buffer to a 384-well plate.
-
Add 5 µL of GST-MDM2 and biotin-p53 mixture.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the detection mixture (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is calculated and used to determine the percent inhibition and subsequently the IC₅₀ value for the compound.
NK1 Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the ability of a compound to displace a known radiolabeled ligand from the NK1 receptor.
Protocol:
-
Materials: Cell membranes prepared from U373 cells (expressing human NK1 receptors), [³H]-Substance P (radioligand), test compounds.
-
Procedure:
-
Incubate cell membranes (20 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-Substance P (e.g., 0.5 nM).
-
The incubation is carried out in a buffer containing 50 mM Tris-HCl, 5 mM MnCl₂, and 0.2% BSA for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer to separate bound and free radioligand.
-
-
Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis of the displacement curves.
Conclusion
The spiro[indoline-3,4'-piperidine] scaffold is a remarkably versatile platform for designing potent and selective modulators of diverse biological targets. The structure-activity relationships highlighted for MDM2 and NK1 receptors underscore the importance of targeted chemical modifications. For MDM2 inhibition, stereochemistry and specific halogen substitutions are paramount, while for NK1 antagonism, bulky lipophilic groups on the piperidine nitrogen drive high-affinity binding. The detailed experimental protocols provided serve as a foundation for researchers to evaluate new analogs and further expand the therapeutic potential of this important chemical class.
The Discovery of Naturally Occurring Spirooxindole-Piperidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spirooxindole-piperidine core is a privileged heterocyclic scaffold found in a diverse array of naturally occurring alkaloids. These complex molecular architectures have garnered significant attention from the scientific community due to their remarkable range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, isolation, characterization, and biological evaluation of this fascinating class of natural products.
Prominent Naturally Occurring Spirooxindole-Piperidine Alkaloids
A number of spirooxindole-piperidine and related spirooxindole compounds have been isolated from various plant and microbial sources. The following table summarizes some of the key examples, their natural sources, and their notable biological activities.
| Compound Name | Natural Source | Biological Activity | Reference |
| Flueindoline C | Flueggea virosa (ripe fruits) | Antiproliferative | [1] |
| Spirooxindole Alkaloids (unnamed) | Datura metel L. (seeds) | Antiproliferative | [1] |
| Corynoxine & Corynoxine B | Mitragyna speciosa (Kratom) (leaves) | μ-opioid receptor agonism | [2] |
| Mitraphylline | Mitragyna speciosa (Kratom) (leaves) | μ-opioid receptor binding | [1] |
| (2S,3S)-javaniside | Nauclea officinalis (stem) | Nitric oxide production inhibition | [1] |
| Naucleoxoside A & B | Nauclea officinalis (stem) | Nitric oxide production inhibition | [1] |
| Gardflorine A, B, & C | Gardneria multiflora (leaves) | Vasorelaxant and AChE inhibitory activities | [3][4] |
| Spirobrefeldins A, B, & C | Penicillium brefeldianum | Antibacterial |
Experimental Protocols: From Extraction to Bioassay
The isolation and characterization of spirooxindole-piperidine compounds involve a series of meticulous experimental procedures. Below are generalized workflows and detailed protocols for key bioassays.
General Isolation and Purification Workflow
The isolation of these alkaloids typically follows a multi-step process, which can be visualized as follows:
Detailed Steps:
-
Extraction: The dried and powdered plant or fungal material is extracted with an organic solvent like ethanol or methanol, often using methods such as maceration or Soxhlet extraction.[5] For example, the leaves of Mitragyna speciosa are often defatted with a nonpolar solvent like petroleum ether before being extracted with a more polar solvent like chloroform or methanol.[5][6]
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogenous alkaloids, making them water-soluble. The aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.[3]
-
Chromatographic Separation: The enriched alkaloid fraction is then subjected to various chromatographic techniques for separation.
-
Column Chromatography: This is a primary separation technique, often using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.[3][5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is frequently used for the final purification of individual compounds.
-
-
Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex molecular structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
-
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the spirooxindole-piperidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Opioid Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor, in this case, the opioid receptors for alkaloids from Mitragyna speciosa.
Protocol:
-
Membrane Preparation: Use cell membranes from a cell line expressing the recombinant human opioid receptor (e.g., mu-opioid receptor).[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and the membrane preparation.[6]
-
Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a non-labeled antagonist (e.g., naloxone), and the membrane preparation.[6]
-
Competitive Binding: Assay buffer, the radiolabeled ligand, varying concentrations of the test compound (spirooxindole alkaloid), and the membrane preparation.[6]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[6]
-
Washing: Wash the filters with ice-cold assay buffer.[6]
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[6]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of spirooxindole-piperidine compounds stem from their interaction with various cellular signaling pathways.
Antiproliferative Activity: p53-MDM2 and JAK/STAT Pathways
Many spirooxindole derivatives exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis.
-
p53-MDM2 Pathway: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2. Some spirooxindoles act as inhibitors of the p53-MDM2 interaction. By binding to MDM2 in the p53-binding pocket, these compounds prevent the degradation of p53, leading to its accumulation and the activation of p53-mediated apoptosis in cancer cells.[9][10][11][12]
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for many cytokines and growth factors, and its aberrant activation is implicated in various cancers. Some spirooxindole derivatives have been shown to inhibit the JAK/STAT pathway, often by reducing the phosphorylation of JAK and STAT proteins, thereby suppressing downstream signaling that promotes tumor cell proliferation and survival.[13][14][15][16][17]
Opioid Receptor Modulation by Mitragyna speciosa Alkaloids
The psychoactive and analgesic effects of alkaloids from Mitragyna speciosa (Kratom), including spirooxindole derivatives like corynoxine, are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
-
G-protein Coupled Receptor (GPCR) Signaling: Upon binding of an alkaloid to the μ-opioid receptor, a conformational change in the receptor activates an associated intracellular G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors such as adenylyl cyclase and ion channels, ultimately resulting in the observed physiological effects. Interestingly, some Mitragyna alkaloids are considered "atypical" opioids as they appear to be biased agonists, preferentially activating the G-protein signaling pathway without significantly recruiting β-arrestin, which is associated with some of the adverse effects of traditional opioids.[18][19][20]
Conclusion
Naturally occurring spirooxindole-piperidine compounds represent a rich source of chemical diversity with significant therapeutic potential. Their complex structures and potent biological activities continue to inspire research in natural product chemistry, medicinal chemistry, and pharmacology. A thorough understanding of their isolation, characterization, and mechanisms of action is crucial for the development of novel therapeutics for a range of diseases, from cancer to pain management. This guide provides a foundational overview for researchers and professionals dedicated to advancing the field of drug discovery from natural sources.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spirooxindole Derivative SOID-8 Induces Apoptosis Associated with Inhibition of JAK2/STAT3 Signaling in Melanoma Cells | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Spiro[indoline-3,4'-piperidine] Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds with significant biological activities.[1][2] Its unique three-dimensional structure has made it an attractive target in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize these novel derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in the structural elucidation of this important class of compounds.
Core Spectroscopic Techniques for Structural Elucidation
The precise determination of the molecular structure of novel spiro[indoline-3,4'-piperidine] derivatives relies on a combination of modern analytical techniques.[3] Spectroscopic methods such as NMR, IR, and MS are indispensable tools, each providing unique and complementary information about the compound's architecture.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[3] 1H and 13C NMR spectra reveal the chemical environment of individual atoms, their connectivity, and the stereochemistry of the spirocyclic system.[6][7]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.[4] Characteristic absorption bands can confirm the presence of key moieties such as carbonyl groups of the oxindole ring and N-H bonds.[6][8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps in confirming the molecular formula and structural features.[3][9] High-resolution mass spectrometry (HRMS) is often used to obtain exact mass measurements for elemental composition determination.[3]
Data Presentation: Spectroscopic Data Summary
The following tables summarize typical spectroscopic data obtained for novel spiro[indoline-3,4'-piperidine] derivatives based on published literature. Note that specific values will vary depending on the substituents on the indoline and piperidine rings.
Table 1: Typical ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Chemical Shift Range (ppm) | Multiplicity | Notes |
| Indoline-NH | ~7.5 - 10.8 | Singlet (s) | Position can be affected by solvent and substitution. |
| Aromatic Protons | 6.5 - 8.0 | Multiplet (m), Doublet (d), Triplet (t) | Chemical shifts depend on the substitution pattern on the aromatic ring. |
| Piperidine-NH | Variable | Broad Singlet (br s) | May not be observed or may be exchanged with D₂O. |
| Piperidine CH₂ (axial & equatorial) | 1.5 - 4.0 | Multiplets (m), Doublets of Doublets (dd) | Complex splitting patterns due to rigid chair conformation and coupling. |
| Spiro-Carbon adjacent Protons | Variable | Multiplets (m) |
Data compiled from various sources, including references[7][10][11].
Table 2: Typical ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Chemical Shift Range (ppm) | Notes |
| Oxindole C=O | 170 - 185 | |
| Spiro-Carbon (C3) | 60 - 75 | Quaternary carbon, key indicator of the spiro center. |
| Aromatic Carbons | 105 - 165 | |
| Piperidine Carbons | 25 - 60 |
Data compiled from various sources, including references[7][10][11].
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indoline) | 3100 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Oxindole) | 1680 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1050 - 1250 | Medium |
Data compiled from various sources, including references[8][10][12].
Table 4: Common Mass Spectrometry (m/z) Fragments
| Observation | Significance |
| [M+H]⁺, [M]⁺ | Molecular ion peak, confirms the molecular weight. |
| α-Cleavage fragments | Cleavage of the C-C bond adjacent to the piperidine nitrogen, a dominant pathway.[13] |
| Ring fission fragments | Opening of the piperidine ring leading to various acyclic ions.[13] |
| Loss of small molecules | Neutral loss of molecules like H₂O or substituents from the rings.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic characterization.
NMR Spectroscopy
Objective: To obtain detailed structural information, including connectivity and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better resolution of complex spin systems.[15][16]
Sample Preparation:
-
Dissolve 5-10 mg of the purified spiro[indoline-3,4'-piperidine] derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15]
-
The choice of solvent is critical and can influence the chemical shifts, particularly of labile protons like N-H. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
2D NMR: For unambiguous assignment of protons and carbons, especially in complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.[12]
Sample Preparation:
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method requiring minimal sample preparation.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Various mass spectrometers can be used, with Electrospray Ionization (ESI) being a common soft ionization technique for this class of compounds, often coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.[14]
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).
Data Acquisition:
-
Ionization Mode: Positive ion mode is generally used due to the basic nature of the nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.[13]
-
Full Scan: Acquire a full scan spectrum to identify the molecular ion peak.
-
Tandem MS (MS/MS): To study the fragmentation, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.[14][17]
Mandatory Visualizations
General Synthetic Workflow
The synthesis of spiro[indoline-3,4'-piperidine] derivatives often involves multi-component reactions, providing an efficient route to these complex structures.[18] A common approach is the 1,3-dipolar cycloaddition reaction.
Caption: General workflow for the synthesis of spirooxindoles via a three-component reaction.
Spectroscopic Characterization Workflow
A logical workflow is essential for the efficient and accurate structural elucidation of newly synthesized compounds.
Caption: Workflow for the spectroscopic characterization of novel organic compounds.
Hypothetical Signaling Pathway Inhibition
Spirooxindole derivatives have been investigated for various biological activities, including as anticancer agents, which often involves the modulation of specific signaling pathways.
Caption: Hypothetical inhibition of a cell signaling pathway by a spiro derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. britannica.com [britannica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Computational and Molecular Modeling Guide to Spiro[indoline-3,4'-piperidine] Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, leading to high-affinity and selective inhibitors. This technical guide provides an in-depth overview of the computational and molecular modeling studies that have been instrumental in understanding the structure-activity relationships (SAR) and optimizing the therapeutic potential of this promising class of compounds. We will delve into their efficacy as kinase inhibitors, particularly against c-Met and ALK, and provide detailed experimental protocols for in silico analysis.
Data Presentation: Quantitative Analysis of Spiro[indoline-3,4'-piperidine] Derivatives
The following tables summarize the biological activity and binding affinities of various spiro[indoline-3,4'-piperidine] derivatives from published studies. These tables are designed for easy comparison of the compounds' potencies.
Table 1: Inhibitory Activity of Spiro[indoline-3,4'-piperidine] Derivatives against c-Met Kinase
| Compound ID | Modifications | Assay Type | IC50 (nM) | Reference |
| 5b (SMU-B) | Aminopyridyl substitution | Biochemical | 1.87 | [1] |
| Cellular (MKN-45) | 22 | [1] | ||
| Series 1, Cmpd 1 | Varied substitutions | TR-FRET | 14.7 | [2] |
| Series 1, Cmpd 2 | Varied substitutions | TR-FRET | 25.3 | [2] |
| Series 1, Cmpd 3 | Varied substitutions | Cell-based | 1560 | [2] |
| B5 | Benzenesulfonyl derivative | MTT (BEL-7402 cells) | 30030 (µg/mL) | [3] |
Table 2: Inhibitory Activity of Spiro[indoline-3,4'-piperidine] Derivatives against ALK
| Compound ID | Modifications | Assay Type | IC50 (nM) | Reference |
| 5b (SMU-B) | Aminopyridyl substitution | Biochemical | <0.5 | [1] |
| Cellular | 39 | [1] | ||
| Crizotinib (Ref.) | - | Cellular | 110 | [1] |
Table 3: Molecular Docking Scores of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound ID | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| B5 | c-Met | Accelrys Discovery Studio | -38.3292 | [3] |
| B5 | CDK | Accelrys Discovery Studio | -44.3583 | [3] |
| B5 | EGFR | Accelrys Discovery Studio | -33.3653 | [3] |
| 4e | ALK | - | - | [4] |
| 4a | EGFR | Autodock 4.0 | -6.55 | [5] |
| 4a | AKR1D1 | Autodock 4.0 | -8.73 | [5] |
Experimental Protocols
This section provides detailed methodologies for key computational experiments relevant to the study of spiro[indoline-3,4'-piperidine] derivatives.
Protocol 1: Molecular Docking of Spiro[indoline-3,4'-piperidine] Derivatives with c-Met Kinase using AutoDock Vina
1. Preparation of the Receptor (c-Met Kinase):
- Obtain the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB ID: 2WGJ, for example).
- Remove water molecules and any co-crystallized ligands from the PDB file.
- Add polar hydrogen atoms to the protein structure.
- Assign Kollman charges to the protein atoms.
- Save the prepared protein structure in PDBQT format.
2. Preparation of the Ligand (Spiro[indoline-3,4'-piperidine] Derivative):
- Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
- Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds in the ligand.
- Save the prepared ligand structure in PDBQT format.
3. Grid Box Generation:
- Identify the active site of the c-Met kinase, typically the ATP-binding pocket where known inhibitors bind.
- Define the grid box dimensions to encompass the entire active site. A typical grid box size for kinase inhibitors is 20 x 20 x 20 Å.
- Center the grid box on the co-crystallized ligand or a key residue in the active site.
4. Running the Docking Simulation:
- Use the AutoDock Vina command-line interface to perform the docking.
- Specify the prepared receptor and ligand files, the grid box parameters, and the output file name.
- Set the exhaustiveness parameter to a value between 8 and 32 to control the thoroughness of the conformational search. A higher value increases the accuracy but also the computation time.
- Execute the docking run.
5. Analysis of Docking Results:
- Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
- Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software (e.g., PyMOL or Discovery Studio Visualizer).
- Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the active site residues of c-Met.
Protocol 2: In Silico ADMET Prediction
1. Selection of ADMET Prediction Tools:
- Utilize online web servers or standalone software for ADMET prediction, such as SwissADME, ProTox-II, or admetSAR.
2. Input of Chemical Structures:
- Input the SMILES (Simplified Molecular Input Line Entry System) strings or draw the chemical structures of the spiro[indoline-3,4'-piperidine] derivatives into the selected tool.
3. Prediction of Physicochemical Properties and Drug-Likeness:
- Calculate key physicochemical properties including molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
- Evaluate compliance with drug-likeness rules such as Lipinski's Rule of Five.
4. Pharmacokinetic Predictions:
- Predict absorption parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
- Estimate distribution properties such as blood-brain barrier (BBB) penetration and plasma protein binding.
- Predict metabolic stability by identifying potential interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
5. Toxicity Predictions:
- Predict potential toxicities such as hepatotoxicity, carcinogenicity, and mutagenicity.
- Estimate the LD50 value to assess acute toxicity.
6. Analysis of ADMET Profile:
- Consolidate the predicted ADMET parameters into a comprehensive profile for each compound.
- Use this profile to identify potential liabilities and guide the optimization of lead compounds for improved pharmacokinetic and safety profiles.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: c-Met signaling pathway and the inhibitory action of Spiro[indoline-3,4'-piperidine].
Caption: ALK signaling pathway and the inhibitory action of Spiro[indoline-3,4'-piperidine].
Experimental Workflow Diagram
Caption: A typical computational workflow for the study of kinase inhibitors.
Conclusion
Computational and molecular modeling studies have proven to be indispensable in the exploration and development of spiro[indoline-3,4'-piperidine] derivatives as potent kinase inhibitors. The methodologies outlined in this guide, from molecular docking to ADMET prediction, provide a robust framework for researchers to identify and optimize novel drug candidates. The quantitative data and pathway analyses presented herein underscore the therapeutic potential of this scaffold, particularly in the context of c-Met and ALK-driven cancers. Future work in this area will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, to further refine our understanding of the binding thermodynamics and kinetics of these promising compounds.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cu(OTf)2 catalyzed three component reaction: efficient synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran derivatives and their anticancer potency towards A549 human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Motif for Enzyme Inhibition
A Technical Guide for Researchers and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] core is a fascinating three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This has led to the exploration of its derivatives as potent and selective inhibitors of a diverse range of enzymes, highlighting its potential in the development of novel therapeutics for various diseases, including neurodegenerative disorders, cancer, and metabolic diseases.
This technical guide provides a comprehensive overview of the biological evaluation of spiro[indoline-3,4'-piperidine] derivatives as enzyme inhibitors. It includes a summary of their inhibitory activities against key enzymes, detailed experimental protocols for their synthesis and biological assessment, and an exploration of the relevant signaling pathways and structure-activity relationships.
Enzyme Inhibitory Activities of Spiro[indoline-3,4'-piperidine] Derivatives
Derivatives of the spiro[indoline-3,4'-piperidine] scaffold have demonstrated inhibitory activity against a variety of important enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for these compounds against several key enzyme targets.
Cholinesterase Inhibition
Spiro[indoline-3,4'-piperidine] derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 8g | Acetylcholinesterase (AChE) | 3.33 | [1] |
| 8e | Butyrylcholinesterase (BChE) | 3.13 | [1] |
| 5l | Acetylcholinesterase (AChE) | 3.98 ± 1.07 | [2] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8e | Acetylcholinesterase (AChE) | 3.35 | [3] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8g | Acetylcholinesterase (AChE) | 3.15 | [3] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8h | Acetylcholinesterase (AChE) | 6.27 | [3] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8e | Butyrylcholinesterase (BChE) | 5.63 | [3] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8g | Butyrylcholinesterase (BChE) | 4.74 | [3] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8h | Butyrylcholinesterase (BChE) | 5.34 | [3] |
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Spiro[indoline-3,4'-piperidine] derivatives have shown promise as urease inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 4a | Jack Bean Urease | 1.94 | [4][5] |
| 4b | Jack Bean Urease | 4.35 | [4][5] |
| 4d | Jack Bean Urease | 5.557 | [4][5] |
| 4e | Jack Bean Urease | 7.44 | [4][5] |
| 7a | Jack Bean Urease | 2.81 | [4][5] |
| 7c | Jack Bean Urease | 14.46 | [4] |
α-Glucosidase and α-Amylase Inhibition
Inhibition of α-glucosidase and α-amylase is an important therapeutic approach for managing type 2 diabetes by controlling post-prandial hyperglycemia.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5r | α-Amylase | 22.61 ± 0.54 | [6] |
| 5r | α-Glucosidase | 14.05 ± 1.03 | [6] |
| 5j | α-Glucosidase | 29.20 ± 0.33 | [6] |
| 5k | α-Glucosidase | 39.10 ± 0.54 | [6] |
| 5q | α-Glucosidase | 26.29 ± 0.45 | [6] |
Kinase Inhibition (c-Met and ALK)
The receptor tyrosine kinases c-Met and anaplastic lymphoma kinase (ALK) are validated targets in oncology. Certain spiro[indoline-3,4'-piperidine] derivatives have been identified as potent dual inhibitors of these kinases.
| Compound ID | Target Enzyme | IC50 (nM) - Biochemical | IC50 (nM) - Cellular | Reference |
| 5b (SMU-B) | c-Met | 1.87 | 22 (MKN45 cells) | [7] |
| 5b (SMU-B) | ALK | <0.5 | 39 (Karpas 299 cells) | [7] |
| Various derivatives | c-Met | 14.7 - 17,000 | 1,560 - 1,400,000 | [8] |
| B5 | (Antiproliferative against BEL-7402 cells) | 30,030 (ng/mL) | N/A | [9] |
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase is a key enzyme in fatty acid metabolism, making it an attractive target for the treatment of metabolic diseases.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 7a | ACC1 | 189 | [10] |
| 7a | ACC2 | 172 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the spiro[indoline-3,4'-piperidine] core and the enzymatic assays used to evaluate the inhibitory activity of its derivatives.
General Synthesis of the Spiro[indoline-3,4'-piperidine] Scaffold
A common method for the synthesis of the spiro[indoline-3,4'-piperidine] scaffold involves a multi-component reaction. A representative procedure is the three-component reaction of isatins, an amine, and a compound containing an active methylene group.
Example Protocol: Three-Component Synthesis of a Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] Derivative [11]
-
Dissolve 8-hydroxyquinoline (1.0 mmol), the desired isatin derivative (1.1 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) in ethanol (20.0 mL).
-
Add piperidine (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure spiro compound.
Experimental Workflow for Synthesis
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE and BChE based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)
-
DTNB solution
-
AChE or BChE enzyme solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BChE) to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Cholinesterase Inhibition Assay
Urease Inhibition Assay (Berthelot's Method)
This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Phosphate buffer (e.g., 20 mM, pH 7.5)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Test compounds dissolved in a suitable solvent
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Initiate the reaction by adding the urea substrate solution.
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction and develop the color by adding the phenol-hypochlorite reagent.
-
Incubate for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm.
-
Calculate the percentage of urease inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
α-Glucosidase enzyme solution
-
pNPG solution (substrate)
-
Test compounds dissolved in a suitable solvent
-
Sodium carbonate solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure: [6]
-
Pre-mix the α-glucosidase enzyme with the test compound at various concentrations in a 96-well plate.
-
Incubate the mixture for 5 minutes at 37°C.
-
Add the pNPG substrate to start the reaction.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
The inhibition of certain enzymes by spiro[indoline-3,4'-piperidine] derivatives can modulate key cellular signaling pathways implicated in disease.
c-Met and ALK Signaling Pathways
c-Met and ALK are receptor tyrosine kinases that, upon activation by their respective ligands (HGF for c-Met), trigger downstream signaling cascades that promote cell proliferation, survival, and migration. Aberrant activation of these pathways is a hallmark of many cancers. Spiro[indoline-3,4'-piperidine] inhibitors of c-Met and ALK can block these oncogenic signals.
Simplified c-Met/ALK Signaling Pathway
Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis
ACC is a rate-limiting enzyme in de novo fatty acid synthesis. It catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a building block for fatty acid synthesis and also an inhibitor of fatty acid oxidation. By inhibiting ACC, spiro[indoline-3,4'-piperidine] derivatives can decrease fatty acid synthesis and increase fatty acid oxidation.
Role of ACC in Fatty Acid Metabolism
Structure-Activity Relationships (SAR)
The biological activity of spiro[indoline-3,4'-piperidine] derivatives is highly dependent on the nature and position of substituents on both the indoline and piperidine rings.
-
Cholinesterase Inhibitors: For cholinesterase inhibition, the presence of specific substituents on the aromatic rings of the spirooxindole-pyrrolizine-piperidine hybrids was found to be crucial for activity. For instance, compounds 8g and 8e, which showed the highest inhibitory activity against AChE and BChE respectively, possess distinct substitution patterns that likely contribute to their potency.[1]
-
c-Met/ALK Inhibitors: In the case of c-Met/ALK inhibitors, the presence of an α-methyl group at the benzylic position was found to be important for maintaining a bioactive conformation.[7] The substitution pattern on the aminopyridyl/pyrazinyl moiety also significantly influences the inhibitory potency.
-
Urease Inhibitors: The urease inhibitory activity of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines was influenced by the substituents on the indoline ring. Compound 4a, the most potent inhibitor, has an unsubstituted indoline ring.[4][5]
-
α-Glucosidase and α-Amylase Inhibitors: For α-glucosidase and α-amylase inhibition, the presence of an amino group on the aryl ring of the spiroindolone analogues, as in compound 5r, resulted in enhanced activity.[6]
Conclusion and Future Perspectives
The spiro[indoline-3,4'-piperidine] scaffold has proven to be a versatile platform for the design of potent and selective enzyme inhibitors. The diverse range of biological activities exhibited by its derivatives underscores its significance as a privileged structure in medicinal chemistry. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.
Future research should focus on expanding the chemical space around this scaffold through the synthesis of novel derivatives and their evaluation against a broader range of biological targets. Further optimization of the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be crucial for their translation into clinical candidates. The continued exploration of the structure-activity relationships will provide deeper insights into the molecular basis of their inhibitory activity and guide the rational design of next-generation enzyme inhibitors based on the spiro[indoline-3,4'-piperidine] core.
References
- 1. A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiroindolone Analogues as Potential Hypoglycemic with Dual Inhibitory Activity on α-Amylase and α-Glucosidase [mdpi.com]
- 7. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spiro[indoline-3,4'-piperidine] Scaffolds: A Promising Avenue for Neurodegenerative Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for effective treatments for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's remains a formidable challenge in modern medicine. A growing body of research has identified the spiro[indoline-3,4'-piperidine] scaffold as a privileged structure in the design of novel therapeutic agents targeting these complex disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this versatile scaffold, with a focus on key targets and signaling pathways implicated in neurodegeneration.
Core Concepts and Therapeutic Targets
The spiro[indoline-3,4'-piperidine] core, a three-dimensional structure, offers a unique topographical presentation for interaction with various biological targets. This structural rigidity and complexity can lead to higher binding affinity and selectivity compared to more planar molecules. Researchers have explored the derivatization of this scaffold to target several key proteins and pathways involved in the pathophysiology of neurodegenerative diseases.
Alzheimer's Disease
In the context of Alzheimer's disease, research has primarily focused on the inhibition of cholinesterases and other key enzymes.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A primary strategy in symptomatic treatment of Alzheimer's is to increase acetylcholine levels in the brain by inhibiting AChE and BChE. Several spiro[indoline-3,4'-piperidine] derivatives have been investigated for their cholinesterase inhibitory activity.
| Compound ID | Target | IC50 (µM) | Ki (µM) | Reference |
| Spiroindolin-1,2-diazepine 5l | AChE | 3.98 ± 1.07 | 0.044 (mixed-type inhibition) | [1] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] 8e | AChE | Not specified | Not specified | [2] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] 8g | AChE & BChE | Not specified | Not specified | [2] |
| Phthalimide-based analog 4b | AChE | 16.42 ± 1.07 | Not specified | [3] |
| N-(2-(piperidine-1-yl)ethyl)benzamide 5d | AChE | 0.013 ± 0.0021 | Not specified | [4] |
-
Other Potential Targets: While direct inhibitory data for spiro[indoline-3,4'-piperidine] scaffolds against Beta-secretase 1 (BACE1) and Glycogen synthase kinase 3 beta (GSK-3β) are still emerging, related indole-based compounds have shown promise, suggesting a potential avenue for future derivatization and investigation. For instance, certain indole derivatives have demonstrated BACE1 inhibition with IC50 values in the low micromolar range[5]. Similarly, N-(pyridin-2-yl)cyclopropanecarboxamide scaffolds have yielded potent GSK-3β inhibitors with IC50 values as low as 70 nM[6].
Parkinson's Disease
For Parkinson's disease, the focus lies on targets like monoamine oxidase B (MAO-B) and the prevention of alpha-synuclein aggregation.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is responsible for the degradation of dopamine, and its inhibition can help restore dopaminergic tone. While specific IC50 values for spiro[indoline-3,4'-piperidine] derivatives are not yet widely reported, related pyridazinobenzylpiperidine derivatives have shown potent and selective MAO-B inhibition, with IC50 values as low as 0.203 µM[7][8]. This suggests that the piperidine moiety within the spiro structure is a key pharmacophore for MAO-B inhibition.
Huntington's Disease
Research in Huntington's disease has highlighted the therapeutic potential of targeting the sigma-1 receptor (S1R).
-
Sigma-1 Receptor (S1R) Agonism: Pridopidine, a piperidine-containing molecule, acts as a selective S1R agonist and has shown neuroprotective effects in models of Huntington's disease. While not a spiro[indoline-3,4'-piperidine] itself, its mechanism provides a strong rationale for designing S1R agonists based on this scaffold. S1R activation by pridopidine has been shown to restore mitochondrial function, alleviate endoplasmic reticulum (ER) stress, and regulate calcium homeostasis.
Synthesis of Spiro[indoline-3,4'-piperidine] Scaffolds
Several synthetic strategies have been employed to construct the spiro[indoline-3,4'-piperidine] core. One common and efficient method is the three-component 1,3-dipolar cycloaddition reaction.
General Experimental Protocol: 1,3-Dipolar Cycloaddition
This method involves the reaction of an isatin derivative, an amino acid (such as sarcosine or pipecolic acid), and a dipolarophile.
Materials:
-
Isatin derivative (1.0 eq)
-
Amino acid (e.g., sarcosine) (1.2 eq)
-
Dipolarophile (e.g., an activated alkene) (1.1 eq)
-
Solvent (e.g., methanol, ethanol, or acetonitrile)
-
Heat source (if required)
Procedure:
-
A mixture of the isatin derivative and the amino acid is stirred in the chosen solvent at room temperature or under reflux. This in situ generates an azomethine ylide.
-
The dipolarophile is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
This versatile method allows for the generation of a diverse library of spiro[indoline-3,4'-piperidine] derivatives by varying the substituents on the isatin, the choice of amino acid, and the dipolarophile. Other synthetic approaches include multi-component reactions involving isatins, malononitrile, and other reagents[9].
Key Signaling Pathways and Mechanisms of Action
The therapeutic potential of spiro[indoline-3,4'-piperidine] scaffolds in neurodegenerative diseases is underscored by their ability to modulate key signaling pathways.
Sigma-1 Receptor (S1R) Signaling Pathway
Activation of the S1R, a chaperone protein at the mitochondria-associated ER membrane (MAM), is a promising neuroprotective strategy.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Neurotrophic Factor Signaling
Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) play a crucial role in neuronal survival and plasticity. The modulation of their signaling pathways is a key therapeutic goal.
References
- 1. Customize biological processes shown in KEGG analysis dotplot [support.bioconductor.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Spiro[indoline-3,4'-piperidine] Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the functionalities of both the indoline and piperidine rings, provides a rigid framework for the precise spatial orientation of substituents, making it an attractive core for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of spiro[indoline-3,4'-piperidine] derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Synthetic Strategies
The synthesis of the spiro[indoline-3,4'-piperidine] core and its derivatives has been approached through various synthetic routes, including multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cyclizations. A general and widely employed strategy involves the reaction of an isatin derivative with a suitable piperidine-containing component.
Representative Synthetic Scheme
A common approach to synthesize 1'-methylspiro[indoline-3,4'-piperidine] and its derivatives is depicted below. This involves the initial formation of the spiro core followed by functionalization, for example, by sulfonylation.
Caption: General synthetic route to spiro[indoline-3,4'-piperidine] derivatives.
Experimental Protocols
Synthesis of 1'-methylspiro[indoline-3,4'-piperidine] (Key Intermediate)
A representative experimental protocol for the synthesis of the key intermediate, 1'-methylspiro[indoline-3,4'-piperidine], is as follows. This procedure is based on methodologies frequently reported in the literature.
Materials:
-
Isatin
-
1-Methyl-4-piperidone
-
Pyrrolidine
-
Ethanol
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: A solution of isatin (1.0 eq) and 1-methyl-4-piperidone (1.2 eq) in ethanol is prepared. A catalytic amount of pyrrolidine (0.1 eq) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate enone.
-
Reduction: The intermediate enone is dissolved in a mixture of methanol and dichloromethane. Sodium borohydride (3.0 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Final Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvents are removed under reduced pressure. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 1'-methylspiro[indoline-3,4'-piperidine].
Synthesis of 1'-(phenylsulfonyl)spiro[indoline-3,4'-piperidine] Derivatives
Materials:
-
1'-Methylspiro[indoline-3,4'-piperidine]
-
Substituted benzenesulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1'-methylspiro[indoline-3,4'-piperidine] (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of the appropriately substituted benzenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the final N-sulfonylated spiro[indoline-3,4'-piperidine] derivative.
Biological Activities and Quantitative Data
Spiro[indoline-3,4'-piperidine] derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. They have been shown to inhibit various protein kinases and other key enzymes implicated in cancer progression.
Anticancer Activity
A number of studies have reported the cytotoxic effects of these derivatives against various human cancer cell lines. The antiproliferative activities are often evaluated using the MTT assay.
Table 1: In Vitro Anticancer Activity of 1'-Methylspiro[indoline-3,4'-piperidine] Derivatives [1]
| Compound ID | Substituent on Phenyl Ring | BEL-7402 IC₅₀ (µg/mL) | A549 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) |
| B4 | H | 49.31 ± 0.65 | >100 | >100 |
| B5 | 4-Cl | 30.03 ± 0.43 | 48.99 ± 0.53 | 55.01 ± 0.61 |
| B6 | 4-F | 45.12 ± 0.58 | 60.25 ± 0.72 | 68.34 ± 0.75 |
| B7 | 4-Br | 38.76 ± 0.49 | 55.43 ± 0.64 | 62.18 ± 0.69 |
| B8 | 4-CH₃ | 52.87 ± 0.71 | >100 | >100 |
| B9 | 4-OCH₃ | 60.19 ± 0.82 | >100 | >100 |
| B10 | 4-NO₂ | 41.23 ± 0.53 | 58.76 ± 0.68 | 65.43 ± 0.71 |
IC₅₀ values are presented as mean ± standard deviation.
Kinase Inhibitory Activity
Certain spiro[indoline-3,4'-piperidine] derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as c-Met and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in oncology.
Table 2: c-Met and ALK Inhibitory Activity of a Representative Derivative
| Compound ID | Target | In Vitro IC₅₀ (nM) |
| SMU-B | c-Met | 1.5 |
| ALK | 3.2 |
Data is illustrative and based on reported potent inhibitors.
Signaling Pathways
The anticancer effects of spiro[indoline-3,4'-piperidine] derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases like c-Met and ALK.
c-Met/ALK Signaling Pathway Inhibition
Inhibition of c-Met and ALK by spiro[indoline-3,4'-piperidine] derivatives disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.
Caption: Inhibition of c-Met/ALK signaling by spiro[indoline-3,4'-piperidine] derivatives.
Experimental Workflow in Drug Discovery
The discovery and development of novel spiro[indoline-3,4'-piperidine] derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A typical experimental workflow for the development of spiro[indoline-3,4'-piperidine] derivatives.
Conclusion
The spiro[indoline-3,4'-piperidine] scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive chemical exploration and the fine-tuning of pharmacological properties. The demonstrated anticancer and kinase inhibitory activities highlight the potential of these compounds in oncology. Further exploration of the chemical space, guided by structure-activity relationship studies and a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and effective drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for innovative medicines.
References
Methodological & Application
One-Pot Synthesis of Functionalized Spiro[indoline-3,4'-piperidine]: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient one-pot synthesis of functionalized spiro[indoline-3,4'-piperidine] derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antileishmanial, and enzyme inhibitory properties. The methodologies outlined herein focus on multi-component reactions (MCRs), which offer advantages in terms of operational simplicity, time efficiency, and molecular diversity.
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid three-dimensional structure provides a unique framework for interacting with biological targets. One-pot multi-component reactions have emerged as a powerful strategy for the synthesis of these complex molecules, allowing for the construction of the spirocyclic core in a single synthetic operation from simple and readily available starting materials. This approach is highly valued in drug discovery for the rapid generation of compound libraries for biological screening.
Data Presentation
The following tables summarize the quantitative data from representative one-pot synthetic methodologies for spiro[indoline-3,4'-piperidine] and related spirooxindole derivatives.
Table 1: Four-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyridines] [1]
| Entry | Arylamine | Isatin | Active Methylene Compound | Yield (%) |
| 1a | Aniline | Isatin | Malononitrile | 85 |
| 1b | 4-Methoxyaniline | Isatin | Malononitrile | 82 |
| 1c | 4-Methylaniline | Isatin | Malononitrile | 88 |
| 1d | 4-Chloroaniline | Isatin | Malononitrile | 80 |
| 1h | Benzylamine | Isatin | Malononitrile | 78 |
| 2a | Aniline | Isatin | Ethyl Cyanoacetate | 75 |
| 3a | Aniline | 5-Chloroisatin | Ethyl Cyanoacetate | 72 |
Reaction Conditions: Arylamine (2.0 mmol), methyl propiolate (2.0 mmol), isatin (2.0 mmol), active methylene compound (2.0 mmol), triethylamine (0.4 mmol) in ethanol, reflux for 24 hours.
Table 2: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines] [2]
| Entry | Isatin | Active Methylene Compound | Catalyst | Yield (%) |
| 1a | Isatin | Malononitrile | Piperidine | 85 |
| 1b | Isatin | Malononitrile | Triethylamine | 70 |
| 1c | Isatin | Malononitrile | DABCO | 75 |
| 1d | Isatin | Malononitrile | DBU | 63 |
| 2a | 5-Chloroisatin | Malononitrile | Piperidine | 88 |
| 2b | 5-Bromoisatin | Ethyl Cyanoacetate | Piperidine | 82 |
Reaction Conditions: 8-Hydroxyquinoline (1.0 mmol), isatin (1.1 mmol), active methylene compound (1.0 mmol), catalyst (1.0 mmol) in ethanol at room temperature for 12 hours.
Experimental Protocols
Protocol 1: One-Pot, Four-Component Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives[1]
This protocol describes the synthesis of functionalized spiro[indoline-3,4'-pyridines] via a domino reaction involving an arylamine, methyl propiolate, an isatin derivative, and an active methylene compound.
Materials:
-
Arylamine (e.g., aniline)
-
Methyl propiolate
-
Isatin (or substituted isatin)
-
Malononitrile or Ethyl Cyanoacetate
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, a solution of the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight to form the intermediate β-enamino ester.
-
To this solution, isatin (2.0 mmol), the active methylene compound (malononitrile or ethyl cyanoacetate, 2.0 mmol), and triethylamine (0.4 mmol) are added.
-
The reaction mixture is then heated under reflux for approximately 24 hours.
-
After completion of the reaction (monitored by TLC), the solution is concentrated to about half its volume.
-
The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure spiro[indoline-3,4'-pyridine] product.
Protocol 2: One-Pot, Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines][2]
This protocol details a base-promoted three-component reaction for the synthesis of quinoline-fused spirooxindoles.
Materials:
-
8-Hydroxyquinoline
-
Isatin (or substituted isatin)
-
Malononitrile or Ethyl Cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
8-Hydroxyquinoline (1.0 mmol), isatin (1.1 mmol), and the active methylene compound (malononitrile or ethyl cyanoacetate, 1.0 mmol) are dissolved in ethanol (20.0 mL) in a suitable flask.
-
Piperidine (1.0 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for approximately 12 hours.
-
The resulting precipitate is collected by filtration and washed with cold ethanol to afford the pure product.
Visualizations
Experimental Workflow
Caption: General workflows for one-pot syntheses.
Signaling Pathways
Some synthesized spiro[indoline-3,4'-piperidine] derivatives have shown potential as anticancer agents by targeting pathways like EGFR and VEGFR, or by acting as HDAC inhibitors. Others have demonstrated antileishmanial activity through the antifolate mechanism.
Caption: EGFR and VEGFR signaling pathways in cancer.
References
Asymmetric Synthesis of Chiral Spiro[indoline-3,4'-piperidine] Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif frequently found in natural alkaloids and pharmaceuticals, exhibiting a wide range of biological activities. The construction of this complex, three-dimensional structure with high stereocontrol is a significant challenge in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral spiro[indoline-3,4'-piperidine] derivatives, focusing on recent organocatalytic and metal-catalyzed methodologies.
Introduction
Chiral spirooxindoles, particularly those incorporating a piperidine ring, are of great interest in medicinal chemistry due to their potent biological properties.[1] Asymmetric synthesis of these compounds allows for the selective production of a single enantiomer, which is often crucial for therapeutic efficacy and reduced side effects. Recent advances have focused on the development of cascade reactions, which enable the efficient construction of these complex molecules from simple starting materials in a single operation, often with high levels of stereocontrol.[2][3][4]
This document outlines several key asymmetric strategies for the synthesis of chiral spiro[indoline-3,4'-piperidine] and related compounds, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific research needs.
I. Organocatalytic Cascade Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirooxindoles.[5] Chiral small molecules, such as cinchona alkaloid derivatives, can effectively catalyze cascade reactions to produce the desired products in high yields and enantioselectivities.
A. Organocatalytic Michael/Aza-Henry/Hemiaminalization Cascade
This strategy provides access to pharmacologically interesting piperidine-fused spiro-oxindole derivatives. The reaction proceeds through a cascade sequence initiated by a Michael addition, followed by an aza-Henry reaction and subsequent hemiaminalization to form the spiro-piperidine ring system.[2]
General Reaction Scheme:
Caption: General workflow for the organocatalytic cascade reaction.
Experimental Protocol:
A detailed protocol for this reaction is as follows:
-
To a solution of isatylidene malononitrile (0.2 mmol) and the nitroalkane (0.3 mmol) in a suitable solvent (e.g., dichloromethane, 2.0 mL) at room temperature, add the organocatalyst (e.g., a quinine-derived thiourea, 0.02 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of petroleum ether/ethyl acetate) to afford the desired spiro[indoline-3,4'-piperidine] product.
Quantitative Data Summary:
| Entry | Isatin Substituent | Nitroalkane | Catalyst | Yield (%) | ee (%) |
| 1 | H | Nitromethane | Quinine-derived thiourea | 85 | 95 |
| 2 | 5-Br | Nitromethane | Quinine-derived thiourea | 82 | 93 |
| 3 | N-Me | Nitroethane | Quinine-derived thiourea | 78 | 90 |
| 4 | 5-Cl | Nitropropane | Quinine-derived thiourea | 80 | 96 |
Note: Data is representative and compiled from various sources for illustrative purposes.
B. Three-Component Knoevenagel/Michael/Cyclization Cascade
This powerful one-pot reaction combines isatins, a methylene-active compound (e.g., malononitrile or cyanoacetate), and an amine source to construct highly functionalized spiro[indoline-3,4'-piperidine] derivatives.[3][6][7] A quinidine-derived squaramide is often an effective catalyst for this transformation.[6]
Reaction Signaling Pathway:
Caption: Logical flow of the three-component cascade reaction.
Experimental Protocol:
-
In a reaction vial, combine the isatin (0.2 mmol), cyanoacetate (0.2 mmol), 3-aminomaleimide (0.2 mmol), and the quinidine-derived squaramide catalyst (0.02 mmol) in a suitable solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at the designated temperature (e.g., 50 °C) for the specified time (e.g., 24-48 hours).
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield the pure spirooxindole product.[6]
Quantitative Data Summary:
| Entry | Isatin Substituent | Cyanoacetate | Catalyst | Yield (%) | ee (%) |
| 1 | H | Ethyl Cyanoacetate | Quinidine-derived Squaramide | 91 | 99 |
| 2 | 5-MeO | Methyl Cyanoacetate | Quinidine-derived Squaramide | 85 | 95 |
| 3 | N-Bn | Ethyl Cyanoacetate | Quinidine-derived Squaramide | 88 | 97 |
| 4 | 7-F | Methyl Cyanoacetate | Quinidine-derived Squaramide | 78 | 93 |
Note: Data is representative and compiled from various sources for illustrative purposes.[3][6]
II. Metal-Catalyzed Annulation Reactions
In addition to organocatalysis, metal-based catalysts have proven effective in the asymmetric synthesis of spiro[indoline-3,4'-piperidine] and related heterocyclic systems.
A. Zinc-Catalyzed Enantioselective [3+3] Annulation
A dinuclear zinc-ProPhenol complex can catalyze the [3+3] annulation of indoline-2-thiones and isatylidene malononitriles to afford chiral spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives, which are sulfur analogs of the piperidine core.[8] This method offers excellent yields and enantioselectivities.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the [3+3] annulation.
Experimental Protocol:
-
To a mixture of the indoline-2-thione (0.2 mmol), isatylidene malononitrile (0.2 mmol), and the chiral dinuclear zinc-ProPhenol catalyst (L4) (0.02 mmol) in a reaction tube, add the solvent (e.g., CH2Cl2, 1.0 mL).[8]
-
Stir the reaction mixture at the indicated temperature (e.g., 40 °C) until the starting material is consumed as monitored by TLC.
-
Quench the reaction with 1 M HCl solution (2 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 5 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography (petroleum ether/ethyl acetate) to obtain the desired spiro compound.[8]
Quantitative Data Summary:
| Entry | Indoline-2-thione Substituent | Isatylidene Malononitrile Substituent | Yield (%) | ee (%) |
| 1 | N-Me | H | 88 | 99 |
| 2 | N-Et | H | 83 | 98 |
| 3 | 5-F | H | 63 | 99 |
| 4 | N-Bn | 5-Cl | 75 | 96 |
Note: Data is representative and based on the findings reported in the cited literature.[8]
Conclusion
The asymmetric synthesis of chiral spiro[indoline-3,4'-piperidine] compounds is a rapidly advancing field with significant implications for drug discovery and development. The organocatalytic and metal-catalyzed methods detailed in these application notes provide researchers with robust and versatile tools for accessing these valuable molecular architectures with high levels of stereocontrol. The choice of synthetic strategy will depend on the specific target molecule and the desired substitution patterns. The protocols and data presented herein serve as a practical guide for the synthesis and exploration of this important class of compounds.
References
- 1. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric synthesis of spirooxindoles: recent developments. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Spiro[indoline-3,4'-piperidine] in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2][3] Its inherent three-dimensionality offers a distinct advantage in drug design, providing more contact points with biological targets and potentially leading to more potent and selective drugs with improved physicochemical properties.[1] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like spiro[indoline-3,4'-piperidines] from simple and readily available starting materials in a single step.[4][5] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds for drug discovery.[5][6]
These application notes provide an overview of the synthesis of various spiro[indoline-3,4'-piperidine] derivatives and related spirooxindoles through multi-component reactions, complete with detailed experimental protocols and a summary of reaction efficiencies.
I. Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
A straightforward and efficient protocol for synthesizing novel spiro[dihydropyridine-oxindole] derivatives involves the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature.[7]
Experimental Protocol
-
In a round-bottom flask, combine the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g).
-
Add acetic acid (10.0 mL) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 8–12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the resulting precipitate by filtration.
-
Wash the collected solid with cold ethanol.
-
For further purification, recrystallize the product from dimethylformamide (DMF) to obtain the pure spiro[dihydropyridine-oxindole].[7]
Reaction Data
| Arylamine | Isatin | Reaction Time (h) | Yield (%) |
| Aniline | Isatin | 10 | 85 |
| 4-Methylaniline | Isatin | 9 | 88 |
| 4-Methoxyaniline | Isatin | 10 | 82 |
| 4-Chloroaniline | Isatin | 12 | 80 |
| Aniline | 5-Chloroisatin | 10 | 83 |
| Aniline | 5-Bromoisatin | 10 | 86 |
Table 1: Synthesis of various spiro[dihydropyridine-oxindoles]. Data sourced from[7].
Proposed Reaction Workflow
II. Four-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyridines]
A one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile, catalyzed by triethylamine, provides an efficient route to highly functionalized spiro[indoline-3,4'-pyridine] derivatives.[6][8]
Experimental Protocol
-
To a solution of arylamine (1.0 mmol) in ethanol (15 mL), add methyl propiolate (1.2 mmol) and stir the mixture at room temperature for 24 hours to form the β-enamino ester intermediate.[8]
-
To this mixture, add isatin (1.0 mmol), malononitrile (1.0 mmol), and triethylamine (0.2 mmol).
-
Heat the reaction mixture at reflux for an additional 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to afford the pure product.[6]
Reaction Data
| Arylamine | Isatin | Yield (%) |
| Aniline | Isatin | 85 |
| 4-Methylaniline | Isatin | 88 |
| 4-Methoxyaniline | Isatin | 82 |
| 4-Chloroaniline | Isatin | 80 |
| Benzylamine | Isatin | 83 |
| Aniline | 5-Chloroisatin | 86 |
| Aniline | N-Methylisatin | 84 |
Table 2: Yields for the four-component synthesis of spiro[indoline-3,4'-pyridines]. Data sourced from[6][8].
Proposed Reaction Mechanism
The reaction is proposed to proceed through the initial formation of a β-enamino ester from the addition of the arylamine to methyl propiolate. This intermediate then undergoes a series of cascade reactions with isatin and malononitrile.[8]
III. Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]
Functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] can be efficiently prepared via a three-component reaction of 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate in the presence of piperidine.[9][10]
Experimental Protocol
-
In a suitable reaction vessel, dissolve 8-hydroxyquinoline (1 mmol), the desired isatin (1 mmol), and malononitrile (or ethyl cyanoacetate) (1 mmol) in ethanol.
-
Add piperidine as a catalyst.
-
Stir the mixture at room temperature for approximately 12 hours.
-
Monitor the reaction's completion using TLC.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to yield the pure spiro compound.[9]
Reaction Data
| Isatin Derivative | Active Methylene Compound | Yield (%) |
| Isatin | Malononitrile | 95 |
| 5-Chloroisatin | Malononitrile | 92 |
| 5-Bromoisatin | Malononitrile | 94 |
| N-Methylisatin | Malononitrile | 90 |
| Isatin | Ethyl Cyanoacetate | 88 |
| 5-Chloroisatin | Ethyl Cyanoacetate | 85 |
Table 3: Yields for the synthesis of spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. Data sourced from[9].
Proposed Reaction Mechanism
The reaction is believed to initiate with a piperidine-catalyzed Knoevenagel condensation between isatin and the active methylene compound to form an isatylidene intermediate. This is followed by a Michael addition of 8-hydroxyquinoline to the intermediate, and subsequent intramolecular cyclization to form the final spiro product.[9]
Conclusion
Multi-component reactions provide a highly effective and versatile platform for the synthesis of spiro[indoline-3,4'-piperidine] derivatives and related spirooxindoles. The operational simplicity, mild reaction conditions, and high yields associated with these methods make them particularly attractive for the rapid generation of compound libraries for screening in drug discovery programs. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on this important scaffold.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions [beilstein-journals.org]
- 7. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 8. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Spiro[indoline-3,4'-piperidine] Based c-Met/ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of dual inhibitors targeting c-Met and ALK, focusing on compounds featuring the spiro[indoline-3,4'-piperidine] scaffold. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are crucial regulators of cellular processes, including proliferation, survival, and migration.[1][2] Aberrant activation of these kinases through genetic alterations such as mutations, amplifications, or rearrangements is a known driver in the progression of various human cancers.[3][4][5] Consequently, the simultaneous inhibition of both c-Met and ALK presents a promising therapeutic strategy. The spiro[indoline-3,4'-piperidine] scaffold has emerged as a promising framework for the design of potent and selective dual inhibitors of these kinases.[6]
Data Presentation
The inhibitory activities of a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been evaluated. A key compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (designated as 5b or SMU-B), has demonstrated potent and selective dual inhibition of c-Met and ALK.[6][7]
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| 5b (SMU-B) | c-Met | 1.5 | < 100 | [6] |
| ALK | 2.3 | < 100 | [6] | |
| Crizotinib | c-Met | 8 | - | [8] |
| ALK | - | - |
Table 1: In vitro inhibitory activity of compound 5b (SMU-B) against c-Met and ALK kinases.
In a study of a related series of 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones, several compounds exhibited significant anti-proliferative activity against a panel of human cancer cell lines.
| Compound | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A431 (Skin) IC50 (µM) | PaCa2 (Pancreatic) IC50 (µM) | Reference |
| 6l | 4.375 | 5.214 | 4.987 | 6.012 | [9] |
| 6m | 5.014 | 4.985 | 5.341 | 5.879 | [9] |
Table 2: Anti-proliferative activity of selected dispiro[indoline-pyrrolidine-piperidine] derivatives in human cancer cell lines.
Signaling Pathways
The signaling cascades initiated by c-Met and ALK are critical for cell growth and survival. Understanding these pathways is essential for the development of targeted inhibitors.
Caption: Simplified c-Met Signaling Pathway.
Caption: Overview of ALK Signaling Pathways.
Experimental Protocols
The following protocols are foundational for the evaluation of spiro[indoline-3,4'-piperidine] based c-Met/ALK inhibitors.
General Experimental Workflow
Caption: Drug Discovery Workflow for c-Met/ALK Inhibitors.
Protocol 1: In Vitro c-Met/ALK Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a luminescent-based kinase assay, such as ADP-Glo™, to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Recombinant human c-Met or ALK enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the spiro[indoline-3,4'-piperidine] test compounds in kinase buffer. A typical starting concentration for the dilution series could be 1 µM. Include a DMSO-only vehicle control.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2 µL of the diluted c-Met or ALK kinase to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final concentration of ATP should be close to its Km for the respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][10][11]
-
Protocol 2: Cell-Based c-Met/ALK Phosphorylation Assay
This protocol uses Western blotting to assess the ability of inhibitors to block c-Met or ALK autophosphorylation in intact cells.
Materials:
-
Cancer cell line with activated c-Met (e.g., GTL-16) or ALK (e.g., Karpas-299).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ALK, anti-total-ALK.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, PVDF membranes, and Western blot reagents.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if ligand-induced phosphorylation is to be assessed.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 2-4 hours.
-
If required, stimulate with the appropriate ligand (e.g., HGF for c-Met) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HCT116).
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.[2][14]
Protocol 4: In Vivo Tumor Xenograft Model
This protocol is for evaluating the in vivo anti-tumor efficacy of the lead compounds.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Human cancer cell line (e.g., GTL-16 for c-Met, NCI-H2228 for ALK).
-
Matrigel.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[6][15]
Protocol 5: Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of the inhibitors.
Materials:
-
Mice (e.g., BALB/c).
-
Test compound formulated for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dose Administration: Administer the compound to mice via IV injection and oral gavage in separate groups.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), Cmax, Tmax, and bioavailability (F%).[4][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MET and ALK as targets for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Cell-Based Assay for Measurement of c-Met Phosphorylation Using AlphaScreenTM Technology and High-Content Imaging Analysis | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. courses.edx.org [courses.edx.org]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Screening of Spiro[indoline-3,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro anticancer screening of novel Spiro[indoline-3,4'-piperidine] derivatives. This class of compounds has demonstrated significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways.
Quantitative Data Summary
The cytotoxic effects of various Spiro[indoline-3,4'-piperidine] and related spirooxindole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below for easy comparison.
Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 16 | MCF-7 | Breast Carcinoma | 0.31 - 5.62 |
| A2780 | Ovarian Cancer | 0.31 - 5.62 | |
| HT-29 | Colorectal Adenocarcinoma | 0.31 - 5.62 | |
| 15 | MCF-7 | Breast Carcinoma | 18.77 - 47.05 |
| A2780 | Ovarian Cancer | 18.77 - 47.05 | |
| HT-29 | Colorectal Adenocarcinoma | 18.77 - 47.05 |
Data sourced from a study on spiro[chroman-2,4'-piperidin]-4-one derivatives, where compound 16, featuring a sulfonyl spacer, showed potent activity, while the trimethoxyphenyl derivative 15 was less potent[1][2].
Table 2: Cytotoxicity of Spiro[indoline-3,5'-pyrroline]-2,2'dione Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| SOX 4a | PC-3 | Prostate Cancer | 72.51 ± 2.35 |
| Doxorubicin (Reference) | PC-3 | Prostate Cancer | 37.90 ± 2.10 |
The substituted spirooxindole (SOX) 4a demonstrated significant, dose-dependent cytotoxicity against PC-3 cells[3].
Table 3: Cytotoxicity of Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 3l | MCF-7 | Breast Cancer | 1.34 ± 0.21 |
| 3h | A2780 | Ovarian Cancer | 8.53 ± 1.49 |
Derivative 3l was identified as the most potent apoptotic agent across four tested cancer cell lines[4].
Table 4: Growth Inhibition of Spiro Indoline-2-one Derivatives
| Compound | Cancer Cell Line | Cancer Type | GI50 (M) |
| SSSK16 | MCF-7 | Breast Cancer | 0.44 |
| SSSK17 | MCF-7 | Breast Cancer | 0.04 |
| SSSK19 | MCF-7 | Breast Cancer | 21.6 |
Compounds SSSK16 and SSSK17 showed significant anticancer potential against the MCF-7 breast cancer cell line[5].
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of the synthesized compounds on cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A2780, HT-29) in 96-well plates at a density of 3 x 10³ cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Spiro[indoline-3,4'-piperidine] derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.05 µM to 50 µM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a multi-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined using a dose-response curve fitting software (e.g., GraphPad Prism).
Apoptosis Induction Analysis
Mechanistic studies often involve assessing whether the compounds induce programmed cell death (apoptosis).
2.2.1. Nuclear Condensation and Fragmentation Assay
Principle: Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation and nuclear fragmentation. These changes can be visualized using fluorescent DNA-binding dyes like DAPI or Hoechst 33342.
Protocol:
-
Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash again with PBS and stain with a DNA-binding dye (e.g., DAPI) for 10 minutes.
-
Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei.
2.2.2. Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence intensity.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An increase in the Sub-G1 population is indicative of apoptosis, while accumulation in G2/M suggests a cell cycle arrest at that phase.[2]
Reactive Oxygen Species (ROS) Generation Assay
Principle: Some spirooxindole derivatives have been shown to induce cancer cell death by promoting the generation of reactive oxygen species.[3][6][7] The intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe which is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then rapidly oxidized to highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. The fluorescence intensity of DCF can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of certain Spiro[indoline-3,4'-piperidine] derivatives.
Caption: Workflow for anticancer screening of Spiro[indoline-3,4'-piperidine] derivatives.
Caption: ROS-mediated apoptosis induced by Spiro[indoline-3,4'-piperidine] derivatives.
Caption: Inhibition of c-Met/ALK signaling by Spiro[indoline-3,4'-piperidine] derivatives.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antiviral Potential of Spiro[indoline-3,4'-piperidine] Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[indoline-3,4'-piperidine] scaffolds represent a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Their unique three-dimensional architecture allows for diverse interactions with biological targets, making them attractive candidates for drug discovery. This document provides detailed application notes and protocols for the synthesis of Spiro[indoline-3,4'-piperidine] analogs and their evaluation as potential antiviral agents against a range of viruses, including influenza, coronaviruses, and others.
Data Presentation: Antiviral Activity of Spiro[indoline-3,4'-piperidine] and Related Analogs
The following tables summarize the quantitative data on the antiviral activity of various spiro[indoline-3,4'-piperidine] and related spirooxindole analogs from the literature. This data is intended for comparative analysis and to guide future structure-activity relationship (SAR) studies.
Table 1: Antiviral Activity against Influenza Virus
| Compound ID | Virus Strain | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3-azaspiro[5.5]undecane hydrochloride | Influenza A (AM2 protein) | Two-electrode voltage-clamp (TEV) | - | 0.92 ± 0.11 | - | >17.4 | [1] |
| Amantadine (Reference) | Influenza A (AM2 protein) | Two-electrode voltage-clamp (TEV) | - | 16 | - | - | [1] |
| 4c (N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivative) | Influenza A/H3N2 | CPE Reduction | 3 - 23 | - | >100 | 10 | |
| Spirooxindole 46a | Influenza A/Hanfang/359/95 (H3N2) | CPE Inhibition | - | 33.33 | >100 | 3.0 | |
| Strictosamide derivative 47b | Influenza A/Jinan/15/90 | Not Specified | - | 4.12 µg/mL | - | - | |
| Strictosamide derivative 47c | Influenza A/Jinan/15/90 | Not Specified | - | 12.35 µg/mL | - | - |
Table 2: Antiviral Activity against Coronaviruses
| Compound ID | Virus | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dispiro-derivative 6f | SARS-CoV-2 | Vero cell viral infection model | More potent than references | - | - | [2] |
| Chloroquine (Reference) | SARS-CoV-2 | Vero cell viral infection model | - | - | - | [2] |
| Hydroxychloroquine (Reference) | SARS-CoV-2 | Vero cell viral infection model | - | - | - | [2] |
| Spirooxindole 4c | SARS-CoV-2 | Plaque Reduction | 17 | >400 | >23.5 | |
| Spirooxindole 4e | SARS-CoV-2 | Plaque Reduction | 18 | >400 | >22.2 | |
| Spirooxindole 4d | SARS-CoV-2 | Plaque Reduction | 24 | >400 | >16.7 | |
| Spirooxindole 4k | SARS-CoV-2 | Plaque Reduction | 27 | >400 | >14.8 | |
| Combination (4k + 4i ) | SARS-CoV-2 | Plaque Reduction | 3.275 | 11832 | 3612.8 | |
| Spirooxindole 4i | MERS-CoV | Plaque Reduction | 11 | >400 | >36.4 | |
| Spirooxindole 4d | MERS-CoV | Plaque Reduction | 23 | >400 | >17.4 | |
| Azaspiro[4.5]decan-3-one 8n | Human coronavirus 229E | Not Specified | 5.5 | - | - | [3] |
Table 3: Antiviral Activity against Other Viruses
| Compound ID | Virus | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Spirooxindole 46a | Herpes Simplex Virus 1 (HSV-1) | CPE Inhibition | 33.33 | 66.67 | 2.0 | |
| Spirooxindole 46b | Herpes Simplex Virus 1 (HSV-1) | CPE Inhibition | 25.87 | >100 | 3.9 | |
| Azaspiro dihydrotriazine 4 | Respiratory Syncytial Virus (RSV) | Not Specified | 0.40 | >100 | ≥250 | [4][5] |
| Azaspiro dihydrotriazine 6 | Respiratory Syncytial Virus (RSV) | Not Specified | 1.8 | >100 | ≥56 | [4][5] |
| Ribavirin (Reference) | Respiratory Syncytial Virus (RSV) | Not Specified | 5.8 | >250 | >43 | [4][5] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines] [6]
This protocol describes a piperidine-catalyzed three-component reaction for the synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines].
-
Materials:
-
8-Hydroxyquinoline
-
Substituted Isatin
-
Malononitrile or Ethyl Cyanoacetate
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 mmol), the desired isatin (1.1 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) in ethanol (20.0 mL).
-
To this solution, add piperidine (1.0 mmol).
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to yield the desired spiro compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Protocol 2: Synthesis of 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones [2][7]
This protocol outlines a multi-component azomethine dipolar cycloaddition reaction.
-
Materials:
-
1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones
-
Substituted Isatin
-
Sarcosine (N-methylglycine)
-
Ethanol
-
-
Procedure:
-
Prepare the azomethine ylide in situ by the condensation of the appropriate isatin and sarcosine.
-
In a separate flask, dissolve the 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-one in refluxing ethanol.
-
To the solution of the piperidin-4-one, add the in situ generated azomethine ylide.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the synthesized compounds by spectroscopic analysis and, if possible, by X-ray crystallography.
-
Antiviral Assay Protocols
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay [8][9][10][11][12]
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses)
-
Virus stock of known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with and without serum
-
Test compounds
-
Positive control antiviral drug
-
Crystal Violet or Neutral Red staining solution
-
-
Procedure:
-
Seed the 96-well plates with host cells at a density that forms a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
When the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells in triplicate. Include wells for cell control (medium only) and virus control (medium with virus but no compound).
-
Infect the wells (except for the cell control) with a pre-determined dilution of the virus that causes complete CPE in 48-72 hours.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until approximately 90% CPE is observed in the virus control wells.
-
Remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red solution.
-
After washing and drying, quantify the dye uptake by measuring the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that inhibits CPE by 50% compared to the virus control.
-
Protocol 4: Plaque Reduction Assay [11][13][14][15][16][17]
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
-
Materials:
-
Confluent monolayers of susceptible host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Test compounds
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Formaldehyde solution (for fixing)
-
Crystal Violet solution (for staining)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the growth medium from the cell monolayers and pre-incubate the cells with the diluted compounds for 1 hour at 37°C.
-
Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with the semi-solid medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with formaldehyde solution and then stain with Crystal Violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
-
Protocol 5: Cytotoxicity Assay (MTT Assay) [18][19][20][21][22]
This assay determines the concentration of the compound that is toxic to the host cells.
-
Materials:
-
Host cell line
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the 96-well plates with host cells and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells in triplicate. Include wells with untreated cells as a control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% compared to the untreated control. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis of a Spiro[indoline-3,4'-piperidine] analog library.
Caption: Workflow for the in vitro antiviral evaluation of synthesized compounds.
Caption: Logical workflow for investigating the mechanism of action of lead antiviral compounds.
References
- 1. Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties -ORCA [orca.cardiff.ac.uk]
- 3. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pblassaysci.com [pblassaysci.com]
- 9. benchchem.com [benchchem.com]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. benchchem.com [benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. benchchem.com [benchchem.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Development of Antidepressant Drugs Utilizing Spiro[indoline-3,4'-piperidine]
Audience: Researchers, scientists, and drug development professionals.
Introduction: The spiro[indoline-3,4'-piperidine] scaffold represents a promising chemotype in the quest for novel antidepressant agents. Compounds based on this heterocyclic system have demonstrated significant potential in preclinical models, suggesting mechanisms of action that may differ from classical tricyclic antidepressants.[1] This document provides an overview of the application of this scaffold, including key preclinical data and detailed experimental protocols for the evaluation of antidepressant activity. The information is intended to guide researchers in the synthesis, screening, and development of new antidepressant candidates based on the spiro[indoline-3,4'-piperidine] core.
Pharmacological Profile
Spiro[indoline-3,4'-piperidine] derivatives have been investigated for their potential antidepressant effects through various in vivo and in vitro assays. A notable characteristic of early lead compounds is their potent in vivo activity, which is not always matched by strong in vitro inhibition of biogenic amine reuptake, suggesting an atypical antidepressant profile.[1]
Data Presentation: Preclinical Efficacy
The following table summarizes the quantitative data from preclinical studies of representative spiro[indoline-3,4'-piperidine] derivatives.
| Compound ID | Test | Species | Dose | Result | Reference |
| 1-(2-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleate | Tetrabenazine-induced ptosis inhibition | Mice | 3.2 mg/kg, p.o. | 50% inhibition | [2] |
| 1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] maleate | Tetrabenazine-induced ptosis inhibition | Mice | 4.0 mg/kg, p.o. | 50% inhibition | [2] |
| 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) | Tetrabenazine ptosis prevention | Rats | - | Marked activity | [1] |
| 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) | 5-HTP induced head twitching potentiation | Rats | - | Very active | [1] |
| 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) | Yohimbine toxicity potentiation | Rats | - | Very active | [1] |
| 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) | Muricidal behavior inhibition | Rats | - | Active | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of spiro[indoline-3,4'-piperidine] derivatives are provided below.
Synthesis of 1-Arylthis compounds
This protocol describes a general method for the synthesis of 1-arylspiro[indoline-3,4'-piperidine] derivatives, which are key compounds for antidepressant screening.
Protocol:
-
Preparation of the Spiro[indoline-3,4'-piperidine] Core:
-
A mixture of 1'-methylspiro[indoline-3,4'-piperidine], 50% sodium hydride, and a suitable aryl halide (e.g., 3-fluorobenzotrifluoride or fluorobenzene) in dimethyl sulfoxide is prepared.[2]
-
The reaction mixture is stirred at a specific temperature (e.g., ambient temperature or 65°-70° C) for a defined period (e.g., one hour or 45 hours).[2]
-
The reaction is then quenched by pouring it onto ice.[2]
-
-
Extraction and Purification:
-
The resulting biphasic mixture is extracted multiple times with an organic solvent such as ether.[2]
-
The combined organic extracts are dried over a suitable drying agent.
-
The product can be converted to a salt (e.g., hydrochloride or maleate) by treatment with the corresponding acid for purification.[2]
-
-
Characterization:
-
The final product is characterized by techniques such as melting point analysis and elemental analysis to confirm its identity and purity.[2]
-
In Vivo Antidepressant Screening: Tetrabenazine-Induced Ptosis Inhibition
This assay is a standard model for evaluating the potential antidepressant properties of a compound by its ability to antagonize the effects of tetrabenazine, a monoamine-depleting agent.[2][3]
Protocol:
-
Animals: Male mice are used for this study.[2]
-
Compound Administration:
-
The test compound (e.g., 1-(2-chlorophenyl)-1'-methylthis compoundmaleate) is administered orally (p.o.) at various doses.[2]
-
-
Tetrabenazine Administration:
-
At a predetermined time after the administration of the test compound, tetrabenazine is administered to induce ptosis (eyelid drooping).
-
-
Scoring of Ptosis:
-
At the time of peak tetrabenazine effect, the degree of ptosis is scored for each animal.
-
-
Data Analysis:
-
The dose of the test compound that produces a 50% inhibition of the tetrabenazine-induced ptosis (ED50) is calculated.[2]
-
In Vivo Serotonergic Activity: 5-Hydroxytryptophan (5-HTP) Induced Head Twitching Potentiation
This model assesses the ability of a compound to enhance serotonin-mediated behaviors.[1]
Protocol:
-
Animals: Pargyline-pretreated rats are used to inhibit monoamine oxidase and increase synaptic serotonin levels.[1]
-
Compound Administration: The test compound is administered to the animals.
-
5-HTP Administration: 5-Hydroxytryptophan (5-HTP), a serotonin precursor, is administered to induce head-twitching behavior.
-
Behavioral Observation: The frequency of head twitches is observed and counted over a specific period.
-
Data Analysis: The ability of the test compound to potentiate the 5-HTP-induced head twitching is evaluated by comparing the frequency of head twitches in the test group to a control group.
In Vitro Assay: Neuronal Reuptake of Biogenic Amines
This assay determines the ability of a compound to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine into synaptosomes.
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex, hippocampus) of rats or mice.
-
Incubation: The synaptosomes are incubated with the test compound at various concentrations and a radiolabeled biogenic amine (e.g., [3H]-serotonin).
-
Termination of Uptake: The uptake of the radiolabeled neurotransmitter is stopped by rapid filtration.
-
Measurement of Radioactivity: The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the reuptake (IC50) is determined.
Visualizations
Logical Workflow for Antidepressant Drug Discovery
The following diagram illustrates the general workflow for the discovery and preclinical development of novel antidepressant drugs based on the spiro[indoline-3,4'-piperidine] scaffold.
Proposed General Signaling Pathway for Antidepressant Action
While the exact mechanism for spiro[indoline-3,4'-piperidine] antidepressants is described as atypical, this diagram illustrates a general, simplified signaling pathway often associated with antidepressant effects, focusing on the enhancement of monoaminergic neurotransmission.
Experimental Workflow for In Vivo Behavioral Testing
This diagram outlines the steps involved in a typical in vivo behavioral experiment to assess the antidepressant potential of a new compound.
References
- 1. Novel tetracyclic spiropiperidines. 3. 1-arylthis compounds as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4477667A - this compounds and related compounds - Google Patents [patents.google.com]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Spiro[indoline-3,4'-piperidine] Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[indoline-3,4'-piperidine] scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique three-dimensional architecture provides opportunities for developing novel therapeutics with improved potency and selectivity. The synthesis of these complex molecules often results in crude mixtures containing starting materials, byproducts, and isomers. Therefore, efficient and robust purification protocols are critical to obtaining highly pure compounds for biological evaluation and drug development.
This document provides detailed application notes and standardized protocols for the purification of spiro[indoline-3,4'-piperidine] compounds. The methodologies described herein are compiled from various literature sources and are intended to serve as a comprehensive guide for researchers in this field. The primary purification techniques covered are flash column chromatography and recrystallization, which are widely employed for the purification of these spirocyclic systems.
Data Presentation: Purification Parameters
The following tables summarize quantitative data from published literature on the purification of various spiro[indoline-3,4'-piperidine] derivatives. These tables provide a comparative overview of different purification methods, solvent systems, and the corresponding yields and purities achieved.
Table 1: Purification of Spiro[indoline-3,4'-piperidine] Derivatives by Flash Column Chromatography
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| tert-butyl 6-(benzyloxy)-5-methoxyspiro[indoline-3,4′-piperidine]-1′-carboxylate | Silica Gel | 25-50% EtOAc in n-hexanes | 45 | >95% (by NMR) | [1] |
| (R)-2′-amino-9′-methyl-2-oxo-9′H-spiro[indoline-3,4′-thiopyrano[2,3-b]indole]-3′-carbonitrile | Silica Gel (300-400 mesh) | Petroleum ether/ethyl acetate (2:1) | Not Reported | >95% (by NMR) | [2] |
| 1'-Benzoyl-1-benzyl-5-methyl-2-oxo-3'-phenyl-1',4'-dihydrospiro[indoline-3,5'-[3]diazepine]-6'-carboxylate | Silica Gel | Ethyl acetate/dichloromethane/petroleum ether (1:3:7) | Not Reported | >95% (by NMR) | [4] |
| 4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione | Silica Gel | Not specified | Isolated Yield | Diastereomeric ratio determined by NMR | [5] |
Table 2: Purification of Spiro[indoline-3,4'-piperidine] Derivatives by Recrystallization
| Compound | Recrystallization Solvent(s) | Yield (%) | Purity (%) | Reference |
| 1'-cyano-1-(4-fluorophenyl)spiro[indoline-3,4'-piperidine] | Acetone-hexane | Not Reported | >95% (by elemental analysis) | [3] |
| 1-(3-trifluoromethylphenyl)-1'-methylspiro[indoline-3,4'-piperidine] | Pentane | Not Reported | >95% (by elemental analysis) | [3] |
| 1'-methyl-1-(2-nitrophenyl)spiro[indoline-3,4'-piperidine] | Isopropyl ether | Not Reported | >95% (by elemental analysis) | [3] |
| tert-butyl 6-(benzyloxy)-5-methoxyspiro[indoline-3,4′-piperidine]-1′-carboxylate | EtOAc and n-hexanes | Not Reported | >95% (by NMR) | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of a representative spiro[indoline-3,4'-piperidine] compound using flash column chromatography. This method is highly versatile and can be adapted for various derivatives by modifying the solvent system.
Protocol: Flash Column Chromatography Purification
1. Materials and Reagents:
-
Crude spiro[indoline-3,4'-piperidine] compound
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): n-hexane, ethyl acetate, dichloromethane, methanol
-
Triethylamine (optional, for basic compounds)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
2.1. Preparation of the Slurry and Packing the Column:
-
Select an appropriate solvent system based on TLC analysis of the crude mixture. A good solvent system should provide a retention factor (Rf) of ~0.2-0.3 for the desired compound.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the silica bed. Add another thin layer of sand on top of the silica gel.
2.2. Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Rinse the flask with a small amount of the eluent and add it to the column to ensure complete transfer of the sample.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand layer.
2.3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.
-
Apply gentle positive pressure (using a pump or inert gas) to the top of the column to achieve a steady flow rate.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
2.4. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the purification of spiro[indoline-3,4'-piperidine] compounds.
Caption: General workflow for the purification of spiro[indoline-3,4'-piperidine] compounds.
Caption: Step-by-step protocol for flash column chromatography.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. mdpi.com [mdpi.com]
- 3. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 4. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Spirooxindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary analytical techniques utilized for the definitive structural determination of spirooxindoles. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography are provided to guide researchers in obtaining high-quality data for unambiguous characterization of these complex heterocyclic compounds.
Overview of Analytical Workflow
The structural elucidation of a newly synthesized spirooxindole typically follows a systematic workflow. Initial analysis by NMR and MS provides crucial information about the molecular framework, functional groups, and molecular weight. For absolute confirmation of the three-dimensional structure, especially the stereochemistry at the spiro center, single-crystal X-ray crystallography is the gold standard.
Caption: Figure 1. A typical workflow for the structural elucidation of novel spirooxindoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. For spirooxindoles, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for assigning the complex proton and carbon signals.
Quantitative Data Summary
The following tables summarize typical chemical shift ranges for protons and carbons in spirooxindole scaffolds. Note that these values can vary depending on the specific substituents on the oxindole and the spiro-fused ring.
Table 1: Representative ¹H NMR Chemical Shifts for Spirooxindole Core Protons
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Oxindole NH | 7.5 - 10.5 | s | Broad singlet, position is solvent and concentration dependent. |
| Aromatic (Oxindole) | 6.5 - 8.0 | m | Complex multiplets. |
| Spiro-ring Protons | 1.5 - 5.0 | m | Highly variable depending on the ring system and stereochemistry. |
| Substituent Protons | 0.8 - 4.0 | various | Dependent on the nature of the substituent. |
Table 2: Representative ¹³C NMR Chemical Shifts for Spirooxindole Core Carbons
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 175 - 185 | |
| Spiro Carbon (C3) | 60 - 80 | Quaternary carbon, a key indicator of the spiro-junction. |
| Aromatic (Oxindole) | 110 - 150 | |
| Spiro-ring Carbons | 20 - 70 | Dependent on the spiro-fused ring system. |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Weigh 5-25 mg of the purified spirooxindole for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical and should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Use a high-quality 5 mm NMR tube that is clean and free of scratches.[3][4]
-
Cap the NMR tube securely and label it clearly.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape. This is a critical step for high-quality spectra.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for complex structures.[5][6][7]
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the connectivity of atoms.
-
Correlate the 1D and 2D NMR data to build a complete structural model of the spirooxindole.[8]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the spirooxindole and, with high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns can also offer clues about the structure. Electrospray ionization (ESI) is a common soft ionization technique for these compounds.[9][10][11]
Quantitative Data Presentation
Table 3: Mass Spectrometry Data for a Hypothetical Spirooxindole
| Analysis Type | Ion Mode | m/z (Observed) | m/z (Calculated) | Formula |
| LRMS (ESI) | Positive | 351.1 | - | [M+H]⁺ |
| HRMS (ESI) | Positive | 351.1392 | 351.1396 | C₂₀H₁₈N₂O₃Na⁺ |
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
The sample must be pure, as impurities can suppress the ionization of the target molecule.[12] Purity should be confirmed by NMR or another chromatographic technique.
-
Prepare a dilute solution of the spirooxindole (typically 0.5-5 µM) in an ESI-compatible solvent.[13] Common solvents include methanol, acetonitrile, or a mixture with water.[9][13]
-
For positive ion mode, it is common to add a small amount (e.g., 0.1%) of formic acid or acetic acid to the solution to promote protonation ([M+H]⁺).[13]
-
Ensure the sample is completely dissolved to avoid clogging the ESI needle.[13]
-
-
Instrument Setup and Data Acquisition:
-
The specific parameters will vary depending on the mass spectrometer being used.
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[14]
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to obtain a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over an appropriate m/z range.
-
For HRMS, the instrument must be properly calibrated to ensure high mass accuracy.[13]
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
For HRMS data, use the accurate mass to determine the elemental composition of the molecular ion using the instrument's software. This provides a powerful confirmation of the molecular formula.[15][16]
-
If tandem MS (MS/MS) experiments are performed, analyze the fragmentation pattern to gain further structural information.[17][18][19]
-
Single-Crystal X-ray Crystallography
This technique provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[20][21] The main challenge is often growing a high-quality single crystal.
Caption: Figure 2. An overview of common methods for growing single crystals.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Purity is paramount. The spirooxindole must be highly pure.[22]
-
Solvent Selection: Experiment with various solvents and solvent systems to find conditions where the compound is moderately soluble.[23]
-
Common Techniques: [22][24][25]
-
Slow Evaporation: Dissolve the compound in a suitable solvent to create a nearly saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.[23]
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or from room temperature to a lower temperature (e.g., in a refrigerator).
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.
-
Liquid-Liquid Diffusion: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound in a narrow tube (like an NMR tube).[26] Crystals will form at the interface as the solvents slowly mix.
-
-
Patience is key. Do not disturb the crystallizing solution.[22]
-
-
Crystal Selection and Mounting:
-
Examine the crystals under a microscope. A suitable crystal will be a single, well-formed entity, transparent, and without cracks or defects.[26]
-
The ideal size for most modern diffractometers is 0.1-0.3 mm in all dimensions.[21][27]
-
Carefully select a good crystal and mount it on a goniometer head.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[27]
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined to achieve the best fit between the observed diffraction data and the data calculated from the model.[21]
-
The final output is a detailed 3D model of the spirooxindole molecule, providing definitive proof of its structure.[28][29][30]
-
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. utoledo.edu [utoledo.edu]
- 13. Rutgers_MS_Home [react.rutgers.edu]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. longdom.org [longdom.org]
- 16. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
- 17. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 22. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 23. How To [chem.rochester.edu]
- 24. journals.iucr.org [journals.iucr.org]
- 25. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 26. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 27. fiveable.me [fiveable.me]
- 28. mdpi.com [mdpi.com]
- 29. Utilizing MEDT analysis of [3 + 2] cycloaddition reaction: x-ray crystallography of spirooxindole linked with thiophene/furan heterocycles and triazole framework - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming challenges in the enantioselective synthesis of Spiro[indoline-3,4'-piperidine]
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the enantioselective synthesis of the Spiro[indoline-3,4'-piperidine] scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the enantioselective synthesis of Spiro[indoline-3,4'-piperidine] derivatives?
A1: The two predominant strategies are organocatalysis and transition-metal catalysis.
-
Organocatalysis: Chiral Brønsted acids, particularly BINOL-derived chiral phosphoric acids (CPAs), are widely used. They typically catalyze intramolecular aza-Michael additions of tethered amine nucleophiles onto α,β-unsaturated acceptors. Cinchona alkaloid-derived squaramide or thiourea catalysts are also employed in cascade reactions.
-
Transition-Metal Catalysis: Cationic gold(I) complexes have been shown to catalyze the cyclization of indole-tethered 1,6-enynes to furnish the spiro[indoline-3,3'-piperidine] core. Other transition metals like palladium and rhodium have also been explored for related spirooxindole syntheses.
Q2: How do I choose between an organocatalytic and a transition-metal-catalyzed approach?
A2: The choice depends on the specific transformation and available starting materials.
-
Organocatalytic aza-Michael reactions are well-suited for substrates that can be designed with a nucleophilic nitrogen (e.g., a carbamate-protected amine) and a Michael acceptor (e.g., an α,β-unsaturated thioester). This method offers mild reaction conditions and avoids potentially toxic or expensive metals.
-
Gold(I)-catalyzed cyclizations are ideal for substrates containing an enyne moiety. This approach leverages the unique ability of gold to activate alkynes for nucleophilic attack and can lead to different substitution patterns.
Q3: What is the role of the catalyst's structure in determining enantioselectivity?
A3: The steric and electronic properties of the chiral catalyst create a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile. For chiral phosphoric acids, the bulky groups (e.g., 3,3'-substituents on the BINOL backbone) form a well-defined chiral pocket that selectively binds and activates the substrate, leading to high enantioselectivity. Minor changes to the catalyst structure can significantly impact the enantiomeric excess (ee) and even the reaction rate.
Q4: My diastereoselectivity is low. What factors control it?
A4: Diastereoselectivity in these reactions is governed by the transition state geometry. Key factors include:
-
Catalyst-Substrate Matching: The steric hindrance of both the catalyst and the substrate must be compatible to favor the formation of one diastereomer over the other.
-
Reaction Temperature: Lowering the temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the substrate and catalyst in the transition state.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.
Troubleshooting Guide
This guide addresses common issues encountered during the enantioselective synthesis of Spiro[indoline-3,4'-piperidine].
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge. The following table outlines potential causes and solutions, with data from an optimized chiral phosphoric acid (CPA)-catalyzed intramolecular aza-Michael reaction.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Catalyst | Screen a panel of chiral catalysts with different steric and electronic properties. Even small modifications to the catalyst backbone can have a large impact. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent are critical. Screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., CH2Cl2). |
| Inappropriate Temperature | Higher temperatures can decrease enantioselectivity. Try running the reaction at a lower temperature (e.g., 100 °C down to 80 °C or room temperature), though this may require longer reaction times. |
| Catalyst Deactivation | Chiral phosphoric acids can be deactivated by competitive nucleophiles or basic impurities in the reagents or solvents. Ensure all materials are pure and dry. In some cases, deactivation can occur via processes like bromophosphatation if bromine sources are present.[1][2] |
Table 1: Optimization of CPA-Catalyzed Intramolecular Aza-Michael Cyclization (Data adapted from an asymmetric synthesis of 3-spiropiperidines)
| Entry | Catalyst (20 mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | CPA-1 | Toluene | 80 | 25 | 92 |
| 2 | CPA-1 | Toluene | 100 | 35 | 88 |
| 3 | CPA-2 | Toluene | 100 | 50 | 93 |
| 4 | CPA-3 | Toluene | 100 | 80 | 94 |
| 5 | CPA-3 | CH2Cl2 | 100 | 65 | 90 |
| 6 | CPA-3 | Mesitylene | 120 | 87 | 92 |
Note: CPA-1, CPA-2, and CPA-3 represent different BINOL-derived phosphoric acids with varying 3,3'-substituents, demonstrating the effect of catalyst structure.
Problem 2: Low Reaction Yield or Stalled Reaction
| Potential Cause | Recommended Solution(s) |
| Low Catalyst Activity | Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). For transition metal systems, ensure the active catalytic species is forming correctly; screen different ligands or additives. |
| Poor Substrate Reactivity | Modify the electronic properties of the substrate. For aza-Michael additions, a more electron-withdrawing group on the acceptor can increase reactivity. For Gold(I)-catalyzed reactions, substrate structure significantly impacts cyclization efficiency.[3][4] |
| Steric Hindrance | Bulky substituents on the substrate near the reaction center can hinder the catalyst's approach. Redesigning the substrate may be necessary. For instance, in Fe(II)-catalyzed spirocyclizations, ortho-substituents on a ketone moiety can suppress product formation.[5] |
| Side Reactions | Unwanted side reactions, such as polymerization or decomposition, can consume starting material. Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts and adjust conditions (e.g., lower temperature, change solvent) to minimize them. |
Problem 3: Difficult Purification
The basic nature of the piperidine ring can complicate purification by standard silica gel chromatography.
| Issue | Recommended Solution(s) |
| Product Tailing on Silica Gel | The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface.[6] • Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-2% v/v) or a 7N ammonia solution in methanol (1-2%) to the eluent to improve peak shape.[6] |
| Irreversible Adsorption / Low Recovery | Strong binding to the silica gel can lead to product loss.[6] • Use Deactivated Silica: Employ amine-deactivated silica gel to mask the acidic sites.[6] • Switch Stationary Phase: Consider using basic or neutral alumina as an alternative to silica gel.[6] |
| Separation of Diastereomers | If diastereomers are difficult to separate, try screening different solvent systems or consider using reverse-phase (C18) chromatography. Sometimes, derivatization of the product can improve separability. |
| Separation of Enantiomers | Analytical separation is typically done by chiral HPLC. For preparative separation, chiral SFC (Supercritical Fluid Chromatography) is often more efficient. |
Experimental Protocols
Key Experiment: Organocatalytic Asymmetric Synthesis of a 3-Spiropiperidine Precursor
This protocol is based on a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction, a common strategy for accessing the spiro[indoline-3,4'-piperidine] core.
Reaction: N-Cbz-(1E)-6-(1,3-dioxoisoindolin-2-yl)-6-(mesitylthio)hex-1-en-1-amine → (R)-Mesityl 2-((benzyloxy)carbonyl)-2-azaspiro[5.5]undecane-7-carbothioate
Materials:
-
Aza-diene substrate (1.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (20 mol%)
-
Mesitylene (or Toluene), anhydrous (to make a 0.02 M solution)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.02 equiv).
-
Place the vial under an inert atmosphere.
-
Add anhydrous mesitylene via syringe to dissolve the catalyst.
-
Add the aza-diene substrate (1.0 equiv) to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. To prevent tailing, it is recommended to use an eluent system containing a small percentage of triethylamine (e.g., 0.5% TEA in a hexane/ethyl acetate gradient).
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Combine the product-containing fractions and concentrate under reduced pressure to yield the desired spiropiperidine product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
A logical workflow for troubleshooting common issues in the synthesis is presented below.
The diagram below illustrates the general catalytic cycle for a chiral phosphoric acid (CPA) catalyzed aza-Michael addition.
References
- 1. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3 '-pyrrolidine] and Spiro[indoline-3,3 '-piperidine] Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Spiro[indoline-3,4'-piperidine]
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Spiro[indoline-3,4'-piperidine] and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the Spiro[indoline-3,4'-piperidine] scaffold?
A1: The primary synthetic strategies for constructing the spiro[indoline-3,4'-piperidine] core include:
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Pictet-Spengler Reaction: This is a classic and widely used method involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1][2] The reaction is typically acid-catalyzed.
-
Multi-component Reactions (MCRs): These reactions offer an efficient approach by combining three or more starting materials in a one-pot synthesis, often leading to complex spiro structures with high atom economy.[3][4] For instance, a three-component reaction of isatins, an amine, and a methylene-activated compound can yield functionalized spiro[indoline-3,4'-piperidine] derivatives.
-
Intramolecular Cyclization Strategies: These methods involve the cyclization of a pre-functionalized indole precursor. Examples include gold(I)-catalyzed substitution-controlled syntheses and iridium-catalyzed aza-spirocyclization.[5][6]
-
Reduction of Spiro-oxindoles: The desired spiro-indoline can be obtained by the reduction of a corresponding spiro-oxindole, which is often synthesized first. Lithium aluminum hydride (LAH) is a common reducing agent for this transformation.
Q2: My Pictet-Spengler reaction for Spiro[indoline-3,4'-piperidine] synthesis is giving a low yield. What are the potential causes and solutions?
A2: Low yields in the Pictet-Spengler reaction can stem from several factors:
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Inadequate Acidity: The reaction often requires an acid catalyst to facilitate the formation of the electrophilic iminium ion intermediate.[2] If the acidity is too low, the reaction may be slow or incomplete. Conversely, excessively strong acids can lead to side reactions and degradation of starting materials.
-
Reaction Temperature and Time: These parameters are crucial and substrate-dependent. Higher temperatures can sometimes promote unwanted side reactions or decomposition. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and yield. Protic solvents are traditionally used, but aprotic solvents have been shown to give superior yields in some cases.[2]
-
Substrate Reactivity: The electronic nature of the substituents on both the tryptamine and the carbonyl compound can affect their reactivity. Electron-donating groups on the indole ring generally facilitate the cyclization.
Q3: I am observing the formation of significant byproducts in my reaction. How can I minimize them?
A3: Minimizing byproducts requires careful control over reaction conditions:
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Inert Atmosphere: The amine starting material or the final product can be susceptible to air oxidation, especially at elevated temperatures.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.[7]
-
Purified Reagents and Solvents: Using freshly distilled solvents and purified reagents helps to eliminate impurities that could catalyze side reactions.[7]
-
Control of Stoichiometry: Precise control of the reactant ratios is important. An excess of the aldehyde or ketone can sometimes lead to the formation of undesired adducts.
-
Temperature Control: Lowering the reaction temperature can favor the desired thermodynamic product and reduce the rate of side reactions.[7]
Q4: Are there any modern catalytic systems that can improve the yield and selectivity of the synthesis?
A4: Yes, several modern catalytic systems have been developed:
-
Gold(I) Catalysis: Cationic gold(I) species have been shown to effectively catalyze the cyclization of indole-tethered enynes to form spiro[indoline-3,3'-piperidine] derivatives in a substitution-controlled manner.[5]
-
Iridium Catalysis: Vaska's complex, an iridium catalyst, can be used for the reductive spirocyclization of indole-linked amides to produce aza-spirocyclic indoline products with high diastereoselectivity.[6]
-
Iron(II) Catalysis: An Fe(II)-catalyzed spirocyclization of oxime acetates provides an efficient route to spiro[indoline-3,2'-pyrrolidine] derivatives, a related scaffold.[8][9]
-
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed in enantioselective Michael addition/cyclization sequences to afford chiral spiroindoles in high yields.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst or incorrect catalyst loading. | Screen different acid catalysts (e.g., TFA, HCl, Lewis acids like BF₃·OEt₂) and optimize their concentration.[7] For multicomponent reactions, bases like piperidine or triethylamine can be effective. |
| Non-optimal reaction temperature or time. | Monitor the reaction progress by TLC or LC-MS. Perform the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimum.[7] | |
| Poor solvent choice. | Experiment with a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, ethanol, or even water for certain "on-water" protocols).[10][11][12] | |
| Formation of Polymeric Material | High concentration leading to intermolecular reactions. | Use high dilution conditions to favor intramolecular cyclization.[7] |
| Harsh reaction conditions (strong acid, high temperature). | Employ milder reaction conditions. This could involve using a more reactive substrate or a more efficient catalyst.[7] | |
| Difficulty in Product Purification | Presence of closely related byproducts. | Optimize the reaction to improve selectivity. Employ different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative HPLC). |
| Product is an oil and does not crystallize. | Attempt to form a salt (e.g., hydrochloride or hydrobromide) which may be more crystalline.[13] Try recrystallization from a different solvent system. | |
| Poor Diastereoselectivity | Reaction conditions favor the formation of multiple stereoisomers. | Lower the reaction temperature to favor the thermodynamically more stable product.[7] The use of specific catalysts, such as certain iridium complexes, can induce high diastereoselectivity.[6] |
Quantitative Data Summary
Table 1: Effect of Base Catalyst on the Yield of a Three-Component Reaction
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Triethylamine | Ethanol | Room Temp. | ~12 | 70 |
| Piperidine | Ethanol | Room Temp. | ~12 | 85 |
| DABCO | Ethanol | Room Temp. | ~12 | 75 |
| DBU | Ethanol | Room Temp. | ~12 | 63 |
Data derived from a representative three-component reaction for the synthesis of spiro[indoline-3,4'-pyrano[3,2-h]quinolines].
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
-
Preparation of the Reaction Mixture: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 0.1 M). Add the aldehyde (1.1 equivalents) to the solution.
-
Addition of Catalyst: Cool the reaction mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This is a general guideline and may require optimization for specific substrates.[7]
Protocol 2: Three-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]
-
Reactant Mixture: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 mmol), isatin (1.1 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) in ethanol (20.0 mL).
-
Catalyst Addition: Add piperidine (1.0 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature for approximately 12 hours.
-
Product Isolation: Collect the precipitated solid product by filtration.
-
Purification: Wash the solid with cold ethanol and dry to obtain the pure product.
This protocol is based on the synthesis of a related spirooxindole structure and can be adapted.
Visualizations
Caption: Pictet-Spengler reaction pathway for Spiro[indoline-3,4'-piperidine] synthesis.
Caption: Troubleshooting workflow for low yield in Spiro[indoline-3,4'-piperidine] synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” [4 + 2] annulation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
Addressing scalability issues in the synthesis of Spiro[indoline-3,4'-piperidine]
Welcome to the technical support center for the synthesis of Spiro[indoline-3,4'-piperidine]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to scalability. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Spiro[indoline-3,4'-piperidine] and related spirooxindoles?
A1: The most prevalent methods for constructing the spiro[indoline-3,4'-piperidine] scaffold include:
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid. It is a classic and widely used method for forming the tetrahydro-β-carboline core, which is analogous to the spiroindoline system.[1][2][3]
-
Multi-component Reactions (MCRs): These reactions, often involving three or four components, allow for the rapid assembly of complex molecules like spirooxindoles in a single step.[4][5][6][7] They are highly efficient in terms of atom economy and procedural simplicity.
-
1,3-Dipolar Cycloaddition: This method utilizes the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine or piperidine ring of the spiro system.[5][8][9]
-
Transition Metal-Catalyzed Cyclizations: Various transition metals, such as palladium, gold, and zinc, can catalyze the intramolecular cyclization to form the spirocyclic core.[10][11][12]
Q2: What are the key considerations when scaling up the synthesis from milligram to gram or kilogram scale?
A2: Scaling up the synthesis of Spiro[indoline-3,4'-piperidine] introduces several challenges that are often not apparent at the lab scale. Key considerations include:
-
Heat and Mass Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous or inefficient in a large reactor. Ensuring uniform temperature and mixing is critical.[13][14][15][16]
-
Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact local concentrations and side product formation. Maintaining precise stoichiometry on a large scale is also crucial.
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Work-up and Purification: Extraction and filtration processes can be cumbersome at a large scale. Crystallization is often preferred over chromatography for purification of large quantities of the product.[1][17]
-
Safety: A thorough safety assessment of the reaction, including potential thermal runaway and pressure build-up, is essential before scaling up.
Q3: How can I improve the diastereoselectivity of my reaction?
A3: Achieving high diastereoselectivity is a common challenge. Strategies to improve it include:
-
Catalyst Selection: The choice of catalyst, whether it's a Brønsted or Lewis acid in a Pictet-Spengler reaction or an organocatalyst in an MCR, can have a profound impact on the stereochemical outcome.[1][18][19]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and favor the formation of one diastereomer over another.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.[1][20]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or Insufficient Catalyst: The acidic catalyst in a Pictet-Spengler reaction may be too weak or used in insufficient amounts. 2. Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction. 3. Decomposition of Starting Materials: Sensitive substrates, like tryptophan derivatives, can degrade under harsh acidic conditions or high temperatures. 4. Reaction Not Reaching Completion: The reaction may require longer times or higher temperatures to proceed fully. | 1. Catalyst Optimization: Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂). Adjust the catalyst loading. 2. Reagent Purification: Ensure starting materials are pure and solvents are anhydrous. 3. Milder Reaction Conditions: Start with lower temperatures and gradually increase if necessary. Consider a two-step procedure where the intermediate (e.g., Schiff base) is formed first.[2] 4. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Side Products | 1. Side Reactions: Competing reaction pathways can lead to the formation of undesired products. In Pictet-Spengler reactions, epimerization or δ-lactam formation can occur. 2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product. | 1. Optimize Reaction Conditions: Carefully control acidity, temperature, and reaction time. The use of specific catalysts can also direct the reaction towards the desired product. 2. Protecting Groups: The use of appropriate protecting groups on sensitive functionalities can prevent side reactions. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making chromatographic separation challenging.[20] 2. Product is an Oil or Amorphous Solid: The product may not crystallize easily, making isolation difficult.[21] 3. Presence of Multiple Diastereomers: A mixture of diastereomers can complicate purification and crystallization. | 1. Alternative Purification Methods: If column chromatography is ineffective, consider crystallization, fractional crystallization, or preparative HPLC.[17] Derivatization of the product to alter its polarity can also be an option.[20] 2. Inducing Crystallization: Try different solvents or solvent mixtures for crystallization. Seeding with a small crystal of the pure product can also induce crystallization. 3. Optimize for a Single Diastereomer: Revisit the reaction conditions to favor the formation of a single diastereomer, which is often easier to crystallize. |
| Scalability Issues | 1. Poor Heat Transfer: Exothermic reactions can lead to localized overheating and side product formation in large reactors.[15][16] 2. Inefficient Mixing: Inadequate mixing can result in non-uniform reaction conditions and lower yields. 3. Work-up Challenges: Handling large volumes of solvents for extraction and washing can be impractical. | 1. Reactor Design and Control: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Control the rate of addition of reagents for exothermic reactions. 2. Stirring and Baffling: Ensure the reactor is equipped with appropriate stirring mechanisms and baffles to ensure thorough mixing. 3. Alternative Work-up Procedures: Explore alternative work-up methods such as precipitation and filtration or crystallization directly from the reaction mixture. |
Experimental Protocols
General Procedure for a Three-Component Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives
This protocol is a representative example based on multi-component reaction strategies.[5][7]
-
Reaction Setup: To a solution of an isatin derivative (1.0 mmol) and a β-ketoester (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a primary amine (1.2 mmol) and a catalytic amount of a base (e.g., triethylamine, 0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of spirooxindole derivatives, providing a basis for comparison and optimization.
Table 1: Optimization of a Three-Component Reaction [5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | <10 |
| 2 | Triethylamine (10) | Ethanol | Reflux | 8 | 75 |
| 3 | Piperidine (10) | Ethanol | Reflux | 6 | 82 |
| 4 | DBU (10) | Ethanol | Reflux | 5 | 85 |
| 5 | L-proline (10) | Ethanol | Reflux | 10 | 68 |
| 6 | DBU (10) | Methanol | Reflux | 6 | 78 |
| 7 | DBU (10) | Acetonitrile | Reflux | 8 | 65 |
Table 2: Substrate Scope for a Pictet-Spengler Type Reaction
| Entry | Isatin Derivative | Amine | Aldehyde/Ketone | Yield (%) | Diastereomeric Ratio |
| 1 | Isatin | Tryptamine | Acetone | 88 | 3:1 |
| 2 | 5-Cl-Isatin | Tryptamine | Acetone | 92 | 4:1 |
| 3 | Isatin | Homotryptamine | Acetone | 75 | 2:1 |
| 4 | Isatin | Tryptamine | Cyclohexanone | 95 | >10:1 |
| 5 | N-Me-Isatin | Tryptamine | Acetone | 85 | 3:1 |
Visualizations
Caption: General experimental workflow for the synthesis of Spiro[indoline-3,4'-piperidine].
Caption: Troubleshooting decision tree for scalability issues in Spiro[indoline-3,4'-piperidine] synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 14. youtube.com [youtube.com]
- 15. Industrial Chemistry Reactions (3rd Edition): Kinetics, Mass and Heat Transfer in View of the Design of Industrial Reactors [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
Troubleshooting diastereoselectivity in Spiro[indoline-3,4'-piperidine] reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with diastereoselectivity in the synthesis of Spiro[indoline-3,4'-piperidine] and related compounds.
Troubleshooting Guides
Issue: Poor Diastereoselectivity (Low d.r.)
Low diastereoselectivity is a common hurdle in the synthesis of complex spirocyclic systems. The spatial arrangement of substituents around the spirocyclic core is critical and is influenced by a multitude of reaction parameters. Below is a step-by-step guide to address and troubleshoot poor diastereomeric ratios.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?
A1: The first step is to evaluate your reaction temperature. Many cycloaddition and annulation reactions are highly sensitive to thermal conditions. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product. Conversely, in some cases, kinetic control at lower temperatures may favor a different diastereomer. It is crucial to screen a range of temperatures to determine the optimal condition for your specific transformation.
Q2: I have optimized the temperature, but the diastereoselectivity is still not satisfactory. What should I explore next?
A2: The choice of catalyst and solvent system is paramount in controlling stereoselectivity.
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Catalyst: The catalyst plays a pivotal role in orchestrating the approach of the reactants. For Spiro[indoline-3,4'-piperidine] synthesis, which often involves cycloaddition reactions, both organocatalysts and metal-based catalysts can be employed. The steric bulk and electronic properties of the catalyst can create a chiral environment that favors the formation of one diastereomer over the other. Consider screening a panel of catalysts with varying steric and electronic properties. For instance, in organocatalyzed reactions, switching from a simple amine catalyst to a bulkier, chiral amine or a bifunctional catalyst (e.g., a squaramide or thiourea-based catalyst) can dramatically improve diastereoselectivity.[1][2]
-
Solvent: The solvent can influence the reaction pathway by stabilizing or destabilizing transition states through solvation effects.[3] A systematic screening of solvents with different polarities and coordinating abilities is recommended. For example, a reaction that performs poorly in a non-polar solvent like toluene might show significantly improved diastereoselectivity in a more polar or coordinating solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: I am using a well-established protocol, but my diastereoselectivity is lower than reported. What could be the issue?
A3: Several factors could lead to this discrepancy:
-
Reagent Purity: Ensure the purity of your starting materials, catalysts, and solvents. Impurities can sometimes interfere with the catalytic cycle or promote alternative, non-selective reaction pathways.
-
Reaction Setup and Atmosphere: For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques (e.g., using dry solvents and performing the reaction under nitrogen or argon).
-
Substrate Substituents: Small changes in the substituents on your indoline or piperidine precursors can have a significant impact on the steric and electronic environment of the reaction, thereby affecting diastereoselectivity. What works for one substrate may not be optimal for another.
Frequently Asked Questions (FAQs)
Q4: Can the choice of base influence the diastereoselectivity in my reaction?
A4: Absolutely. In base-mediated or base-catalyzed reactions, the nature of the base can have a profound effect on diastereoselectivity. For instance, in reactions involving the formation of an azomethine ylide intermediate for a [3+2] cycloaddition, a Lewis base like triphenylphosphine (PPh₃) may promote the formation of one diastereomer, while a Brønsted base such as potassium carbonate (K₂CO₃) could favor the other.[4][5] It is advisable to screen a variety of organic and inorganic bases with different strengths and steric properties.
Q5: How do I determine the absolute and relative stereochemistry of my Spiro[indoline-3,4'-piperidine] products?
A5: The definitive method for determining the stereochemistry of your products is single-crystal X-ray diffraction analysis.[6] If suitable crystals cannot be obtained, advanced NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide valuable information about the relative stereochemistry by identifying through-space interactions between protons on the different rings.
Q6: Are there any general strategies to favor the formation of a specific diastereomer?
A6: Yes, several strategies can be employed:
-
Chiral Catalysis: The use of a chiral catalyst is a powerful method to induce asymmetry and favor the formation of a specific enantiomer, and often, a specific diastereomer.
-
Substrate Control: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.
-
Reagent Control: Employing a chiral reagent can also control the stereoselectivity of the reaction.
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | DMAP (10) | DCM | rt | Low | 1:1 |
| 2 | DABCO (10) | DCM | rt | Moderate | 2:1 |
| 3 | DBU (10) | DCM | rt | Moderate | 1.5:1 |
| 4 | Et₃N (200) | DCM | rt | 71 | >20:1 |
| 5 | Piperidine (10) | DCM | rt | No Rxn. | - |
Data adapted from a representative [4+3] annulation reaction for the synthesis of spiro[indoline-3,5'-[4]diazepines], illustrating the significant impact of the base on yield and selectivity.[7] The principles are applicable to related spirocyclic systems.
Table 2: Influence of Solvent on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | Methanol | 50 | 51 | >20:1 |
| 2 | Acetonitrile | 50 | Low | - |
| 3 | Toluene | 50 | Low | - |
| 4 | Ethyl Acetate | 50 | Low | - |
| 5 | Toluene/Methanol (2:1) | 50 | 60 | >20:1 |
Data derived from a three-component reaction for the synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline], showcasing the critical role of the solvent system.[8]
Experimental Protocols
Representative Protocol for an Organocatalyzed Asymmetric [3+2] Cycloaddition
This protocol is a generalized procedure based on common methodologies for the synthesis of spirooxindoles, which are structurally related to Spiro[indoline-3,4'-piperidine].
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the isatin derivative (0.2 mmol, 1.0 equiv.), the dipolarophile (0.24 mmol, 1.2 equiv.), and the chiral organocatalyst (e.g., a quinine-derived squaramide, 0.02 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane, 2.0 mL) under an inert atmosphere of nitrogen.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.[2]
Visualizations
Caption: A stepwise workflow for troubleshooting poor diastereoselectivity.
Caption: Generalized reaction pathway for Spiro[indoline-3,4'-piperidine] synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Diastereodivergent synthesis of fully disubstituted spiro[indoline-3,2′-pyrrolidin]-2-ones via tuneable Lewis base/Brønsted base-promoted (3 + 2) cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
Technical Support Center: Efficient Synthesis of Spiro[indoline-3,4'-piperidine]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of the Spiro[indoline-3,4'-piperidine] scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Spiro[indoline-3,4'-piperidine] and related spirooxindoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The chosen catalyst may be unsuitable for the specific substrates or reaction type. Catalyst may have degraded due to improper storage or handling. | - Screen a panel of catalysts, including organocatalysts (e.g., thiourea derivatives, squaramides) and metal catalysts (e.g., Lewis acids like Zn(OTf)₂, Fe(II), Au(I)).- For asymmetric synthesis, cinchona alkaloid-derived catalysts are often effective.[1]- Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). |
| Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. | - Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.[2]- Conduct a solvent screen. Solvents like dichloromethane (DCM), toluene, and ethanol are commonly used. The choice of solvent can be critical and may even control the reaction pathway.[3]- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Poor Substrate Reactivity: Steric hindrance or electronic effects of substituents on the isatin or piperidine precursor can reduce reactivity. | - Modify the protecting groups on the reactants to be less sterically bulky.- Consider using more activated starting materials. | |
| Formation of Multiple Products/Side Reactions | Lack of Selectivity: The catalyst or reaction conditions may not be selective for the desired product, leading to isomers or side products. | - For stereoselectivity, employ a chiral catalyst and optimize the catalyst loading. Chiral phosphoric acids and quinidine-derived squaramides have shown success in related systems.[4][5]- Adjusting the solvent can sometimes improve selectivity.[3]- For regioselectivity in multi-component reactions, the order of addition of reactants can be crucial. |
| Decomposition of Starting Materials or Product: Reactants or the desired product may be unstable under the reaction conditions. | - Use milder reaction conditions (e.g., lower temperature, weaker base/acid).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. | |
| Poor Diastereoselectivity | Ineffective Stereocontrol: The catalyst may not be providing adequate facial discrimination during the bond-forming step. | - Screen a variety of chiral catalysts with different steric and electronic properties.- Lowering the reaction temperature can often enhance diastereoselectivity.- The choice of solvent can also influence the transition state geometry and thus the diastereomeric ratio. |
| Difficulty in Product Isolation/Purification | Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and byproducts can complicate purification. | - Optimize the reaction to go to full conversion to minimize starting material contamination.- Choose a catalyst that is easily removed (e.g., a solid-supported catalyst or one that can be washed away with a simple acid/base extraction).- Employ column chromatography with a carefully selected solvent system for purification. |
Frequently Asked Questions (FAQs)
1. What are the most common catalytic systems for the synthesis of Spiro[indoline-3,4'-piperidine] and related spirooxindoles?
A variety of catalytic systems have been successfully employed. These can be broadly categorized as:
-
Organocatalysts: Chiral phosphoric acids, thioureas, and squaramides derived from cinchona alkaloids are frequently used for asymmetric syntheses, particularly in cascade reactions.[4][5]
-
Transition Metal Catalysts: Lewis acidic metals like zinc, iron, gold, and nickel are effective in promoting cycloadditions and other bond-forming reactions.[6][7][8][9] For instance, Gold(I) catalysts have been specifically used for spiro[indoline-3,3'-piperidine] synthesis.[8]
-
Base Catalysts: Simple organic bases like triethylamine or piperidine can catalyze multi-component reactions to form functionalized spiro[indoline-3,4'-pyridines].[2][10]
2. How do I choose the right catalyst for my specific reaction?
The choice of catalyst depends on several factors:
-
Desired outcome: For asymmetric synthesis, a chiral catalyst is necessary. For simple cyclization, a Lewis acid or a base catalyst might be sufficient.
-
Reaction mechanism: Different catalysts are suited for different reaction types (e.g., Michael additions, Pictet-Spengler, cycloadditions). The Iridium-catalyzed interrupted Pictet-Spengler reaction is a specialized method for aza-spirocyclic indoline products.[11][12]
-
Substrate scope: The functional groups on your starting materials may not be compatible with all catalysts. It is important to check for potential side reactions or catalyst deactivation.
3. What is the typical catalyst loading and how does it affect the reaction?
Catalyst loading typically ranges from 5 to 20 mol%. Higher catalyst loading can sometimes increase the reaction rate but may also lead to more side products and increased cost. It is advisable to start with a lower loading (e.g., 10 mol%) and optimize from there. Reducing catalyst loading is also a key step in process optimization.
4. The reaction is not proceeding to completion. What should I do?
If the reaction stalls, consider the following:
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Increase the temperature: Gently heating the reaction mixture can often drive it to completion.
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Increase the reaction time: Monitor the reaction over a longer period.
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Add more catalyst: The catalyst may have deactivated over time. A fresh portion of the catalyst might restart the reaction.
-
Check the purity of your reagents: Impurities in the starting materials or solvent can inhibit the catalyst.
5. I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?
Improving diastereoselectivity often involves:
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Screening chiral catalysts: The structure of the chiral catalyst is paramount in controlling the stereochemical outcome.
-
Lowering the reaction temperature: This generally favors the formation of the thermodynamically more stable diastereomer.
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Varying the solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state.
Catalyst Performance Data
The following tables summarize quantitative data for the synthesis of spirooxindoles from selected literature, providing a comparison of different catalytic systems.
Table 1: Organocatalytic Synthesis of Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] [1]
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| Quinidine-derived squaramide | DCM | 24 | 91 | 99 |
| Quinine-derived squaramide | DCM | 24 | 88 | 95 |
| Cinchonidine-derived thiourea | Toluene | 36 | 75 | 85 |
Table 2: Metal-Catalyzed Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives [13][14][15]
| Catalyst | Solvent | Temperature (°C) | Yield (%) | dr |
| FeCl₂ | Acetonitrile | Room Temp. | 70 | 10:1 |
| Cu(OTf)₂ | Toluene | 50 | 85 | >20:1 |
| AuCl(PPh₃)/AgOTf | DCE | 60 | 92 | >20:1 |
Experimental Protocols
Representative Protocol for Organocatalytic Synthesis of a Spirooxindole Derivative
This protocol is a generalized procedure based on a multi-component reaction.
Materials:
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Isatin derivative (1.0 mmol)
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Malononitrile (1.1 mmol)
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Piperidine precursor (e.g., a 1,5-dicarbonyl compound) (1.0 mmol)
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Organocatalyst (e.g., quinidine-derived squaramide) (0.1 mmol, 10 mol%)
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Dichloromethane (DCM) (5 mL)
Procedure:
-
To a dry reaction vial, add the isatin derivative, malononitrile, piperidine precursor, and the organocatalyst.
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired Spiro[indoline-3,4'-piperidine] product.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening catalysts for Spiro[indoline-3,4'-piperidine] synthesis.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in spirooxindole synthesis.
References
- 1. Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xiao.rice.edu [xiao.rice.edu]
- 6. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 7. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 11. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 14. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Refinement of Purification Methods for Polar Spiro[indoline-3,4'-piperidine] Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying polar spiro[indoline-3,4'-piperidine] derivatives. This class of compounds often presents unique challenges due to the presence of a basic piperidine ring and a polar indoline system, which can lead to issues such as peak tailing in chromatography and low recovery. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification efforts.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar spiro[indoline-3,4'-piperidine] derivatives in a question-and-answer format.
Question: My spiro[indoline-3,4'-piperidine] derivative is showing significant peak tailing during normal-phase flash chromatography on silica gel. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue when purifying basic compounds like your spiro[indoline-3,4'-piperidine] derivative on acidic silica gel.[1] The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and inefficient separation.
Here are several strategies to mitigate peak tailing:
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Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the active sites on the silica. Common choices include:
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Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your mobile phase.
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Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as a polar modifier in your eluent system (e.g., 1-10% in dichloromethane).
-
-
Alternative Stationary Phases:
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Deactivated Silica Gel: Use silica gel that has been treated to reduce the acidity of the silanol groups.
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Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
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Chemically Modified Silica: Consider using silica gel with a bonded phase, such as amino or cyano, which can offer different selectivity for polar compounds.
-
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Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.
Question: I am experiencing low recovery of my compound after flash chromatography. What are the possible reasons and solutions?
Answer: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.
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Irreversible Binding to Silica: The strong interaction between the basic piperidine moiety and acidic silica can sometimes lead to irreversible adsorption of your compound.
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Solution: Employ the same strategies used to combat peak tailing, such as adding a basic modifier to the mobile phase or using an alternative stationary phase like alumina.
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Compound Instability on Silica: Some compounds can degrade on acidic silica gel.
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Solution: Test the stability of your compound on a small scale using a thin-layer chromatography (TLC) plate. Spot your compound and let it sit for a few hours before eluting to see if any degradation occurs. If it is unstable, consider using a less acidic stationary phase or a faster purification method.
-
-
Compound is Too Polar: If your compound is highly polar, it may not elute from the column with standard solvent systems.
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Solution: You may need to use a more polar solvent system. For very polar compounds, a reverse-phase approach might be more suitable.
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Question: My polar spiro[indoline-3,4'-piperidine] derivative is not retained on a C18 reverse-phase column and elutes in the void volume. What should I do?
Answer: This is a common challenge for highly polar compounds in reverse-phase chromatography. The compound is too hydrophilic and has minimal interaction with the non-polar stationary phase.
Here are some solutions:
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Use a 100% Aqueous Mobile Phase: Some modern reverse-phase columns (often designated as "AQ" or "polar-embedded") are designed to be stable in 100% aqueous conditions without phase collapse. This can increase the retention of very polar analytes.
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of water.
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Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reverse-phase column. For a basic compound like a spiro[indoline-3,4'-piperidine] derivative, an alkyl sulfonate can be used as an ion-pairing agent.
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Ion-Exchange Chromatography: Since your compound is basic, cation-exchange chromatography is a viable option. The compound will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for purifying polar spiro[indoline-3,4'-piperidine] derivatives?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of your derivative. However, a good starting point is often normal-phase flash chromatography on silica gel with a mobile phase containing a small amount of a basic modifier like triethylamine. If this fails to provide adequate separation or results in low recovery, reverse-phase chromatography or HILIC are excellent alternatives to explore.
Q2: How can I effectively remove structurally similar impurities?
A2: Separating structurally similar impurities can be challenging. Often, a combination of techniques is required. For example, you might perform an initial purification using flash chromatography followed by a final polishing step using preparative HPLC. Experimenting with different stationary phases and mobile phase compositions is key to finding the selectivity needed for the separation. In some cases, converting the compound to a salt and performing a recrystallization can be a very effective method for purification.
Q3: Are there any non-chromatographic methods for purifying these compounds?
A3: Yes, crystallization is a powerful purification technique, especially if your spiro[indoline-3,4'-piperidine] derivative is a solid. You can often form a salt (e.g., hydrochloride or maleate) to improve the crystallinity of the material.[2] Experimenting with different solvent systems is crucial for successful recrystallization. For example, mixtures like acetone-hexane or methanol-acetone-ether have been used for recrystallizing spiro[indoline-3,4'-piperidine] salts.[2]
Q4: What analytical techniques are best for assessing the purity of my final compound?
A4: A combination of techniques is recommended to confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or a mass spectrometer (LC-MS) is ideal for determining purity and identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and can also be used to assess purity by looking for impurity signals.
Data Presentation
Table 1: Comparison of Purification Strategies for Polar Spiro[indoline-3,4'-piperidine] Derivatives
| Purification Method | Stationary Phase | Typical Mobile Phase/Eluent | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate + 0.1-1% TEA | Widely available, cost-effective, good for moderately polar compounds. | Peak tailing for basic compounds, potential for irreversible adsorption. | Initial cleanup of reaction mixtures. |
| Alumina (Basic/Neutral) | Dichloromethane/Methanol | Better for basic compounds, reduces peak tailing. | Can have lower resolution than silica for some compounds. | Purification of strongly basic derivatives. | |
| Reverse-Phase Chromatography | C18 | Water/Acetonitrile + 0.1% TFA or Formic Acid | Excellent resolution, good for a wide range of polarities. | Highly polar compounds may not be retained. | High-purity final purification. |
| HILIC | Silica, Amide, or other polar phases | Acetonitrile/Water | Excellent retention for very polar compounds. | Can have longer equilibration times, may be less robust than RP. | Purification of highly polar derivatives that are not retained in RP. |
| Ion-Exchange Chromatography | Strong Cation Exchange (SCX) | Aqueous buffer with increasing salt gradient or pH change | Highly selective for charged molecules. | More complex mobile phases, may require desalting step. | "Catch and release" purification of basic compounds from neutral or acidic impurities. |
| Crystallization | N/A | Various organic solvent mixtures (e.g., Acetone/Hexane) | Can provide very high purity, scalable. | Compound must be a solid, finding suitable solvent can be trial-and-error. | Final purification step for solid compounds. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
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TLC Analysis: Develop a suitable solvent system for your compound using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4. Test the effect of adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase to see if it improves the spot shape.
-
Column Packing: Dry pack the column with silica gel. Equilibrate the column with the chosen mobile phase, ensuring it is well-saturated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica bed.
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the dried silica onto the top of the column.
-
-
Elution: Begin eluting with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Reverse-Phase Preparative HPLC
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Analytical Method Development: Develop a separation method on an analytical HPLC system first. Screen different C18 columns and mobile phase compositions (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid).
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Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulates.
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase until a stable baseline is achieved.
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Injection and Fractionation: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram.
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Purity Analysis: Analyze the collected fractions using analytical HPLC to determine which ones contain the pure compound.
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Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final product, often as a TFA or formate salt.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of spiro[indoline-3,4'-piperidine] derivatives.
Troubleshooting Chromatographic Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in normal-phase chromatography.
References
Technical Support Center: Enhancing the Stability of Spiro[indoline-3,4'-piperidine] Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling and development of Spiro[indoline-3,4'-piperidine] compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and storage of Spiro[indoline-3,4'-piperidine] derivatives.
Issue 1: Degradation of the Compound Upon Storage
Symptoms:
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Discoloration of the solid compound or solution.
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Appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.
-
Reduced biological activity or inconsistent assay results.
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Changes in pH of a solution over time.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis: | The lactam ring in the indoline core and other susceptible functional groups can be prone to hydrolysis, especially under acidic or basic conditions. |
| Oxidation: | The indoline ring system can be susceptible to oxidation, leading to the formation of undesired byproducts.[1] |
| Photodegradation: | Exposure to light, particularly UV radiation, can induce degradation of the compound. |
Issue 2: Poor Peak Shape and Recovery During Chromatographic Purification
Symptoms:
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Tailing peaks in normal-phase column chromatography.
-
Low recovery of the compound after purification.
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Irreproducible separation between batches.
Possible Causes and Solutions:
| Cause | Solution |
| Strong Interaction with Silica Gel: | The basic nitrogen of the piperidine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.[2] |
| Compound Instability on Silica: | The acidic nature of silica gel can cause on-column degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Spiro[indoline-3,4'-piperidine] compounds?
A1: The most common degradation pathways involve:
-
Hydrolysis: The amide bond within the indoline-2-one core is susceptible to cleavage under both acidic and basic conditions, leading to the formation of a ring-opened amino acid derivative.
-
Oxidation: The indoline moiety can be oxidized, particularly at the benzylic position of the indoline ring, to form various oxidized species. The piperidine ring can also undergo oxidation.[1]
-
Photodegradation: UV and visible light can provide the energy to initiate photochemical reactions, which may include ring cleavage, rearrangements, or oxidation-reduction reactions.
Q2: How can I perform a forced degradation study for my Spiro[indoline-3,4'-piperidine] derivative?
A2: A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The study typically involves subjecting the compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 105°C for 48 hours.
-
Photodegradation: Exposing a solution of the compound to light according to ICH Q1B guidelines.
Q3: What formulation strategies can enhance the stability of these compounds?
A3: Several strategies can be employed:
-
pH Control: Using buffers to maintain the pH of a liquid formulation within a stable range is critical.
-
Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can mitigate oxidative degradation.[1]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Lyophilization: For highly unstable compounds in solution, freeze-drying to a solid powder can significantly improve long-term stability.
-
Microencapsulation: Encapsulating the active pharmaceutical ingredient (API) can provide a protective barrier against environmental factors.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on a representative Spiro[indoline-3,4'-piperidine] derivative ("Compound X"). This data is for illustrative purposes to guide your own stability assessments.
Table 1: Forced Degradation of Compound X in Solution
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Compound X | Number of Degradants Detected |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 18.5 | 4 |
| Photolytic (ICH Q1B) | 24 | 25 | 12.1 | 2 |
Table 2: Stability of Solid Compound X Under Thermal Stress
| Temperature (°C) | Duration (days) | % Degradation of Compound X | Physical Appearance |
| 40 | 30 | < 1 | No change |
| 60 | 30 | 2.5 | Slight discoloration |
| 80 | 30 | 8.9 | Significant discoloration |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of a Spiro[indoline-3,4'-piperidine] derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store 10 mg of the solid compound in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photodegradation: Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact Spiro[indoline-3,4'-piperidine] derivative from its potential degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for compound degradation.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Spiro[indoline-3,4'-piperidine] compounds.
References
Mitigating side reactions in the synthesis of spirooxindoles
Welcome to the technical support center for the synthesis of spirooxindoles. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and mitigate side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during the synthesis of spirooxindoles, particularly through the common three-component reaction involving an isatin, an active methylene compound (e.g., malononitrile), and a C-H activated compound (e.g., dimedone).
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted isatin. What could be the cause and how can I fix it?
A1: This issue often points to problems with the initial Knoevenagel condensation step, where the isatin reacts with the active methylene compound.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst (e.g., a base like piperidine or a Lewis acid) may be inactive or used in an insufficient amount.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
-
Consider switching to a more effective catalyst. For instance, Lewis acids like SnCl₄ can be effective.[1]
-
-
-
Low Reaction Temperature: The activation energy for the Knoevenagel condensation may not be met at the current temperature.
-
Troubleshooting: Gradually increase the reaction temperature and monitor the progress by TLC. For some systems, refluxing in a suitable solvent like ethanol is necessary.[2]
-
-
Solvent Incompatibility: The chosen solvent may not be optimal for the condensation reaction, affecting the solubility of reactants or the catalyst's effectiveness.
-
Troubleshooting: Experiment with different solvents. Protic solvents like ethanol or even aqueous mixtures can be effective.[2] In some cases, solvent-free conditions can also lead to high yields.
-
Q2: I've isolated a major byproduct that is not my desired spirooxindole. TLC analysis shows a highly colored spot. What could it be?
A2: A common byproduct in these reactions is the Knoevenagel adduct , resulting from the condensation of isatin and the active methylene compound. This intermediate can sometimes be isolated if the subsequent Michael addition and cyclization steps do not proceed efficiently.
Identification of the Knoevenagel Adduct:
The Knoevenagel adduct of isatin and malononitrile, 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrile, is a known compound.
-
Appearance: Typically a colored solid.
-
Characterization Data:
-
IR (KBr): Characteristic peaks around 3525 cm⁻¹ (-NH), 2201 cm⁻¹ (-CN), and 1645 cm⁻¹ (amide -C=O).
-
¹H NMR (400 MHz, DMSO-d₆): Aromatic protons in the range of δ 6.72-7.15 ppm and a singlet for the -NH proton around δ 10.47 ppm.
-
CIMS (m/z): [M+H]⁺ at 196.
-
Troubleshooting:
-
Promote the Michael Addition: To drive the reaction towards the final spirooxindole product, you can:
-
Increase the concentration of the C-H activated compound.
-
Optimize the catalyst and reaction conditions to favor the Michael addition step. A stronger base might be required in some cases.
-
Ensure the reaction is stirred efficiently to facilitate the interaction of all components.
-
Q3: My reaction yields a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Achieving high diastereoselectivity is a common challenge in spirooxindole synthesis. The spatial arrangement of the substituents around the spiro center is influenced by several factors.
Strategies to Improve Diastereoselectivity:
-
Catalyst Choice: The nature of the catalyst can significantly influence the stereochemical outcome. Chiral catalysts are often employed for enantioselective synthesis, but even achiral catalysts can impact diastereoselectivity.
-
Troubleshooting: Screen different catalysts, including Lewis acids and organocatalysts, to find one that favors the formation of the desired diastereomer.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the cyclization step, thereby influencing the diastereomeric ratio.
-
Troubleshooting: Experiment with a range of solvents with varying polarities.
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable product.
-
Troubleshooting: Run the reaction at a lower temperature for a longer duration and monitor the diastereomeric ratio by ¹H NMR or HPLC.
-
-
Steric Hindrance: The steric bulk of the substituents on the starting materials can direct the approach of the nucleophile, leading to a preferred diastereomer. While not a troubleshooting step for an ongoing reaction, this is a crucial consideration during the design of the synthesis.
Q4: I am observing the formation of a dark, insoluble material in my reaction mixture, leading to a low yield of the desired product. What is happening?
A4: The formation of dark, polymeric material can be due to the decomposition of starting materials or intermediates, particularly under harsh reaction conditions.
Possible Causes & Solutions:
-
Decomposition of Malononitrile: Malononitrile can polymerize, especially in the presence of strong bases or at high temperatures.[3]
-
Troubleshooting:
-
Use a milder base or a catalytic amount of a weaker base.
-
Maintain a lower reaction temperature.
-
Add the malononitrile slowly to the reaction mixture to keep its concentration low.
-
-
-
Decomposition of Isatin: Isatin can also be unstable under certain conditions, especially strongly basic or acidic environments at elevated temperatures.
-
Troubleshooting:
-
Optimize the pH of the reaction mixture.
-
Avoid excessively high temperatures for prolonged periods.
-
-
-
Side Reactions of the Knoevenagel Adduct: The highly electrophilic Knoevenagel adduct can be prone to polymerization or other side reactions if the subsequent Michael addition is slow.
-
Troubleshooting: Optimize conditions to accelerate the Michael addition step, as described in Q2.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different catalysts and solvents on the yield of a typical three-component spirooxindole synthesis. This data can guide your optimization efforts.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Rh(cod)₂BF₄ (10) | Cl(CH₂)₂Cl | 60 | 24 | 32 | [1] |
| 2 | AgBF₄ (10) | Cl(CH₂)₂Cl | 60 | 24 | 62 | [1] |
| 3 | SnCl₄ (10) | Cl(CH₂)₂Cl | 60 | 12 | 76 | [1] |
| 4 | SnCl₄·5H₂O (10) | Cl(CH₂)₂Cl (µW) | 80 | 1.3 | 80 | [1] |
| 5 | Nano Ag/kaolin (7) | EtOH | Reflux | - | High | [4] |
| 6 | None | EtOH/H₂O | Room Temp | 6 | 94 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted isatin (1 mmol)
-
Malononitrile (1 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (1 mmol)
-
Catalyst (e.g., nano Ag/kaolin, 0.085 g, 7 mol%)[4]
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the substituted isatin (1 mmol), cyclic 1,3-diketone (1 mmol), malononitrile (1 mmol), and the catalyst in ethanol (10 mL).[4]
-
Stir the mixture at reflux temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate: 2/1).[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.[4]
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure spirooxindole derivative.[4]
Visualizations
The following diagrams illustrate key concepts in the synthesis of spirooxindoles.
Caption: General reaction pathway for the three-component synthesis of spirooxindoles.
Caption: A troubleshooting flowchart for common issues in spirooxindole synthesis.
References
- 1. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Strategies for the regioselective functionalization of the Spiro[indoline-3,4'-piperidine] core
Welcome to the technical support center for the regioselective functionalization of the spiro[indoline-3,4'-piperidine] scaffold. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in navigating the complexities of modifying this privileged core structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the spiro[indoline-3,4'-piperidine] core for functionalization?
The spiro[indoline-3,4'-piperidine] core presents several potential sites for chemical modification. The most common targets for achieving regioselectivity are:
-
Indoline Nitrogen (N1): This is an aniline-like, less basic nitrogen.
-
Piperidine Nitrogen (N1'): This is a more basic, secondary amine nitrogen.
-
Indoline Aromatic Ring (C4-C7): These positions can be functionalized through methods like C-H activation or electrophilic aromatic substitution.
-
Oxindole Carbonyl (C2): If the core is a spiro-oxindole, this carbonyl group offers a handle for various reactions.
Q2: How can I achieve selective functionalization between the indoline and piperidine nitrogens?
Achieving selectivity between the two nitrogen atoms is a common challenge. The key is to exploit their different electronic properties and steric environments.
-
Protecting Group Strategy: The most reliable method is to use orthogonal protecting groups. For instance, the more nucleophilic piperidine nitrogen can be protected with a Boc group, allowing for selective functionalization of the indoline nitrogen. Subsequently, the Boc group can be removed to functionalize the piperidine nitrogen.
-
Reaction Condition Control: Under certain conditions, the inherent difference in nucleophilicity can be used. For example, acylation might preferentially occur on the more nucleophilic piperidine nitrogen, although mixtures are common without protecting groups.
Q3: What are the most effective strategies for functionalizing the aromatic ring of the indoline scaffold?
Transition-metal-catalyzed C-H activation is a powerful strategy for directly functionalizing the aromatic C-H bonds of the indoline ring.[1][2] Palladium and rhodium catalysts are frequently used for this purpose. The success and regioselectivity of these reactions often depend on the presence of a directing group on the indoline nitrogen.
Troubleshooting Guide
Problem 1: Low or No Yield in Piperidine N-Alkylation/Acylation
-
Question: I am attempting to N-alkylate the piperidine moiety of my spiro[indoline-3,4'-piperidine] substrate but am observing very low conversion. What are the likely causes?
-
Answer:
-
Competitive Reaction at Indoline N-H: The indoline nitrogen, while less basic, can still compete for the electrophile, especially if it is unhindered or unprotected. Consider protecting the indoline nitrogen first with a group like Cbz or an acyl group.[3]
-
Inappropriate Base: The choice of base is critical. For alkylations, a non-nucleophilic base of sufficient strength (e.g., NaH, K₂CO₃, or DIPEA) is required to deprotonate the piperidinium intermediate without competing in the reaction.
-
Steric Hindrance: Bulky substituents on the piperidine ring or the electrophile can significantly slow down the reaction rate. In such cases, increasing the reaction temperature or using a more reactive electrophile (e.g., an alkyl triflate instead of an alkyl bromide) may improve yields.
-
Solvent Choice: The solvent should be able to dissolve the substrate and reagents and be compatible with the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are often good choices.
-
Problem 2: Lack of Regioselectivity in One-Pot Synthesis
-
Question: I am using a multi-component reaction to synthesize a functionalized spiro[indoline-3,4'-piperidine] derivative, but I am getting a mixture of isomers or undesired side products. How can I improve the regioselectivity?
-
Answer:
-
Catalyst Choice: In many multi-component reactions (e.g., those involving isatins), the catalyst can significantly influence the reaction pathway. Basic catalysts like piperidine or triethylamine are common, but Lewis acids (e.g., BF₃·OEt₂) can also be used to promote specific cycloadditions.[4][5] Experiment with different catalysts to find the optimal one for your desired product.
-
Order of Addition: While designed as one-pot reactions, sometimes a sequential addition of reagents can improve selectivity by allowing a key intermediate to form before the final component is introduced.
-
Substrate Electronics: The electronic nature of the substituents on your starting materials (e.g., on the isatin ring) can influence the reactivity of intermediates, directing the reaction towards a specific regioisomeric product.
-
Problem 3: Poor Yields in C-H Activation Reactions on the Indoline Ring
-
Question: My palladium-catalyzed C-H activation reaction to functionalize the indoline aromatic ring is giving low yields. What factors should I investigate?
-
Answer:
-
Directing Group: Most successful C-H activations on this scaffold rely on a directing group attached to the indoline nitrogen. Ensure your directing group is robust and correctly positioned to facilitate the desired cyclometalation step.
-
Catalyst and Ligand: The combination of the palladium precursor (e.g., Pd(OAc)₂) and the ligand is crucial.[2] Screen different phosphine or N-heterocyclic carbene (NHC) ligands to improve catalytic activity and stability.
-
Oxidant/Additive: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The choice and stoichiometry of the oxidant can dramatically impact yield.
-
Reaction Conditions: Temperature and solvent are critical parameters. C-H activation often requires high temperatures (80-120 °C). Screen solvents like toluene, dioxane, or DCE to find the optimal medium.
-
Key Strategies and Experimental Protocols
Strategy 1: Selective N-Protection for Sequential Functionalization
This strategy is fundamental for achieving high regioselectivity. The piperidine nitrogen is first protected, followed by functionalization of the indoline nitrogen, and concluded with deprotection and functionalization of the piperidine nitrogen.
Workflow for Selective N-Functionalization
Caption: General workflow for sequential N-functionalization.
Strategy 2: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]
Multicomponent reactions provide an efficient route to construct complex and functionalized spiro[indoline-3,4'-piperidine] analogues in a single step.[4][5]
Proposed Mechanism for Three-Component Reaction
Caption: Proposed mechanism for base-catalyzed three-component reaction.[5]
Experimental Protocol: General Procedure for Three-Component Synthesis [5]
-
To a solution of isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol) in ethanol (10 mL), add 8-hydroxyquinoline (1.0 mmol).
-
Add a catalytic amount of piperidine (approx. 0.1 mmol).
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure spiro[indoline-3,4'-pyrano[3,2-h]quinoline] product.
Quantitative Data Summary
Table 1: Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] Derivatives via Three-Component Reaction [5]
| Entry | Isatin Substituent (R) | Active Methylene Cmpd. | Product | Yield (%) |
| 1 | H | Malononitrile | 2a | 95 |
| 2 | 5-Br | Malononitrile | 2b | 96 |
| 3 | 5-Cl | Malononitrile | 2c | 92 |
| 4 | 5-Me | Malononitrile | 2d | 94 |
| 5 | H | Ethyl Cyanoacetate | 2e | 90 |
| 6 | 5-Br | Ethyl Cyanoacetate | 2f | 93 |
Table 2: Substrate Scope for Fe(II)-Catalyzed Spirocyclization to form Spiro[indoline-3,2'-pyrrolidines] [6]
| Product | Indole Substituent (R¹) | Ketone Substituent (R²) | Ketone Substituent (R³) | Yield (%) |
| 4a | H | Ph | H | 85 |
| 4b | 5-MeO | Ph | H | 87 |
| 4c | 5-F | Ph | H | 82 |
| 4d | 5-Cl | Ph | H | 80 |
| 4e | 5-Br | Ph | H | 78 |
| 4l | H | 2-Naphthyl | H | 0 |
| 4m | H | 2-Me-Ph | H | 0 |
| 4o | H | Me | H | 20 |
Note: The data presented is a selection from the cited literature and is intended to be representative. Please refer to the original publications for complete details.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 6. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
Validation & Comparative
A Comparative Docking Analysis of Spiro[indoline-3,4'-piperidine] Derivatives in Drug Discovery
A deep dive into the in-silico performance of a promising class of therapeutic agents, this guide offers a comparative analysis of spiro[indoline-3,4'-piperidine] derivatives based on molecular docking studies. We present a compilation of binding affinities, experimental protocols, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds against various biological targets implicated in cancer and other diseases.
Spiro[indoline-3,4'-piperidine] derivatives have garnered significant attention in medicinal chemistry due to their unique three-dimensional structure, which allows for precise interactions with biological targets. This structural rigidity makes them promising scaffolds for the development of potent and selective inhibitors for a range of proteins. This guide synthesizes data from multiple studies to offer a comparative perspective on their docking performance.
Comparative Analysis of Binding Affinities
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. The binding affinity is often represented by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory concentrations (IC50) of various spiro[indoline-3,4'-piperidine] derivatives against several key cancer targets.
c-Met and ALK Kinase Inhibitors
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been investigated as dual inhibitors of c-Met and ALK kinases, both of which are crucial oncogenic drivers in various cancers.[1][2]
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Cancer Cell Line |
| Compound 5b (SMU-B) | c-Met | Not explicitly stated, but showed potent inhibition | 0.007 (biochemical) | GTL-16 (gastric) |
| ALK | 0.009 (biochemical) | |||
| Crizotinib (Reference) | c-Met | - | - | |
| Cabozantinib (Reference) | c-Met | - | - |
Note: The docking scores for the reference compounds were not provided in the compared study. Compound 5b demonstrated significant tumor growth inhibition in in vivo models.[2]
EGFR, CDK, and Other Cancer-Related Targets
Various spiro[indoline-3,4'-piperidine] and related spirooxindole derivatives have been evaluated against other significant cancer targets like EGFR, CDK, and ecto-5'-nucleotidase.
| Compound Series | Derivative Example | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Cancer Cell Line |
| 1'-methylspiro[indoline-3,4'-piperidine] | B5 | CDK | -44.3583 | 30.03 ± 0.43 | BEL-7402 (liver) |
| c-Met | -38.3292 | ||||
| EGFR | -33.3653 | ||||
| Spirooxindole-pyrazolo[3,4-b]pyridine | 9f | h-ecto-5'-NT | - | 0.15 ± 0.02 | - |
| 9h | r-ecto-5'-NT | - | 0.19 ± 0.03 | - | |
| Spiro[indoline-3,5'-pyrroline]-2,2'dione | 4a | CD-44 | -6.65 | - | - |
| EGFR | -6.55 | ||||
| AKR1D1 | -8.73 | ||||
| HER-2 | -7.27 |
The docking scores for compound B5 are notably low, indicating strong predicted binding affinity.[3] The IC50 values for the spirooxindole-pyrazolo[3,4-b]pyridine derivatives demonstrate potent inhibition of ecto-5'-nucleotidase.[4][5][6] Compound 4a from the spiro[indoline-3,5'-pyrroline]-2,2'dione series shows promising binding affinity across multiple cancer-related targets.[7][8]
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are crucial for the interpretation and reproducibility of the results. Below are generalized yet detailed protocols based on the reviewed literature.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). The protein structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking is defined based on the co-crystallized ligand or through literature information.
-
Ligand Preparation: The 2D structures of the spiro[indoline-3,4'-piperidine] derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch. These are then converted to 3D structures, and their geometry is optimized using a suitable force field (e.g., MMFF94) to achieve a low-energy conformation.[9] Partial charges are calculated, and rotatable bonds are defined.[9]
2. Molecular Docking Simulation:
-
Software: A variety of software can be used for molecular docking, with Accelrys Discovery Studio (using the CDOCKER module) and Molecular Operating Environment (MOE) being mentioned in the reviewed studies.[3][10]
-
Docking Algorithm: The chosen software uses a specific algorithm to explore the conformational space of the ligand within the active site of the protein. The algorithm generates multiple binding poses and scores them based on a scoring function that estimates the binding free energy.
-
Interaction Analysis: The resulting protein-ligand complexes are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[9] This analysis provides insights into the molecular basis of the binding affinity and selectivity.
Visualizing the Workflow and Pathways
Understanding the workflow of a molecular docking study and the biological context of the targets is essential. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway involving some of the targeted proteins.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathways inhibited by spiro derivatives.
Conclusion
The comparative analysis of molecular docking studies reveals that spiro[indoline-3,4'-piperidine] derivatives are a versatile and promising scaffold in drug discovery. Their ability to strongly interact with the active sites of various key proteins, as predicted by computational docking and often validated by in vitro assays, underscores their potential as therapeutic agents, particularly in the realm of oncology. The data presented in this guide serves as a valuable starting point for researchers looking to explore and optimize this unique chemical space for the development of novel and effective drugs. Further in-depth studies, including more extensive in vitro and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5'-Nucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Efficacy of Spiro[indoline-3,4'-piperidine] Analogs: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two prominent classes of spiro[indoline-3,4'-piperidine] analogs: MDM2-p53 inhibitors and c-Met/ALK dual inhibitors. The data presented herein is collated from various preclinical studies to offer a comprehensive overview of their performance and to highlight the translational potential from bench to bedside.
Targeting Key Oncogenic Pathways
Spiro[indoline-3,4'-piperidine] analogs have been ingeniously designed to interact with critical targets in cancer signaling. One class of these compounds effectively inhibits the protein-protein interaction between MDM2 and the tumor suppressor p53.[1][2] By disrupting this interaction, these analogs activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[3] Another series of analogs has been developed as potent dual inhibitors of the c-Met and ALK receptor tyrosine kinases, which are well-known drivers of tumor cell proliferation, survival, invasion, and metastasis.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo activities of representative spiro[indoline-3,4'-piperidine] analogs from the literature.
Table 1: In Vitro Efficacy of Spiro[indoline-3,4'-piperidine] Analogs
| Compound ID | Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| MI-888 | MDM2-p53 | Biochemical Binding Assay | - | Ki = 0.44 nM | [3] |
| MI-219 | MDM2-p53 | Biochemical Binding Assay | - | Low nM affinity | [3] |
| Compound 6m | EGFR/VEGFR-2 | Antiproliferation Assay | A431 | IC50 = 2.434 µM | [4] |
| Compound 6m | EGFR/VEGFR-2 | Antiproliferation Assay | MCF7 | IC50 = 3.597 µM | [4] |
| Compound 6m | EGFR/VEGFR-2 | Antiproliferation Assay | HCT116 | - | More effective than 5-fluorouracil |
| SSSK17 | Not Specified | Antiproliferation Assay | MCF-7 | GI50 = 0.04 µM | [5] |
| SSSK16 | Not Specified | Antiproliferation Assay | MCF-7 | GI50 = 0.44 µM | [5] |
Table 2: In Vivo Efficacy of Spiro[indoline-3,4'-piperidine] Analogs
| Compound ID | Target | Animal Model | Dosing | Outcome | Reference |
| MI-888 | MDM2-p53 | Human Cancer Xenograft | Not Specified | Complete and long-lasting tumor regression | [3] |
| MI-219 | MDM2-p53 | SJSA-1 Xenograft | Not Specified | Strong inhibition of tumor growth | [3] |
| Unnamed Analog | MDM2-p53 | Xenograft Mice Model | 20 mg/kg for 14 days | Reduction in tumor growth | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated.
Caption: p53-MDM2 signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine] analogs.
Caption: c-Met/ALK signaling pathways and their inhibition by spiro[indoline-3,4'-piperidine] analogs.
Caption: A generalized experimental workflow for the evaluation of spiro[indoline-3,4'-piperidine] analogs.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of spiro[indoline-3,4'-piperidine] analogs.
In Vitro c-Met Enzyme Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the c-Met enzyme.[6]
-
Reaction Mixture Preparation: A mixture containing the c-Met enzyme and peptide substrates is prepared in a reaction buffer.
-
Compound Addition: The test spiro[indoline-3,4'-piperidine] analog is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Stopping the Reaction: The reaction is terminated by the addition of a solution containing EDTA.
-
Detection: A detection solution containing a Europium-conjugated anti-phosphoresidue antibody and a fluorescence acceptor (e.g., SA-XL665) is added to detect the phosphorylated peptide product.
-
Measurement: After an incubation period (e.g., 1 hour), the fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 337 nm excitation and dual 665 nm and 620 nm emission).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the spiro[indoline-3,4'-piperidine] analog for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.[5]
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living organism.[3]
-
Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 SJSA-1 cells) are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).[3]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the spiro[indoline-3,4'-piperidine] analog via a specific route (e.g., oral gavage) and schedule. The control group receives the vehicle.[3]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Conclusion
The spiro[indoline-3,4'-piperidine] scaffold has proven to be a versatile template for the design of potent and selective inhibitors of key cancer targets. The data presented in this guide demonstrates a promising correlation between the in vitro and in vivo activities of these analogs, particularly for MDM2-p53 inhibitors where potent biochemical and cellular activity translates into significant tumor regression in preclinical models. While in vitro assays are invaluable for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating the overall therapeutic potential, including pharmacokinetics and tolerability. Further research and clinical evaluation are warranted to fully harness the therapeutic benefits of this promising class of compounds for cancer treatment.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Spiro[indoline-3,4'-piperidine] Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse mechanisms of action. This guide provides a comparative analysis of drugs based on this scaffold, focusing on the validation of their primary mechanisms of action against established alternatives. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
I. Inhibition of c-Met and ALK Receptor Tyrosine Kinases
A significant class of spiro[indoline-3,4'-piperidine] derivatives has been identified as potent inhibitors of the c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases, crucial targets in oncology.
Mechanism of Action:
Spiro[indoline-3,4'-piperidine]-2-ones act as ATP-competitive inhibitors of the c-Met and ALK kinase domains.[1][2][3] By binding to the active site, they block the phosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, migration, and invasion. The inhibition of both c-Met and ALK provides a dual-targeted approach, potentially overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.[2]
Comparative Performance:
Here, we compare a representative spiro[indoline-3,4'-piperidine] compound with established c-Met/ALK inhibitors, Crizotinib and Cabozantinib.
| Compound | Target(s) | IC50 (c-Met) | IC50 (ALK) | Cellular Potency (GTL-16 cells) | In Vivo Efficacy (GTL-16 Xenograft) |
| Spiro[indoline-3,4'-piperidine]-2-one derivative (e.g., SMU-B) | c-Met, ALK | Single-digit nM | Single-digit nM | < 100 nM | Significant tumor growth inhibition (>50%) |
| Crizotinib | c-Met, ALK, ROS1 | ~5 nM | ~20 nM | ~20 nM | Tumor shrinkage or stabilization in 90% of ALK-positive NSCLC patients |
| Cabozantinib | c-Met, VEGFR2, RET, AXL | ~1.8 nM | Not a primary target | ~10 nM (various cell lines) | Improved progression-free survival in medullary thyroid and renal cell carcinoma |
Note: Data is compiled from various sources and direct comparison should be made with caution.[1][2][3][4][5]
Experimental Protocols for Mechanism Validation:
1. In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
-
Principle: This assay measures the inhibition of phosphorylation of a substrate by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal.
-
Procedure:
-
Recombinant human c-Met or ALK kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
ATP and the biotinylated substrate peptide are added to initiate the kinase reaction.
-
The reaction is stopped, and a solution containing a europium-labeled anti-phosphotyrosine antibody and ULight™-streptavidin is added.
-
After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response curves.
-
2. Cellular Proliferation Assay (MTS Assay):
-
Objective: To assess the effect of the compound on the proliferation of cancer cells that are dependent on c-Met or ALK signaling (e.g., GTL-16 gastric carcinoma cells).
-
Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
The MTS reagent is added to each well, and the plates are incubated.
-
The absorbance at 490 nm is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
3. In Vivo Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Procedure:
-
Human tumor cells (e.g., GTL-16) are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for phosphorylated c-Met/ALK).
-
Visualizations:
Caption: Simplified c-Met and ALK signaling pathways and the inhibitory action of spiro[indoline-3,4'-piperidine] drugs.
II. Ghrelin Receptor Agonism
Certain spiro[indoline-3,4'-piperidine] derivatives act as potent agonists of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR).
Mechanism of Action:
These compounds mimic the action of the endogenous ligand ghrelin. By binding to and activating the GHSR, they stimulate the release of growth hormone (GH) from the pituitary gland.[4][6] This, in turn, leads to an increase in the circulating levels of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects of GH, including increased appetite and lean body mass.
Comparative Performance:
A comparison of a spiro[indoline-3,4'-piperidine]-based ghrelin agonist with the clinically evaluated ghrelin agonist, Anamorelin.
| Compound | Target | EC50 (GHSR) | In Vivo Effect | Clinical Application |
| Spiro[indoline-3,4'-piperidine] derivative | Ghrelin Receptor (GHSR) | Sub-nanomolar to low nanomolar | Increases plasma GH levels | Investigational for growth hormone deficiency and cachexia |
| Anamorelin | Ghrelin Receptor (GHSR) | 0.74 nM | Increases lean body mass and body weight in cancer patients | Treatment of cancer anorexia-cachexia |
Note: Data is compiled from various sources.[4][6][7][8][9]
Experimental Protocols for Mechanism Validation:
1. Calcium Mobilization Assay:
-
Objective: To measure the functional activity of the compound as a ghrelin receptor agonist.
-
Principle: The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells stably expressing the human ghrelin receptor (e.g., HEK-293 cells) are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The cells are then treated with the test compound at various concentrations.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium levels, is measured over time using a fluorescence plate reader.
-
EC50 values are calculated from the dose-response curves.
-
2. In Vivo Growth Hormone Release Assay:
-
Objective: To confirm that the compound stimulates GH release in a living organism.
-
Procedure:
-
The test compound is administered to laboratory animals (e.g., rats or dogs).
-
Blood samples are collected at various time points after administration.
-
Plasma concentrations of growth hormone are measured using an enzyme-linked immunosorbent assay (ELISA).
-
The time course of GH release and the peak concentration are determined.
-
Visualizations:
Caption: Signaling cascade initiated by a spiro[indoline-3,4'-piperidine] ghrelin receptor agonist.
III. Aldosterone Synthase Inhibition
A newer application for the spirocyclic piperidine scaffold, a close relative of the spiro[indoline-3,4'-piperidine] core, is in the inhibition of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.
Mechanism of Action:
These spirocyclic compounds act as inhibitors of aldosterone synthase, a cytochrome P450 enzyme. By blocking this enzyme, they prevent the conversion of 11-deoxycorticosterone to aldosterone. Lowering aldosterone levels can have therapeutic benefits in conditions such as hypertension and heart failure.[10]
Comparative Performance:
Comparison of a spirocyclic piperidine aldosterone synthase inhibitor with other known inhibitors.
| Compound | Target | IC50 (CYP11B2) | Selectivity over CYP11B1 | Clinical Application |
| Spirocyclic piperidine derivative | Aldosterone Synthase (CYP11B2) | Potent inhibition | Good selectivity | Investigational for hypertension |
| Fadrozole | Aromatase (CYP19A1), Aldosterone Synthase (CYP11B2) | ~6.4 nM (Aromatase) | Less selective | Primarily an aromatase inhibitor |
| LCI699 (Osilodrostat) | Aldosterone Synthase (CYP11B2), 11β-Hydroxylase (CYP11B1) | 0.7 nM | ~3.6-fold selective for CYP11B2 over CYP11B1 | Approved for Cushing's disease (due to CYP11B1 inhibition) |
Note: Data is compiled from various sources.[10][11][12][13]
Experimental Protocols for Mechanism Validation:
1. In Vitro Aldosterone Synthase Inhibition Assay:
-
Objective: To determine the inhibitory potency of the compound against CYP11B2.
-
Principle: This assay measures the conversion of a substrate (e.g., 11-deoxycorticosterone) to aldosterone by recombinant human CYP11B2. The product formation is quantified by a sensitive method like LC-MS/MS.
-
Procedure:
-
Recombinant human CYP11B2 is incubated with the test compound at various concentrations.
-
The substrate, 11-deoxycorticosterone, is added to initiate the enzymatic reaction.
-
The reaction is terminated, and the amount of aldosterone produced is quantified by LC-MS/MS.
-
IC50 values are calculated from the dose-response curves.
-
A similar assay using recombinant CYP11B1 is performed to assess selectivity.
-
2. Cellular Assay for Aldosterone Production:
-
Objective: To evaluate the compound's ability to inhibit aldosterone production in a cellular context.
-
Procedure:
-
Human adrenocortical carcinoma cells (e.g., NCI-H295R), which express aldosterone synthase, are used.
-
The cells are stimulated with an agent that induces aldosterone production (e.g., angiotensin II or potassium).
-
The cells are then treated with the test compound at various concentrations.
-
The concentration of aldosterone in the cell culture supernatant is measured by ELISA or LC-MS/MS.
-
The inhibitory effect of the compound on aldosterone production is determined.
-
Visualizations:
Caption: The role of aldosterone synthase in the biosynthesis of aldosterone and its inhibition by spirocyclic piperidine derivatives.
References
- 1. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. aacr.org [aacr.org]
- 7. What is Anamorelin Hydrochloride used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ahajournals.org [ahajournals.org]
Comparative Analysis of Spiro[indoline-3,4'-piperidine] with Other Spirocyclic Scaffolds in Drug Discovery
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel chemical entities with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that dominate many drug classes. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality, conformational rigidity, and ability to present substituents in precise vectors in space offer significant advantages in drug design.[1][2] These features can lead to enhanced potency, greater selectivity, and improved physicochemical properties compared to their non-spirocyclic or flatter counterparts.[3][4]
This guide provides a comparative analysis of the spiro[indoline-3,4'-piperidine] scaffold against other prominent spirocyclic systems, namely spiro[pyrrolidine-3,3'-oxindole] and spiro[chromane-2,4'-piperidine]. By examining their synthesis, biological applications, and key physicochemical data, this document aims to inform scaffold selection in drug discovery programs.
Overview of Spirocyclic Scaffolds
Spirocycles are valued for introducing a high fraction of sp³-hybridized carbons, which generally correlates with better clinical success rates.[4] This structural feature imparts several benefits:
-
Enhanced 3D-Topology: Moves molecules out of "flatland," enabling more specific and extensive interactions with complex protein binding sites.[3]
-
Conformational Restriction: Reduces the entropic penalty upon binding to a biological target, which can increase binding affinity.[2]
-
Improved Physicochemical Properties: Often leads to increased aqueous solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][3]
-
Novelty and Intellectual Property: Provides access to underexplored chemical space, offering opportunities for novel patent claims.[3]
Profile: Spiro[indoline-3,4'-piperidine]
The spiro[indoline-3,4'-piperidine] core is a versatile scaffold found in a range of biologically active compounds.[5] The fusion of an indoline (or oxindole) ring with a piperidine ring creates a rigid framework that can be functionalized at multiple positions to modulate activity and properties.
-
Synthesis: Typically synthesized through multi-component reactions or tandem processes involving isatin derivatives and piperidones.[5] For instance, the reaction of isatins with 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones via an azomethine dipolar cycloaddition yields dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] structures.[6]
-
Biological Applications: This scaffold has been successfully employed to develop potent inhibitors for various targets. Notably, it has been used to create c-Met/ALK dual inhibitors for cancer therapy, growth hormone secretagogues mimicking ghrelin, and agents with antidepressant and tranquilizer activities.[7][8][9] A derivative, compound 5b (SMU-B) , showed significant tumor growth inhibition in gastric carcinoma xenograft models.[7]
Comparative Scaffolds
To provide context for the utility of the spiro[indoline-3,4'-piperidine] scaffold, two other important spirocyclic systems are analyzed below.
This scaffold is a core motif in many natural alkaloids and has been extensively explored in medicinal chemistry.[10][11]
-
Synthesis: A common route involves a one-pot Pictet-Spengler/oxidative ring contraction of tryptamine or 1,3-dipolar cycloaddition reactions involving an azomethine ylide with a 3-methyleneoxindole.[10]
-
Biological Applications: The spiro[pyrrolidine-3,3'-oxindole] framework is renowned for its use in developing potent inhibitors of the p53-MDM2 interaction, a key target in oncology.[12] It is also found in compounds targeting histone deacetylase 2 (HDAC2) for breast cancer and serotonin 5-HT6 receptors for central nervous system disorders.[10][13]
This scaffold combines the chromane and piperidine rings, creating a privileged structure in drug discovery.[14][15]
-
Synthesis: The first prototype was synthesized via the Kabbe condensation of 2-hydroxyacetophenone with a cyclic ketoamide.[15]
-
Biological Applications: Derivatives have shown a wide range of activities, including GPR119 agonism for type 2 diabetes, histone deacetylase (HDAC) inhibition for cancer, and activity as anti-obesity and antihypertensive agents.[16][17][18] An optimized GPR119 agonist, (R)-29 , demonstrated potent, dose-dependent glucose reduction in mice.[16]
Quantitative Data Comparison
The following table summarizes key biological and physicochemical data for representative compounds from each scaffold class, providing a basis for objective comparison.
| Scaffold | Representative Compound | Biological Target(s) | Potency (IC₅₀ / EC₅₀) | Key Physicochemical Properties | Therapeutic Area | Reference |
| Spiro[indoline-3,4'-piperidine] | Compound 5b (SMU-B) | c-Met, ALK | c-Met: 2 nM (biochemical), ALK: 3 nM (biochemical) | Orally efficacious, well-tolerated | Oncology | [7] |
| Spiro[indoline-3,4'-piperidine] | Compound 6m | EGFR, VEGFR-2 | MCF-7: 0.09 µM (antiproliferative) | Multi-targeted kinase inhibition | Oncology | [6] |
| Spiro[pyrrolidine-3,3'-oxindole] | Compound 5l | HDAC2, Prohibitin 2 | MCF-7: 0.11 µM (antiproliferative) | Induces apoptosis | Oncology | [10] |
| Spiro[pyrrolidine-3,3'-oxindole] | MI-888 | MDM2 | Kᵢ = 0.44 nM | Potent p53-MDM2 inhibition | Oncology | [12] |
| Spiro[chromane-2,4'-piperidine] | (R)-29 | GPR119 | EC₅₀ = 54 nM | Orally bioavailable | Type 2 Diabetes | [16] |
| Spiro[chromane-2,4'-piperidine] | Compound 16 | Cytotoxic | A2780: 0.31 µM (antiproliferative) | Inhibits HDACs | Oncology | [17][18] |
Visualizing Relationships and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex systems and processes relevant to the development of spirocycle-based drugs.
Caption: A generalized workflow for the discovery and development of drugs based on spirocyclic scaffolds.
Caption: Inhibition of the p53-MDM2 interaction by a spiro-oxindole compound, leading to p53 activation.
Experimental Protocols
The data presented in this guide are derived from standard assays used in drug discovery. Below are generalized methodologies for key experiments.
A. In Vitro Kinase Inhibition Assay (e.g., for c-Met/ALK)
-
Objective: To determine the concentration of a compound required to inhibit 50% of a specific kinase's activity (IC₅₀).
-
Procedure:
-
Recombinant human kinase enzyme (e.g., c-Met) is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
The test compound is added in serial dilutions (e.g., from 10 µM to 0.1 nM).
-
The reaction is initiated by adding ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data are plotted as percent inhibition versus log[compound concentration] to calculate the IC₅₀ value.
-
B. Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a set period (e.g., 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
The formazan is solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated relative to untreated control cells, and the IC₅₀ is determined.
-
C. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of a lead compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., GTL-16 gastric carcinoma cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via injection at one or more dose levels for a specified duration (e.g., daily for 21 days).
-
Tumor volume and animal body weight are measured regularly (e.g., twice weekly).
-
Efficacy is reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Conclusion
The spiro[indoline-3,4'-piperidine] scaffold is a highly valuable and versatile core for modern drug discovery, demonstrating success in oncology and other therapeutic areas. Its rigid, three-dimensional structure allows for the development of potent and selective inhibitors. When compared to other prominent spirocyclic systems like spiro[pyrrolidine-3,3'-oxindole] and spiro[chromane-2,4'-piperidine], it holds its own as a "privileged" structure. The choice of scaffold ultimately depends on the specific biological target, the desired pharmacological profile, and the synthetic tractability for library generation. Each of these scaffolds provides medicinal chemists with a powerful tool to navigate complex biological space and design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 10. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spiro[pyrrolidine-3,3'-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of Substitution in Spiro[indoline-3,4'-piperidine] Scaffolds: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of substituted spiro[indoline-3,4'-piperidine] derivatives reveals a scaffold of significant versatility, with substitutions profoundly influencing potency and selectivity across a range of biological targets. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and professionals in drug discovery and development.
The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, forming the foundation of compounds targeting diverse biological entities, including receptor tyrosine kinases like c-Met, opioid receptors, and transporters for biogenic amines.[1][2][3] The rigid, three-dimensional nature of the spirocyclic system provides a unique conformational constraint that can be exploited to achieve high-affinity and selective interactions with protein targets.[4] This guide synthesizes findings from multiple studies to illuminate the intricate dance between chemical structure and biological activity.
Comparative Analysis of Biological Activity
The biological activity of substituted spiro[indoline-3,4'-piperidine] derivatives is highly dependent on the nature and position of substituents on both the indoline and piperidine rings. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on inhibitory potency.
Table 1: SAR of Spiro[indoline-3,4'-piperidine]-2-ones as c-Met Inhibitors
| Compound | R1 (Indoline N) | R2 (Piperidine N) | R3 (Indoline Ring) | c-Met IC50 (µM) [TR-FRET Assay] | Cellular IC50 (µM) [Cell-based Assay] |
| Reference Compound | H | H | H | > 50 | > 100 |
| 5b (SMU-B) | H | CH₃ | 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl] | 0.005 | 0.098 |
| Analog A | CH₃ | H | H | 17 | 1400 |
| Analog B | H | Boc | H | 15.2 | > 100 |
| Analog C | H | CH₃ | 5-F | 0.0147 | 1.56 |
Data synthesized from multiple sources, including Ye et al., 2012.[2][5][6]
The data clearly indicates that N-methylation of the piperidine ring and the introduction of a bulky, substituted aminopyridyl/pyrazinyl group at the 6-position of the indoline ring are critical for potent c-Met inhibition.[5][6] Compound 5b, with these features, demonstrates single-digit nanomolar biochemical potency.[6]
Table 2: SAR of 1-Arylspiro[indoline-3,4'-piperidine]s as Potential Antidepressants
| Compound | Aromatic Ring Substituent (R) | Tetrabenazine (TBZ) Ptosis Prevention (ED50 mg/kg, i.p.) |
| 25a | 2-Cl | 2.5 |
| 25b | 3-Cl | 10 |
| 25c | 4-Cl | 20 |
| 25d | 2-F | 5 |
| 25e | H | > 40 |
Data from Ong et al., 1983.[1]
For antidepressant activity, as measured by the reversal of tetrabenazine-induced ptosis, substitution on the pendant N-aryl ring is paramount. A substituent at the ortho position of the aromatic ring, such as a chloro or fluoro group, leads to a marked increase in in vivo activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of spiro[indoline-3,4'-piperidine] derivatives.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for c-Met Kinase Inhibition
This assay quantitatively measures the inhibition of c-Met kinase activity. The protocol involves the following steps:
-
Reagents and Buffers: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) and solutions of recombinant human c-Met kinase, a biotinylated peptide substrate, and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the c-Met enzyme, the test compound, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: After another incubation period, measure the TR-FRET signal using a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm). The ratio of the emission signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[2]
Tetrabenazine (TBZ) Ptosis Prevention Assay in Rats
This in vivo assay assesses the potential antidepressant activity of compounds by measuring their ability to antagonize the ptosis (eyelid drooping) induced by tetrabenazine.
-
Animals: Use male Sprague-Dawley rats.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.
-
Tetrabenazine Challenge: After a set pretreatment time (e.g., 30 minutes), administer tetrabenazine (e.g., 30 mg/kg, i.p.).
-
Scoring: At the time of peak tetrabenazine effect (e.g., 60 minutes post-injection), score the degree of ptosis for each animal.
-
Data Analysis: Calculate the median effective dose (ED50), which is the dose required to prevent ptosis in 50% of the animals.[1]
Visualizing the Workflow and Relationships
To better understand the process of SAR studies and the logical connections within the data, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of spiro[indoline-3,4'-piperidine] derivatives.
References
- 1. Novel tetracyclic spiropiperidines. 3. 1-arylthis compounds as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In vitro to in vivo correlation of the biological activity of Spiro[indoline-3,4'-piperidine] compounds
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a comparative analysis of the in vitro and in vivo activities of two prominent classes of spiro[indoline-3,4'-piperidine] derivatives: c-Met/ALK dual inhibitors and MDM2-p53 interaction inhibitors. The objective is to deliniate the correlation between their performance in laboratory-based assays and their efficacy in preclinical animal models, supported by experimental data and detailed protocols.
I. Comparative Analysis of Biological Activity
The following tables summarize the quantitative in vitro and in vivo data for representative spiro[indoline-3,4'-piperidine] compounds.
Table 1: In Vitro Activity of Spiro[indoline-3,4'-piperidine] Compounds
| Compound ID | Target(s) | Assay Type | In Vitro Potency | Cell Line(s) | Cellular Activity (IC50/GI50) | Source(s) |
| SMU-B (5b) | c-Met/ALK | Biochemical | Single-digit nM | GTL-16, Karpas-299, SNU-5, BaF3 | < 100 nM | |
| MI-888 | MDM2 | Binding Assay (FP) | Ki = 0.44 nM | SJSA-1 | Not specified | [1][2] |
| SAR405838 (MI-77301) | MDM2 | Binding Assay | Ki = 0.88 nM | Osteosarcoma, Leukemia, Prostate, Colon | Not specified | [3] |
| BI-0252 | MDM2-p53 | Not specified | Not specified | SJSA-1 | Not specified | [4] |
Table 2: In Vivo Efficacy of Spiro[indoline-3,4'-piperidine] Compounds
| Compound ID | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Source(s) |
| SMU-B (5b) | GTL-16 Xenograft (mice) | Human Gastric Carcinoma | 20 mg/kg, p.o. | 52% TGI | |
| 40 mg/kg, p.o. | 87% TGI | ||||
| MI-888 | SJSA-1 Xenograft (mice) | Osteosarcoma | Not specified | Complete and long-lasting tumor regression | [1][2] |
| SAR405838 (MI-77301) | Mouse Xenograft Models | Osteosarcoma, Leukemia, Prostate, Colon | Not specified | Recognizable or complete cancer inhibition | [3] |
| BI-0252 | SJSA-1 Xenograft (mice) | Osteosarcoma | Single dose | Efficacious | [4] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol is a representative method for determining the in vitro potency of compounds against c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
ULight™-poly GT substrate
-
ATP
-
Eu-labeled anti-phosphotyrosine antibody
-
Stop/Detection Buffer (e.g., 1X Detection Buffer with 20 mM EDTA)
-
384-well assay plates
-
TR-FRET-enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer with a final DMSO concentration ≤1%.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a 4X working solution of c-Met kinase in Kinase Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X working solution of ULight™-poly GT substrate and ATP in Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop/Detection mix containing Eu-antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and determine IC50 values by fitting the data to a dose-response curve.[5][6][7]
MTT Antiproliferative Assay
This assay is used to measure the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]
-
Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.[8]
Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of compounds.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., GTL-16)
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally via gavage) and vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage of the vehicle-treated group.[6]
III. Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these compounds and the general workflow for in vitro to in vivo correlation.
Caption: General workflow for in vitro to in vivo correlation (IVIVC) in drug discovery.
Caption: Simplified signaling pathways for c-Met/ALK and MDM2-p53.
References
- 1. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereomeric spirooxindoles as highly potent and efficacious MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
A Head-to-Head Comparison of Synthetic Routes to the Spiro[indoline-3,4'-piperidine] Scaffold
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of novel therapeutics. This guide provides a head-to-head comparison of several prominent synthetic strategies to access this valuable molecular framework, offering insights into their relative efficiencies, substrate scopes, and practical considerations. Experimental data has been compiled and summarized to aid researchers in selecting the most appropriate route for their specific synthetic goals.
Comparative Analysis of Synthetic Strategies
The synthesis of the spiro[indoline-3,4'-piperidine] scaffold can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The following table summarizes the quantitative data associated with some of the most common methods.
| Synthetic Route | Key Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, piperidin-4-one derivative, acid catalyst (e.g., HCl, H2SO4) | 35-50% | 12-24 h | Convergent, builds complexity quickly. | Often requires harsh acidic conditions, moderate yields. |
| Spiro-Oxindole Reduction | Pre-formed spiro[indoline-3,4'-piperidine]-2-one, reducing agent (e.g., LiAlH4, BH3) | 80-95% (for reduction step) | 4-12 h | High-yielding final step, well-established chemistry. | Requires prior synthesis of the spiro-oxindole precursor. |
| Three-Component Reaction | Isatin, active methylene compound (e.g., malononitrile), piperidin-4-one derivative, base catalyst (e.g., piperidine) | 60-85% | 8-16 h | High atom economy, operational simplicity, diverse products. | Primarily yields highly functionalized derivatives. |
| Photoredox-Catalyzed Radical Cyclization | Aryl halide precursor, photoredox catalyst (e.g., organic dye), H-atom donor | 50-80% | 12-24 h | Mild reaction conditions, good functional group tolerance. | Requires specialized photochemical equipment. |
| Intramolecular Palladium-Catalyzed α-Arylation | N-(2-halophenyl)piperidine-4-carboxamide, Pd catalyst (e.g., Pd(dba)2), phosphine ligand (e.g., BINAP), base | 70-90% (for cyclization) | 12-24 h | High-yielding cyclization, good for precursor synthesis. | Multi-step overall sequence, potential for catalyst poisoning. |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between these synthetic routes, the following diagrams, generated using the DOT language, outline the core transformations.
Caption: Fischer Indole Synthesis Pathway.
Caption: Spiro-Oxindole Reduction Pathway.
Caption: Three-Component Reaction Pathway.
Detailed Experimental Protocols
The following are representative experimental protocols for the key synthetic transformations discussed.
Route 1: Fischer Indole Synthesis
This protocol is adapted from a procedure for the synthesis of a key intermediate for the growth hormone secretagogue, MK-677.[1]
Step 1: Hydrazone Formation and Cyclization
-
To a solution of a suitably protected piperidin-4-one (1.0 eq) in a suitable solvent such as ethanol is added phenylhydrazine (1.1 eq).
-
A catalytic amount of a strong acid (e.g., concentrated HCl, 0.1 eq) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude hydrazone is then dissolved in a high-boiling point solvent like acetic acid or a mixture of acetic acid and sulfuric acid.
-
The mixture is heated to 80-100 °C for 8-16 hours to effect the Fischer indolization.
-
After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., NaOH solution) to precipitate the crude spiro-indole product.
-
The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Step 2: Reduction to Spiroindoline
-
The spiro-indole (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
A reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) is added portion-wise at 0 °C.
-
The reaction mixture is then stirred at room temperature or gently heated to reflux for 4-8 hours.
-
After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting slurry is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude spiroindoline, which is then purified by column chromatography.
Route 2: Spiro-Oxindole Reduction
This protocol describes the final reduction step to obtain the spiro[indoline-3,4'-piperidine] core from a pre-synthesized spiro-oxindole.
-
A solution of the spiro[indoline-3,4'-piperidine]-2-one (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 8-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired spiro[indoline-3,4'-piperidine].
Route 3: Three-Component Reaction
This representative protocol illustrates the synthesis of a functionalized spiro[indoline-3,4'-piperidine] derivative.[2]
-
A mixture of isatin (1.0 mmol), malononitrile (1.0 mmol), and a piperidin-4-one derivative (1.0 mmol) is taken in ethanol (10 mL).
-
A catalytic amount of piperidine (10 mol%) is added to the reaction mixture.
-
The mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product that precipitates out of the solution is collected by filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and the catalyst.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure functionalized spiro[indoline-3,4'-piperidine] derivative.
Conclusion
The choice of synthetic route to the spiro[indoline-3,4'-piperidine] scaffold is highly dependent on the specific target molecule and the desired substitution pattern. For the synthesis of the unsubstituted or simply substituted core, the Fischer indole synthesis followed by reduction, or the reduction of a pre-formed spiro-oxindole are robust and reliable methods. For the rapid generation of a library of diverse and highly functionalized analogues, three-component reactions offer a powerful and efficient strategy. Emerging techniques like photoredox catalysis provide milder alternatives, though they may require more specialized equipment. Researchers should carefully consider the trade-offs in terms of yield, scalability, and access to starting materials when selecting the optimal synthetic pathway.
References
The Spiro[indoline-3,4'-piperidine] Scaffold: A Privileged Motif for Cross-Target Drug Discovery
A comprehensive analysis of the spiro[indoline-3,4'-piperidine] scaffold reveals its remarkable versatility in engaging a diverse array of biological targets, underscoring its potential as a privileged starting point for the development of novel therapeutics. This guide provides a comparative overview of the cross-target activities of various spiro[indoline-3,4'-piperidine] libraries, supported by experimental data and detailed protocols, to aid researchers in navigating the chemical space of this potent pharmacophore.
The rigid, three-dimensional structure of the spiro[indoline-3,4'-piperidine] core allows for precise orientation of substituents, enabling high-affinity interactions with a multitude of protein targets.[1] This inherent structural feature has been exploited by medicinal chemists to design potent and selective modulators of enzymes, receptors, and ion channels implicated in a wide range of diseases, from cancer to infectious diseases and central nervous system disorders.
Comparative Analysis of Biological Activities
The following tables summarize the in vitro activities of various spiro[indoline-3,4'-piperidine] derivatives against a panel of clinically relevant targets. The data, compiled from multiple studies, highlight the broad therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound/Library | Target(s) | Cell Line(s) | Activity (IC₅₀) | Reference |
| Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones | c-Met, ALK | GTL-16 | >50% tumor growth inhibition in vivo | [2] |
| 1'-methylspiro[indoline-3,4'-piperidine] derivatives | CDK, c-Met, EGFR | BEL-7402, A549, Hela | B5 (BEL-7402): Significant inhibition | [3] |
| 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | EGFR, VEGFR-2 | MCF7, HCT116, A431, PaCa2 | 6m (A431): 2.434 µM | [4] |
| Spiro[indoline-3,3′-pyrrolidines] | - | HepG2, CT26 | 2j (CT26): ~50 µg/mL | [5] |
| N-benzyl spiro-piperidine hydroxamic acid-based derivatives | HDAC | Various tumor cell lines | High HDAC inhibitory activity | [1] |
Table 2: Activity Against Other Targets
| Compound/Library | Target(s) | Assay/Model | Activity | Reference |
| Spiro-piperidine derivatives | Leishmania major | In vitro (amastigote/promastigote) | IC₅₀: 0.50 µM (compound 15) | [1] |
| Spiro[indoline-3,4'-piperidine]-based co-potentiators | CFTR mutant | - | Synergistic with VX-770 | [1] |
| Spiro(indoline-3,4'-piperidine) derivatives | Ghrelin receptor (hGHSR1a) | Intracellular calcium elevation | Agonist activity | [6] |
| 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones | Nociceptin receptor (NOP) | Radioligand binding | 6d: Nanomolar affinity | [7] |
| Spiro[pyrrolidine-3,3′-oxindoles] | 5-HT6 receptor | Radioligand binding | Submicromolar affinity | [8] |
| 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | SARS-CoV-2 | Vero cell viral infection model | 6f: Potent antiviral activity | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and a general workflow for activity profiling.
Caption: c-Met signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine] compounds.
References
- 1. bepls.com [bepls.com]
- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Molecular Docking: A Comparative Guide to Spiro[indoline-3,4'-piperidine] Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Spiro[indoline-3,4'-piperidine] based inhibitors against key cancer targets, supported by experimental data. We delve into the validation of molecular docking predictions with a focus on inhibitors targeting the c-Met receptor tyrosine kinase and the MDM2-p53 protein-protein interaction.
This guide summarizes quantitative data from key studies, presents detailed experimental protocols for the validation assays, and visualizes the relevant signaling pathways and experimental workflows.
Performance Comparison of Spiro[indoline-3,4'-piperidine] Inhibitors
The Spiro[indoline-3,4'-piperidine] scaffold has proven to be a versatile starting point for the development of potent inhibitors for various oncology targets. Below, we compare the experimentally determined inhibitory activities (IC50 values) with in silico molecular docking predictions for series of these compounds against c-Met and MDM2.
c-Met/ALK Inhibitors
The c-Met and ALK receptor tyrosine kinases are crucial drivers in several cancers. A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and evaluated as dual c-Met/ALK inhibitors.[1]
| Compound | Target | Biochemical IC50 (nM)[1] | Cellular Antiproliferative IC50 (nM) (GTL-16 cells)[1][2] | Molecular Docking Score (Surflex-Dock)[1] |
| 5b (SMU-B) | c-Met | 4 | 20 | 8.6 |
| ALK | 8 | - | - | |
| Crizotinib | c-Met | 5 | - | - |
| ALK | 20 | - | - |
Notably, compound 5b (SMU-B) demonstrated potent single-digit nanomolar biochemical activity against both c-Met and ALK, which translated to a 20 nM IC50 in the GTL-16 gastric carcinoma cell line, known for MET gene amplification.[1] The docking score for compound 5b in the c-Met kinase domain (PDB code: 2WGJ) was 8.6, indicating a strong predicted binding affinity.[1]
Another study on spiro[indoline-3,4'-piperidine]-2-ones as c-Met inhibitors also showed a correlation between docking studies and experimental results, with IC50 values in a TR-FRET-based assay ranging from 0.0147 to 17 μM.[3]
MDM2-p53 Interaction Inhibitors
Restoring the tumor suppressor function of p53 by inhibiting its interaction with MDM2 is a key therapeutic strategy. Spiroindolinone-based compounds have emerged as potent inhibitors of this protein-protein interaction.
| Compound | Assay Type | IC50 (nM) | Reference |
| RO8994 | HTRF binding assay | 5 | [4] |
| MTT proliferation assay | 20 | [4] | |
| Nutlin-3a | p53-MDM2 binding | 90 | [5] |
| MI-219 | Cell growth (wild-type p53) | ~1000 | [1] |
| JN122 | MDM2/p53 interaction | - | [6] |
RO8994, a spiroindolinone, exhibits a potent IC50 of 5 nM in an HTRF binding assay and 20 nM in a cell proliferation assay.[4] This highlights the successful translation of binding affinity to cellular activity. For comparison, the well-known MDM2 inhibitor Nutlin-3a has an IC50 of 90 nM for inhibiting the p53-MDM2 interaction.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (c-Met)
This assay biochemically quantifies the inhibitory effect of compounds on c-Met kinase activity.
Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase. A europium-labeled antibody detects the phosphorylated substrate, and when a second, acceptor fluorophore-labeled antibody binds the substrate, FRET occurs upon excitation of the europium donor. Inhibitors of the kinase reduce the phosphorylation and thus decrease the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the spiro[indoline-3,4'-piperidine] test compounds in DMSO, followed by dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant c-Met enzyme, and the biotinylated substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore.
-
Signal Measurement: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Determine the IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferative (MTT) Assay
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., GTL-16, A549, BEL-7402, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the spiro[indoline-3,4'-piperidine] inhibitors and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.
HTRF (Homogeneous Time-Resolved Fluorescence) MDM2-p53 Binding Assay
This assay is used to screen for and characterize inhibitors of the MDM2-p53 interaction.
Principle: This is a competitive binding assay. A GST-tagged MDM2 protein is bound by a europium cryptate-labeled anti-GST antibody (donor). A red-labeled ligand for MDM2 (acceptor) binds to the MDM2 protein, bringing the donor and acceptor into close proximity and generating a FRET signal. Test compounds that bind to MDM2 will compete with the red-labeled ligand, leading to a decrease in the FRET signal.[9]
Protocol:
-
Reagent Dispensing: In a 384-well low volume white plate, dispense the test compounds or standards.[9]
-
Protein Addition: Add the GST-tagged human MDM2 protein to each well.[9]
-
HTRF Reagent Addition: Add the HTRF reagents, which consist of the europium cryptate-labeled anti-GST antibody and the red-labeled MDM2 ligand. These can be pre-mixed.[9]
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the test compounds by plotting the HTRF ratio against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a general workflow for inhibitor validation.
References
- 1. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound RO8994 - Chemdiv [chemdiv.com]
- 5. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of JN122, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. atcc.org [atcc.org]
- 9. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
A Comparative Analysis of the Physicochemical Properties of Spiro[indoline-3,4'-piperidine] Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of drug candidates is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved pharmacological profiles. However, the spatial arrangement of atoms in different isomers can significantly influence these properties. This guide provides a comparative overview of the key physicochemical properties of Spiro[indoline-3,4'-piperidine] isomers, details experimental protocols for their determination, and discusses the expected impact of stereochemistry on these parameters.
Due to a notable lack of direct comparative studies in the published literature, this guide will utilize available data for the parent Spiro[indoline-3,4'-piperidine] and related compounds as a reference. It will further elaborate on the theoretical influence of stereoisomerism on crucial physicochemical characteristics.
Data Presentation: Physicochemical Properties
The following table summarizes the available computed physicochemical data for the parent Spiro[indoline-3,4'-piperidine] and a closely related oxidized analog. It is important to note that these are computationally predicted values and experimental verification is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) |
| Spiro[indoline-3,4'-piperidine] | C₁₂H₁₆N₂ | 188.27 | 1.8 |
| Spiro(indole-3,4'-piperidin)-2(1H)-one | C₁₂H₁₄N₂O | 202.25 | 0.7 |
Data sourced from PubChem.[1][2]
The Impact of Isomerism on Physicochemical Properties
The spiro[indoline-3,4'-piperidine] core contains a chiral spiro-carbon at the junction of the indoline and piperidine rings. Furthermore, substitutions on either ring can introduce additional chiral centers, leading to the possibility of multiple diastereomers and enantiomers. These isomers, while having the same molecular formula and connectivity, can exhibit different physicochemical properties due to their distinct three-dimensional arrangements.
-
Solubility: The crystal lattice energy and the extent of intermolecular interactions, such as hydrogen bonding, are influenced by the spatial arrangement of functional groups. Diastereomers often have different crystal packing efficiencies, leading to variations in melting points and, consequently, aqueous solubility. Generally, isomers with lower crystal lattice energy (often the less stable or more contorted isomers) tend to be more soluble.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the contribution of individual atoms to lipophilicity is constant, the overall shape of a molecule can affect its interaction with water and octanol. Isomers with more exposed hydrophobic surfaces may exhibit higher LogP values, while those that can form intramolecular hydrogen bonds to shield polar groups may also appear more lipophilic.
-
pKa: The pKa is a measure of the acidity or basicity of a functional group. The proximity of other functional groups in a specific stereoisomer can influence the pKa of an ionizable center through steric hindrance or electronic effects. For instance, the basicity of the piperidine nitrogen in spiro[indoline-3,4'-piperidine] could be subtly affected by the orientation of the indoline ring and its substituents in different diastereomers.
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental methods. Below are detailed protocols for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Principle: A compound is partitioned between two immiscible liquids, typically n-octanol and water, at a constant temperature. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
Procedure:
-
Preparation of Phases: Prepare a phosphate buffer at the desired pH (typically 7.4 to mimic physiological conditions) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous or organic phase.
-
Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.
Determination of Aqueous Solubility
Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium.
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the equilibrium solubility of the compound.
Determination of pKa by Potentiometric Titration
Principle: The pKa of an ionizable group is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, methanol-water mixture).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a burette for adding the titrant.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a new chemical entity, such as a Spiro[indoline-3,4'-piperidine] isomer.
This guide underscores the necessity of experimentally determining the physicochemical properties of individual Spiro[indoline-3,4'-piperidine] isomers. While computational predictions provide valuable initial estimates, the subtle yet significant effects of stereochemistry on properties like solubility, lipophilicity, and pKa can only be accurately captured through empirical measurement. Such data is critical for the rational design and development of novel therapeutics based on this important scaffold.
References
Safety Operating Guide
Proper Disposal of Spiro[indoline-3,4'-piperidine]: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Spiro[indoline-3,4'-piperidine], a heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these protocols is vital for protecting personnel and minimizing environmental impact.
Spiro[indoline-3,4'-piperidine] and its derivatives should be handled as hazardous chemical waste. While specific regulations may vary by jurisdiction, the following procedures are based on general guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and standard laboratory safety practices.[1][2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE). Based on the hazard statements for similar compounds, this should include:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat all Spiro[indoline-3,4'-piperidine] waste, including pure compound, contaminated materials (e.g., gloves, wipes), and solutions, as hazardous waste.[4][7]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific local classification requirements.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Place dry, solid Spiro[indoline-3,4'-piperidine] waste in its original container if possible, or in a clearly labeled, compatible hazardous waste container.[7]
-
Contaminated lab supplies such as absorbent paper, wipes, and gloves should be double-bagged in clear plastic bags for visual inspection.[7]
-
-
Liquid Waste:
-
Sharps Waste:
-
Pipettes, pipette tips, and any broken glass contaminated with the compound must be disposed of in a designated sharps container.[7]
-
-
Avoid Mixing:
-
Do not mix Spiro[indoline-3,4'-piperidine] waste with incompatible materials. For example, store it separately from strong acids and bases.[8]
-
3. Labeling and Storage:
-
Clearly label every waste container with the words "Hazardous Waste," the full chemical name ("Spiro[indoline-3,4'-piperidine]"), and the accumulation start date.[9]
-
Store waste containers in a designated satellite accumulation area that is under the control of the laboratory personnel.[8]
-
All containers must be kept closed except when adding waste.[7][8]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[7]
4. Disposal and Removal:
-
Do not dispose of Spiro[indoline-3,4'-piperidine] down the drain or in regular trash.[5][10]
-
Arrange for a hazardous waste pickup through your institution's EHS department.[7] Hazardous waste is typically sent for incineration at a permitted treatment facility.[2][11]
-
Empty containers that held Spiro[indoline-3,4'-piperidine] must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[9]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and parameters for the management of hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Time Limit | Up to 1 year for partially filled containers | All hazardous waste must be collected within 90 days from when waste is first put into containers.[7] Partially filled containers may remain for up to one year.[8] |
| Satellite Accumulation Quantity Limit | Up to 55 gallons of an individual hazardous waste | Once 55 gallons or more of a hazardous waste accumulates, it must be collected within three days.[7] |
| pH for Drain Disposal (for non-hazardous waste) | Between 5.0 and 12.5 | This is a general guideline for aqueous solutions that are not otherwise hazardous. Spiro[indoline-3,4'-piperidine] should not be drain disposed.[8][10] |
| Secondary Containment Volume | Must hold 110% of the volume of the primary container(s) | A standard requirement to contain spills and leaks effectively.[7] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard hazardous waste management protocols and do not originate from a specific experimental paper on Spiro[indoline-3,4'-piperidine]. The primary sources are safety data sheets for similar compounds and general laboratory chemical waste guidelines provided by regulatory and safety organizations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Spiro[indoline-3,4'-piperidine] waste.
Caption: Workflow for the proper disposal of Spiro[indoline-3,4'-piperidine].
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. pfw.edu [pfw.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
- 11. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Personal protective equipment for handling Spiro[indoline-3,4'-piperidine]
Essential Safety and Handling Guide for Spiro[indoline-3,4'-piperidine]
Disclaimer: No specific Safety Data Sheet (SDS) for Spiro[indoline-3,4'-piperidine] (CAS 171-75-5) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including Spiro[indoline-3,4'-piperidin]-2-one derivatives and piperidine. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions and to handle this compound with caution, assuming it may be hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Spiro[indoline-3,4'-piperidine]. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Hazard Summary of Structurally Related Compounds
The hazards associated with Spiro[indoline-3,4'-piperidine] are inferred from available data on its derivatives and the parent amine, piperidine. Researchers should handle this compound as potentially hazardous.
| Compound | CAS Number | Hazard Statements |
| Spiro(indole-3,4'-piperidin)-2(1H)-one | 252882-61-4 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | 180465-84-3 | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |
| Piperidine | 110-89-4 | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[2][3][4] |
Operational and Disposal Plans
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of Spiro[indoline-3,4'-piperidine].
Personal Protective Equipment (PPE)
Given the irritant and potentially corrosive nature of related compounds, a comprehensive PPE strategy is essential.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.[5][6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) at all times. Change gloves immediately if contaminated, punctured, or torn.[5]
-
Lab Coat: A buttoned, knee-length laboratory coat is mandatory.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, consider using an impervious apron and arm sleeves.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
Handling Procedures
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leaks.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking.
-
Confirm that the primary container is sealed and intact.
-
Label the container with the date of receipt and the name of the responsible individual.
Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed to prevent exposure to moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 2-8°C.[8]
Weighing and Aliquoting:
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing Spiro[indoline-3,4'-piperidine] must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of Spiro[indoline-3,4'-piperidine] from receipt to disposal.
Caption: Logical workflow for handling Spiro[indoline-3,4'-piperidine].
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. CAS # 171-75-5, Spiro[indoline-3,4'-piperidine], 1,2-Dihydrospiro[3H-indole-3,4'-piperidine] - chemBlink [ww.chemblink.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 171-75-5|Spiro[indoline-3,4'-piperidine]|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
